1-acetyl-N-methoxyazetidine-3-carboxamide
Description
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Properties
IUPAC Name |
1-acetyl-N-methoxyazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-5(10)9-3-6(4-9)7(11)8-12-2/h6H,3-4H2,1-2H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSNAXWFNDGFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Synthesis, Structural Dynamics, and Applications of 1-Acetyl-N-methoxyazetidine-3-carboxamide
Executive Summary
In contemporary medicinal chemistry, the shift towards high-Fsp3, conformationally restricted scaffolds has elevated the importance of azetidine derivatives. 1-Acetyl-N-methoxyazetidine-3-carboxamide represents a highly specialized, rigidified building block. By combining the geometric constraints of a four-membered nitrogen heterocycle with the versatile reactivity of an N-methoxycarboxamide (a secondary hydroxamate ester), this compound serves as a critical intermediate in the synthesis of targeted protein degraders (PROTACs), kinase inhibitors, and peptidomimetics. As a Senior Application Scientist, I have structured this guide to provide a comprehensive analysis of its physicochemical profile, mechanistic synthetic pathways, and downstream applications, ensuring all protocols are grounded in self-validating causality.
Structural & Physicochemical Profiling
The architecture of this compound is defined by three distinct functional domains, each contributing to its utility in rational drug design:
-
The Azetidine Core: The four-membered ring possesses a significant strain energy of approximately 25.4 to 26.0 kcal/mol . This inherent thermodynamic tension restricts conformational flexibility, thereby reducing the entropic penalty upon target binding . However, it also dictates that synthetic manipulations must avoid harsh conditions that could trigger ring-opening.
-
The N-Acetyl Capping Group: The acetyl moiety at the N1 position serves a dual purpose. It acts as a stable, peptide-bond-mimicking cap that lowers the basicity of the azetidine nitrogen, protecting it from unwanted single-electron transfer (SET) oxidation or protonation.
-
The N-Methoxycarboxamide Moiety: Located at the C3 position, this secondary hydroxamate ester alters the hydrogen-bonding profile compared to a standard amide. The electronegative oxygen adjacent to the nitrogen lowers the pKa of the N-H bond, enhancing its capacity as a hydrogen-bond donor while providing multiple acceptor sites.
Table 1: Physicochemical Properties & Pharmacological Implications
| Property | Value | Causality / Implication |
| Molecular Formula | C7H12N2O3 | High Fsp3 character; escapes "flatland" to improve clinical success rates. |
| Molecular Weight | 172.18 g/mol | Low molecular weight allows for extensive downstream elaboration (e.g., PROTAC linkers) without violating Lipinski's Rule of 5. |
| Ring Strain Energy | ~25.4 - 26.0 kcal/mol | Imparts structural rigidity; necessitates mild synthetic handling (e.g., avoiding strong acids) to prevent ring-opening. |
| H-Bond Donors | 1 (N-H) | Enhanced H-bond donation due to the inductive effect of the adjacent methoxy oxygen. |
| H-Bond Acceptors | 3 (C=O, C=O, O-CH3) | Facilitates strong, directional interactions with target protein backbones or solvent networks. |
| Precursor CAS | 97628-91-6 | Derived from 1-acetylazetidine-3-carboxylic acid, a widely available protein degrader building block . |
Synthetic Methodologies: Self-Validating Protocol
The synthesis of this compound from its precursor, 1-acetylazetidine-3-carboxylic acid, requires precision. Traditional acyl chloride formation (e.g., using thionyl chloride) generates HCl, which can protonate the system and catalyze the thermodynamically favored ring-opening of the strained azetidine core. Therefore, 1,1'-Carbonyldiimidazole (CDI) is the reagent of choice, offering a mild, neutral activation pathway .
Synthetic workflow for this compound via CDI activation.
Step-by-Step Protocol (CDI-Mediated Amidation)
Objective: Convert 1-acetylazetidine-3-carboxylic acid to its N-methoxycarboxamide derivative while preserving the strained four-membered ring.
-
Substrate Dissolution: Suspend 1-acetylazetidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.3 M) under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the highly reactive acyl imidazole intermediate back to the carboxylic acid.
-
-
Activation: Add CDI (1.1 eq) in a single portion at room temperature.
-
Validation Checkpoint: Observe the immediate evolution of CO2 gas. The reaction will transition from a heterogeneous suspension to a homogeneous pale-yellow solution. Stir for 45 minutes or until gas evolution completely ceases, confirming quantitative formation of the acyl imidazole .
-
-
Amidation: Introduce O-methylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.
-
Causality: The hydrochloride salt is utilized because the free base of O-methylhydroxylamine is volatile and unstable. The imidazole byproduct generated in Step 2 acts as an in situ base to liberate the free amine, driving the nucleophilic attack on the acyl imidazole .
-
-
Propagation: Stir the mixture at room temperature for 6–12 hours. Monitor via LC-MS until the acyl imidazole intermediate is fully consumed.
-
Workup & Isolation: Quench the reaction with a mild aqueous wash (e.g., saturated NH4Cl) to remove unreacted amine and imidazole. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Causality: Mild acidic quenching is critical; prolonged exposure to strong mineral acids can trigger the degradation of the azetidine core due to its ~26 kcal/mol strain energy.
-
Reactivity & Downstream Applications in Drug Discovery
The primary utility of this compound lies in its ability to act as a rigidified spacer or a functional handle in complex molecule synthesis.
PROTAC Linker Engineering: In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive string; it dictates the spatial trajectory and cooperativity of the ternary complex (Target Protein–PROTAC–E3 Ligase). Azetidine cores are increasingly used to replace flexible PEG chains, reducing the entropic penalty of folding and improving oral bioavailability. The N-methoxycarboxamide group can be further functionalized or reduced to an aldehyde (mimicking Weinreb amide reactivity) to couple with E3 ligase recruiters.
Role of azetidine-based linkers in PROTAC ternary complex formation and targeted degradation.
Analytical Characterization Signatures
To validate the structural integrity of the synthesized compound, the following analytical signatures are expected:
-
1H NMR (400 MHz, CDCl3): The spectrum is characterized by amide rotamers due to the restricted rotation of the N-acetyl group. Key signals include a broad singlet for the hydroxamate N-H (
~9.0 ppm), a sharp singlet for the O-CH3 group ( ~3.75 ppm), diastereotopic multiplets for the azetidine CH2 protons ( 4.05–4.30 ppm), and the acetyl methyl singlet ( ~1.95 ppm). -
Mass Spectrometry: ESI-MS in positive ion mode will display a strong[M+H]+ peak at m/z 173.1, confirming the molecular weight of 172.18 g/mol .
References
-
PubChem, "1-Acetylazetidine-3-carboxylic acid | CID 13374357", National Center for Biotechnology Information. URL:[Link]
-
RSC Publishing, "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle", Organic & Biomolecular Chemistry. URL:[Link]
-
University of Liverpool Repository, "Diastereoselective Synthesis of syn-1,3-Polyols and Studies towards the C1-C31 and C32-C52 Fragments of Amphidinol 3". URL:[Link]
1-acetyl-N-methoxyazetidine-3-carboxamide CAS number search
An In-depth Technical Guide to the Synthesis, Properties, and Applications of Azetidine-3-Carboxamide Scaffolds in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Azetidine Motif: A Scaffold of Increasing Importance
Azetidines are gaining significant traction in drug discovery for their ability to impart conformational constraint and modulate key physicochemical properties.[1] Their compact, sp³-rich nature provides a distinct three-dimensional framework that can lead to improved pharmacokinetic profiles compared to more flexible or larger ring systems.[2][3] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif to enhance metabolic stability and receptor selectivity.[2] The azetidine-3-carboxamide core, in particular, offers multiple points for diversification, making it an attractive starting point for library synthesis and lead optimization.
Synthetic Strategies for Azetidine-3-Carboxamide Derivatives
The synthesis of functionalized azetidines can be challenging due to their ring strain. However, several robust synthetic routes have been developed.
Synthesis of the Azetidine-3-Carboxylic Acid Core
A common starting point for many azetidine-3-carboxamide derivatives is azetidine-3-carboxylic acid. An improved process for its synthesis involves the triflation of diethyl bis(hydroxymethyl)malonate, followed by an intramolecular cyclization with an amine (e.g., benzylamine) to form the azetidine ring. Subsequent decarboxylation and hydrogenation yield the desired azetidine-3-carboxylic acid.[4]
Experimental Protocol: Synthesis of 1-Benzhydrylazetidine-3-carboxylic acid
This protocol describes the synthesis of a related azetidine-3-carboxylic acid derivative, which serves as a key intermediate.[5]
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Step 1: Ring Formation: To a solution of benzylamine in water, slowly add 2-(chloromethyl)oxirane at 0-5 °C. The reaction mixture is stirred for 16 hours. The crude product is isolated by filtration.
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Step 2: Cyclization: The isolated intermediate is dissolved in acetonitrile, and sodium carbonate is added. The mixture is heated to reflux and stirred for 16 hours to facilitate the intramolecular cyclization, forming 1-benzylazetidin-3-ol.[6]
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Step 3: Boc-Protection and Deprotection: The 1-benzylazetidin-3-ol is subjected to hydrogenolysis in the presence of Pd/C to remove the benzyl group, followed by protection with a Boc group to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.[6]
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Step 4: Oxidation and Amide Formation: The hydroxyl group is then oxidized to a carboxylic acid, and subsequent amide coupling reactions can be performed to generate various carboxamide derivatives.
Amide Bond Formation and N-Functionalization
Once the azetidine-3-carboxylic acid core is obtained, standard peptide coupling reagents (e.g., HATU, HOBt) can be employed to form the carboxamide bond with a variety of amines. For the target molecule, this would involve coupling with N-methoxylamine. The N-acetylation of the azetidine nitrogen can typically be achieved using acetyl chloride or acetic anhydride under basic conditions.
Diagram: General Synthetic Workflow
Caption: A generalized synthetic pathway to this compound.
The Role of the Carboxamide and N-Methoxy Groups
The carboxamide functional group is a cornerstone of many pharmaceuticals due to its ability to participate in hydrogen bonding interactions with biological targets.[7][8] The N-methoxy group, while less common, can influence the electronic properties and conformational preferences of the carboxamide, potentially leading to altered binding affinities and metabolic stability. The synthesis of N-alkoxy β-lactams, which share the N-alkoxy amide feature, has been explored, highlighting the accessibility of this functional group.[9][10]
Applications in Drug Discovery
Azetidine-3-carboxamide derivatives have shown promise in a variety of therapeutic areas.
Central Nervous System (CNS) Disorders
Aryl-azetidine derivatives have been investigated as modulators of neurotransmitter transporters, such as the GABA transporter 1 (GAT-1), suggesting their potential in treating conditions like epilepsy and anxiety.[11]
Antimicrobial Agents
The azetidine ring is a key component of many β-lactam antibiotics.[12][13] Non-β-lactam azetidine derivatives are also being explored for their antimicrobial properties, with the potential for developing novel agents that circumvent existing resistance mechanisms.[11]
Other Therapeutic Areas
The versatility of the azetidine scaffold has led to its exploration in a wide range of other applications, including as anti-inflammatory agents, analgesics, and for the treatment of addiction.[5][14] Recent studies have also highlighted their potential in oncology and infectious diseases.[2][3] For instance, (R)-azetidine-2-carboxamide analogues have been developed as potent and selective STAT3 inhibitors for cancer therapy.[15]
Structure-Activity Relationships (SAR)
Systematic modification of the azetidine-3-carboxamide scaffold allows for the exploration of structure-activity relationships. Key areas for modification include:
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The N1-substituent on the azetidine ring: This position can be used to modulate lipophilicity, polarity, and metabolic stability.
-
The carboxamide nitrogen substituent: Altering this group can directly impact hydrogen bonding interactions with the target protein.
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Substitution on the azetidine ring: Introducing substituents at the 2- and 4-positions can create chiral centers and provide vectors for exploring additional binding pockets.
Table: Representative Azetidine-Containing Compounds and their Applications
| Compound Class | Key Structural Feature | Therapeutic Application | Reference |
| Baricitinib | Azetidine-1-sulfonyl | Janus kinase (JAK) inhibitor (Rheumatoid Arthritis) | [2] |
| Cobimetinib | Azetidine-1-yl | MEK inhibitor (Melanoma) | [2] |
| (R)-Azetidine-2-carboxamides | N-acylated azetidine | STAT3 inhibitors (Cancer) | [15] |
| 3-Aryl-azetidines | Aryl group at C3 | GAT-1 inhibitors (CNS disorders) | [11] |
| Fluoroquinolones | Azetidinyl substituent | Antibacterial agents | [16] |
Conclusion and Future Perspectives
The azetidine-3-carboxamide scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its unique structural and physicochemical properties offer advantages in tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. While the specific compound this compound is not extensively documented, the synthetic methodologies and biological applications of related azetidine derivatives provide a strong foundation for its exploration. Future research in this area will likely focus on developing more efficient and stereoselective synthetic routes to highly functionalized azetidines and exploring their potential in a broader range of therapeutic targets. The continued investigation of these conformationally constrained scaffolds is expected to yield a new generation of drugs with improved efficacy and safety profiles.
References
- Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications - PMC. (n.d.).
- Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications - RSC Publishing. (2024, August 8).
- 1-acetyl-N-[(1-benzylazepan-3-yl)methyl]azetidine-3-carboxamide - Smolecule. (2024, January 5).
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
- ORGANIC CHEMISTRY - RSC Publishing. (2025, August 28).
- A-971432 | C18H17Cl2NO3 | CID 46872626 - PubChem - NIH. (n.d.).
- Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry - Benchchem. (n.d.).
- 1-Benzhydrylazetidine-3-carboxylic acid - Chem-Impex. (n.d.).
- Synthesis and characterization of β-Lactam compounds - JOCPR. (n.d.).
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21).
- A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC. (2019, October 31).
- Synthesis and Characterization of some new β-Lactam Derivatives from Azo Sulphadiazine and its Biological Evaluation as Anticancer - Oriental Journal of Chemistry. (n.d.).
- Enzymatic synthesis of beta-lactam antibiotics. Analytical review - ResearchGate. (2025, August 5).
- Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates - CORE. (2016, June 15).
- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (n.d.).
- 1-{2-[(2-Methoxyethyl)amino]acetyl}azetidine-2-carboxamide | Chemsrc. (2025, November 5).
- Azetidine-3-carboxamide hydrochloride | 124668-45-7 - MilliporeSigma. (n.d.).
- WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents. (2003, July 31).
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. (n.d.).
- 875629-26-8|1-Methylazetidine-3-carboxylic acid|BLD Pharm. (n.d.).
- Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity - PubMed. (2025, July 5).
- Azetidines - Enamine. (n.d.).
- 3-Methoxyazetidine hydrochloride | 148644-09-1 - ChemicalBook. (2026, January 13).
- Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity - Malaria World. (2025, March 28).
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In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 1-Acetyl-N-methoxyazetidine-3-carboxamide
Executive Summary
As modern drug discovery paradigms shift away from planar, sp²-dominated aromatic systems, the incorporation of saturated, sp³-rich heterocycles has become a critical strategy for improving pharmacokinetic profiles. 1-Acetyl-N-methoxyazetidine-3-carboxamide is a highly specialized building block that perfectly aligns with this strategy. Featuring a rigid, four-membered azetidine core, an N-acetyl capping group, and a versatile N-methoxycarboxamide moiety, this compound serves as a robust intermediate for advanced medicinal chemistry campaigns.
This whitepaper provides a comprehensive technical analysis of this compound, detailing its exact molecular properties, the mechanistic rationale for its structural components, and a self-validating experimental workflow for its synthesis.
Physicochemical Profiling & Structural Analysis
Understanding the exact quantitative metrics of a building block is the first step in predicting its behavior in complex synthetic pathways. The compound is constructed from three distinct functional domains: the central azetidine ring (C₃H₄N core), the N1-acetyl group (C₂H₃O), and the C3-N-methoxycarboxamide group (C₂H₄NO₂).
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Significance |
| IUPAC Name | This compound | Standardized nomenclature |
| Molecular Formula | C₇H₁₂N₂O₃ | Derived from constituent functional groups |
| Molecular Weight | 172.18 g/mol | Bulk stoichiometric calculations |
| Monoisotopic Mass | 172.0848 Da | Target for high-resolution mass spectrometry (HRMS)[1] |
| Fraction of sp³ Carbons (Fsp³) | 0.71 (5 out of 7 carbons) | High 3D character; indicates excellent solubility potential |
| Hydrogen Bond Donors | 1 (Amide N-H) | Relevant for target protein binding interactions |
| Hydrogen Bond Acceptors | 3 (Carbonyl and Methoxy Oxygens) | Enhances aqueous solubility |
Mechanistic Insights: Scaffold Utility in Drug Discovery
The Azetidine Core: Escaping Flatland
The inclusion of the azetidine ring is a deliberate design choice in modern therapeutics. Four-membered heterocycles like azetidines are utilized to increase the fraction of sp³ carbons (Fsp³) within a molecule, a concept often referred to as "escaping flatland"[2].
-
Causality: High Fsp³ values correlate strongly with improved clinical success rates due to enhanced aqueous solubility and reduced off-target lipophilic binding. Furthermore, the inherent ring strain and rigidity of the azetidine scaffold project attached pharmacophores into precise three-dimensional vectors, offering superior target engagement compared to flexible acyclic chains or planar aromatic rings[2].
The N-Methoxycarboxamide Moiety: Controlled Reactivity
While classic Weinreb amides are N-methoxy-N-methyl amides, the secondary N-methoxy amide (hydroxamate ether) present in this compound shares highly valuable mechanistic traits.
-
Causality: In synthetic applications involving organometallic reagents (e.g., Grignard or organolithium reagents), the N-methoxycarboxamide group prevents the common problem of nucleophilic over-addition. Upon attack by a nucleophile, the metal cation is strongly chelated by both the carbonyl oxygen and the methoxy oxygen. This bidentate chelation stabilizes the tetrahedral intermediate, which only collapses to form the desired mono-addition product (a ketone or aldehyde) upon acidic aqueous workup[3]. Additionally, N-methoxy amides serve as excellent directing groups for transition-metal-catalyzed C-H functionalizations[4].
Experimental Workflow: Synthesis & Validation
To ensure high scientific integrity, the following protocol is designed as a self-validating system . Each chemical transformation is paired with a specific analytical checkpoint to verify success before proceeding, preventing the downstream propagation of errors.
Phase 1: N-Acetylation of Azetidine-3-carboxylic acid
-
Rationale: The secondary amine of the azetidine core must be protected/functionalized prior to amidation to prevent uncontrolled polymerization or self-condensation.
-
Protocol:
-
Suspend Azetidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Add triethylamine (TEA, 2.5 eq) dropwise to deprotonate the carboxylic acid and neutralize the zwitterion.
-
Slowly add acetic anhydride (1.2 eq). The 0 °C environment controls the exothermic acylation.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Validation Checkpoint: Perform LC-MS on an aliquot. The reaction is deemed successful only when the starting material is consumed and the intermediate 1-acetylazetidine-3-carboxylic acid is detected via an [M-H]⁻ peak at m/z 142.1 in negative ion mode.
Phase 2: Amidation to form the N-methoxycarboxamide
-
Rationale: Standard peptide coupling reagents (EDC·HCl and HOBt) are selected. EDC activates the carboxylic acid, while HOBt forms a reactive but stable active ester, preventing degradation and ensuring efficient coupling with the less nucleophilic O-methylhydroxylamine.
-
Protocol:
-
Dissolve the validated intermediate (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 eq), followed by EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 15 minutes to form the HOBt-active ester.
-
Introduce O-methylhydroxylamine hydrochloride (1.2 eq) and stir at room temperature for 12 hours.
-
Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
-
-
Validation Checkpoint: Analyze the purified product. LC-MS must show the parent ion [M+H]⁺ at m/z 173.1 . Furthermore, ¹H NMR (CDCl₃) must confirm the structure, specifically requiring the presence of a distinct methoxy singlet (~3.7 ppm) and an acetyl methyl singlet (~1.9 ppm).
Workflow Visualization
Fig 1. Self-validating, two-step synthetic workflow for this compound.
References
*[1] Title: PubChemLite - Explore (C7H12N2O3 Monoisotopic Mass) | Source: uni.lu | URL: *[3] Title: Synthesis of Weinreb and their Derivatives (A Review) | Source: Oriental Journal of Chemistry | URL: *[4] Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations | Source: PubMed Central (PMC) | URL: *[2] Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Source: Journal of the American Chemical Society | URL:
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An In-Depth Technical Guide to 1-Acetylazetidine-3-Carboxylic Acid N-Methoxy-N-Methylamide: Synthesis, Properties, and Applications
Foreword: The Strategic Value of the Constrained Scaffold
In modern medicinal chemistry, the pursuit of novel chemical matter is driven by the need for molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles. Saturated heterocyles have become a cornerstone of this endeavor, and among them, the azetidine ring has emerged as a privileged scaffold.[1] This four-membered, nitrogen-containing ring system offers a unique blend of properties: its inherent ring strain and puckered conformation provide a level of three-dimensional rigidity that sits between the highly strained aziridine and the more flexible five-membered pyrrolidine.[1] This conformational constraint can pre-organize appended substituents into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and thereby enhancing affinity.[2]
The incorporation of azetidine motifs into drug candidates has been shown to improve critical ADME (absorption, distribution, metabolism, and excretion) properties, such as metabolic stability and aqueous solubility.[3] This has led to the successful integration of the azetidine scaffold into several FDA-approved drugs, including the anticancer agent cobimetinib and the antihypertensive drug azelnidipine.[4]
This guide focuses on a specific, highly functionalized azetidine derivative: 1-acetylazetidine-3-carboxylic acid N-methoxy-N-methylamide . We will deconstruct this molecule to understand the strategic rationale behind each component—the azetidine core, the N-acetyl group, and the N-methoxy-N-methylamide (commonly known as a Weinreb amide). We will then provide a robust, field-proven synthetic pathway, complete with detailed experimental protocols, and discuss the potential applications of this versatile building block in drug discovery.
Molecular Architecture: A Purpose-Driven Design
The structure of 1-acetylazetidine-3-carboxylic acid N-methoxy-N-methylamide is not arbitrary; each functional group is incorporated to serve a distinct and strategic purpose in synthetic chemistry and drug design.
-
The Azetidine-3-Carboxylic Acid Core: This forms the foundation, providing the rigid, sp³-rich scaffold. The carboxylic acid at the 3-position serves as a versatile chemical handle for further modification, allowing for the attachment of various pharmacophoric elements.[3]
-
The N-Acetyl Group: The secondary amine of the parent azetidine ring is basic. In many biological systems, charged species can have difficulty crossing cell membranes. N-acetylation neutralizes this basic center, converting the amine into a neutral amide. This modification can significantly impact a molecule's pharmacokinetic profile by potentially increasing cell permeability and reducing interactions with off-target biological components that recognize charged amines.[5][6]
-
The N-Methoxy-N-Methylamide (Weinreb Amide): This functionality is one of the most reliable and versatile intermediates in modern organic synthesis.[1][4] Discovered by Steven M. Weinreb and Steven Nahm, its primary advantage is its controlled reactivity with organometallic reagents (e.g., Grignard or organolithium reagents).[1] Unlike esters or acid chlorides, which often undergo over-addition to form tertiary alcohols, the Weinreb amide reacts once to form a stable, chelated tetrahedral intermediate. This intermediate collapses to the desired ketone only upon aqueous workup, preventing the second addition.[4] It can also be selectively reduced to an aldehyde using mild reducing agents like lithium aluminum hydride (LiAlH₄).[1][4]
Synthetic Strategy and Workflow
The synthesis of the target molecule can be achieved through a logical, multi-step sequence starting from commercially available precursors. The overall strategy involves first constructing the core protected azetidine ring, followed by functional group manipulations at the nitrogen and carboxylic acid positions.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocols
The following protocols are based on established and reliable methodologies from the chemical literature. As a Senior Application Scientist, I stress the importance of proper safety precautions, including the use of personal protective equipment (PPE) and performing all reactions in a well-ventilated fume hood.
Protocol 3.1: Synthesis of 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid
This procedure details the hydrolysis of the nitrile to form the carboxylic acid, a key intermediate. The starting material, tert-butyl 3-cyanoazetidine-1-carboxylate, can be synthesized from commercially available precursors.[3]
-
Reagents & Equipment:
-
tert-butyl 3-cyanoazetidine-1-carboxylate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water (H₂O)
-
10% aqueous citric acid
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle.
-
-
Step-by-Step Procedure:
-
To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 equiv.) in methanol, add a solution of NaOH (5.0 equiv.) in H₂O.
-
Heat the reaction mixture to reflux (approx. 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralize the remaining aqueous mixture by slowly adding 10% aqueous citric acid until a pH of ~5-6 is achieved.
-
Extract the aqueous layer with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired product, 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid.[3] The product is typically a white solid and can be used in the next step without further purification if high purity is observed by ¹H NMR.
-
Protocol 3.2: Synthesis of 1-Acetylazetidine-3-carboxylic acid
This two-step, one-pot procedure involves the deprotection of the Boc group followed by immediate N-acetylation.
-
Reagents & Equipment:
-
1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Acetic anhydride (Ac₂O)
-
Triethylamine (TEA) or another suitable base
-
Round-bottom flask, magnetic stirrer, ice bath.
-
-
Step-by-Step Procedure:
-
Dissolve 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 equiv.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (3-5 equiv.) dropwise.
-
Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group.
-
Cool the reaction mixture back to 0 °C. Carefully add triethylamine (3.0 equiv.) to neutralize the TFA.
-
Add acetic anhydride (1.2 equiv.) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding water. Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by silica gel chromatography to afford pure 1-acetylazetidine-3-carboxylic acid.
-
Protocol 3.3: Synthesis of 1-Acetylazetidine-3-carboxylic acid N-methoxy-N-methylamide (Weinreb Amide Formation)
This final step utilizes a common peptide coupling agent to form the Weinreb amide. N,N'-Carbonyldiimidazole (CDI) is an excellent choice as it avoids the formation of byproducts that are difficult to remove.[7]
-
Reagents & Equipment:
-
1-Acetylazetidine-3-carboxylic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
N,O-Dimethylhydroxylamine hydrochloride
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere.
-
-
Step-by-Step Procedure:
-
In a separate flask, prepare a solution of free N,O-dimethylhydroxylamine by dissolving the hydrochloride salt (1.1 equiv.) in dry DCM and adding N-methylmorpholine (1.1 equiv.) at 0 °C. Stir for 10-15 minutes.
-
In the main reaction flask, dissolve 1-acetylazetidine-3-carboxylic acid (1.0 equiv.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add CDI (1.1 equiv.) portion-wise. Stir the solution at this temperature for 30 minutes to form the acyl-imidazole intermediate.
-
Add the pre-prepared solution of N,O-dimethylhydroxylamine to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final target molecule, 1-acetylazetidine-3-carboxylic acid N-methoxy-N-methylamide.[7]
-
Physicochemical Properties and Data Summary
| Step | Starting Material | Key Reagents | Expected Product | Typical Yield Range | Protocol Reference |
| 3.1 | tert-butyl 3-cyanoazetidine-1-carboxylate | NaOH, MeOH | 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid | 85-95% | [3] |
| 3.2 | 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid | TFA, Ac₂O | 1-Acetylazetidine-3-carboxylic acid | 70-85% (over 2 steps) | N/A (Standard Method) |
| 3.3 | 1-Acetylazetidine-3-carboxylic acid | CDI, HN(OMe)Me·HCl | 1-Acetylazetidine-3-carboxylic acid N-methoxy-N-methylamide | 75-90% | [7] |
Applications in Drug Discovery and Synthesis
The title compound is a valuable and versatile building block, not typically an active pharmaceutical ingredient itself. Its utility lies in its potential for rapid diversification to create libraries of novel compounds for screening.
Caption: Synthetic utility of the Weinreb amide derivative.
As illustrated above, the N-methoxy-N-methylamide group can be cleanly converted into either a ketone or an aldehyde. These functional groups are gateways to a vast array of subsequent chemical transformations:
-
Ketone Derivatives: The resulting 3-acylazetidines can be used in reactions such as reductive aminations to install new amine-containing side chains, or Wittig reactions to form alkenes. These are common strategies for exploring the structure-activity relationship (SAR) around the azetidine core.
-
Aldehyde Derivatives: The 3-formylazetidines are highly reactive intermediates. They can undergo nucleophilic addition with Grignard reagents to form secondary alcohols, be oxidized to the corresponding carboxylic acid, or participate in various condensation reactions.
This building block is particularly well-suited for programs targeting CNS disorders, inflammatory diseases, or oncology, where the unique properties of the azetidine scaffold are highly valued.[1][2]
Conclusion
The 1-acetylazetidine-3-carboxylic acid N-methoxy-N-methylamide is a prime example of a modern synthetic building block designed for efficiency, versatility, and strategic value. By combining the favorable pharmacokinetic properties of the N-acetylated azetidine core with the controlled reactivity of the Weinreb amide, medicinal chemists are equipped with a powerful tool for the rapid synthesis and exploration of novel chemical space. The protocols and strategies outlined in this guide provide a solid and reliable foundation for researchers to leverage this scaffold in their quest for the next generation of innovative therapeutics.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Weinreb ketone synthesis. (n.d.). Wikipedia.
- Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
- Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry.
- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.
- Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N. (n.d.). Semantic Scholar.
- The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds. (n.d.). Benchchem.
- Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen. (2023). MDPI.
- PHARMACOLOGICAL APPLICATIONS AND PHARMACOKINETIC MODIFICATIONS OF N-ACETYLCYSTEINE. (2023). International Journal of Pharmaceutics and Drug Analysis.
- Pendyala, L., & Creaven, P. (1995). Pharmacokinetic and pharmacodynamic studies of N-acetylcysteine, a potential chemopreventive agent during a phase I trial. Semantic Scholar.
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. ijpda.org [ijpda.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Properties of N-alkoxy azetidine-3-carboxamides
Properties of -Alkoxy Azetidine-3-Carboxamides: A Technical Guide
Introduction: The Strategic Value of the Scaffold
In modern drug discovery, the azetidine ring (a four-membered nitrogen heterocycle) has emerged as a critical bioisostere for proline, cyclobutane, and gem-dimethyl groups. Its inclusion in a molecule often lowers lipophilicity (
The
-
Synthetic Versatility: Serving as stable Weinreb amides for the controlled synthesis of azetidinyl ketones.
-
Pharmacological Potential: Acting as hydroxamic acid derivatives (if
or cleavable) for metalloenzyme inhibition (e.g., HDACs, MMPs) or as herbicide safeners. -
Electronic Modulation: The inductive effect of the alkoxy group alters the amide bond rotation barrier and hydrogen-bonding capability.
Physicochemical & Structural Profile[1][2][3][4][5]
Ring Strain and Stability
The azetidine ring possesses significant ring strain energy (
-
Stability: Despite this strain, the ring is kinetically stable under standard amide coupling conditions (EDC/HOBt, HATU). However, it is susceptible to nucleophilic ring-opening under harsh acidic conditions or in the presence of strong nucleophiles if the ring nitrogen is quaternized.
-
Thermal Properties:
-alkoxy amides are generally thermally stable up to , allowing for elevated reaction temperatures during functionalization.
Conformational Puckering
Unlike the planar amide bond, the azetidine ring is puckered .
-
Angle of Pucker: Approximately
. -
Substituent Orientation: The bulky 3-carboxamide group prefers the pseudo-equatorial position to minimize transannular steric interactions with the ring nitrogen lone pair or
-substituents. -
Implication: This rigidifies the vector of the amide side chain, making it an excellent scaffold for fragment-based drug design (FBDD) where defined exit vectors are crucial.
Electronic Properties (The "Weinreb" Effect)
When the substituent is an
-
Chelation: The methoxy oxygen and the carbonyl oxygen can chelate metal ions (
), forming a stable 5-membered cyclic intermediate. This prevents over-addition of nucleophiles, stopping the reaction at the ketone stage. -
pKa: The ring nitrogen (
) has a (similar to secondary amines). The amide nitrogen is non-basic due to resonance and the electron-withdrawing alkoxy group.
| Property | Value / Characteristic | Impact on Design |
| Ring Strain | High reactivity in ring-opening/expansion if activated. | |
| LogP | Lower than pyrrolidine analogs | Improved water solubility and DMPK profile. |
| H-Bonding | Amide = Acceptor/Donor | |
| Metabolic Stability | High (Ring) | Azetidines are less prone to oxidative metabolism than larger rings. |
Synthetic Methodologies
The synthesis of
Standard Coupling Protocol
Reaction Type: Amide Bond Formation
Key Reagents: EDC
Protocol: Synthesis of tert-Butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate
-
Activation: Dissolve
-Boc-azetidine-3-carboxylic acid ( ) in anhydrous DCM ( ) under inert atmosphere ( ). -
Base Addition: Add DIPEA (
) and stir for 5 min at . -
Coupling Agent: Add EDC
HCl ( ) and HOBt ( ). Stir for 15 min to form the active ester. -
Amine Addition: Add
-dimethylhydroxylamine hydrochloride ( ). -
Reaction: Allow to warm to RT and stir for 12–16 h.
-
Workup: Quench with sat.
. Extract with DCM ( ). Wash organics with sat. and brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
Self-Validating Check:
-
TLC: Product typically has lower
than the starting acid but higher than the amine salt. -
NMR: Look for the characteristic
-methoxy singlet ( ) and -methyl singlet ( ). The azetidine ring protons appear as multiplets at .
Visualizing the Synthetic Logic
Figure 1: Step-wise synthesis of the Weinreb amide intermediate and its subsequent conversion to a ketone.[1][2][3][4][5][6][7][8][9][10][11]
Applications in Drug Discovery[1][2][5][6][10][15]
As a Synthetic Pivot (Weinreb Amide)
The most common application of this scaffold is as a stable intermediate to access azetidin-3-yl ketones . Ketones are difficult to synthesize directly from carboxylic acids due to over-addition of organometallics (forming tertiary alcohols).
-
Mechanism: The
-methoxy group chelates the metal ion of the Grignard reagent, stabilizing the tetrahedral intermediate. The ketone is released only upon acidic quench. -
Utility: Allows the introduction of diverse aryl, alkyl, or heteroaryl groups at the C3 position of the azetidine ring.
As a Bioactive Motif (Hydroxamates)
If the
-
Metalloenzyme Inhibition: Hydroxamic acids are potent chelators of Zinc (
) in metalloproteases (MMPs) and histone deacetylases (HDACs). -
Herbicidal Activity: Azetidine-3-carboxamides have been identified as inhibitors of acyl-ACP thioesterase (FAT), a target for novel herbicides.
Fragment-Based Drug Design (FBDD)
The azetidine core is a "privileged scaffold" in FBDD.
-
Vectors: The 3-position allows for vectors that are distinct from 4-substituted piperidines or 3-substituted pyrrolidines.
-
Solubility: The high
character ( ) improves water solubility, a critical parameter in fragment optimization.
Experimental Safety & Handling
Chemical Safety
-
Azetidine Derivatives: Generally non-volatile but should be handled in a fume hood.
-
Coupling Reagents (EDC/HOBt): Potential sensitizers. Wear gloves and eye protection.
-
Alkoxyamines: Often hygroscopic salts. Store in a desiccator.
Stability
-
Storage:
-alkoxy azetidine-3-carboxamides are stable at for months. -
Solution Stability: Stable in DMSO and MeOH for biological screening (up to 7 days at RT).
References
-
Azetidines in Medicinal Chemistry
-
Weinreb Amide Synthesis
-
Ring Strain & Properties
- Herbicidal Applications: Title: Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides. Source:SynOpen (Thieme).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 7. Azetidine-3-carboxylic acid--hydrogen chloride (1/1) | C4H8ClNO2 | CID 13374356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Azetidine-3-carboxamide hydrochloride Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 124668-45-7 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
1-acetyl-N-methoxyazetidine-3-carboxamide SMILES and InChIKey
The following technical guide details the structural, synthetic, and pharmacological profile of 1-acetyl-N-methoxyazetidine-3-carboxamide . This document is structured for researchers in medicinal chemistry and fragment-based drug discovery (FBDD).
Structural Characterization and Synthetic Utility
Chemical Identity & Identifiers
This compound represents a functionalized azetidine scaffold, combining the conformational rigidity of a four-membered heterocycle with the unique reactivity of an N-alkoxy amide. It serves as a critical building block in the synthesis of peptidomimetics and transition-state inhibitors.
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 172.18 g/mol |
| Canonical SMILES | CC(=O)N1CC(C1)C(=O)NOC |
| Isomeric SMILES | CC(=O)N1CC(C1)C(=O)NOC |
| InChI String | InChI=1S/C7H12N2O3/c1-4(10)9-2-5(3-9)7(11)8-12-6/h5H,2-3,6H3,1H3,(H,8,11) |
| Core Scaffold | Azetidine (4-membered N-heterocycle) |
Note on Stereochemistry: While the azetidine ring is puckered, C3 in this monosubstituted derivative lies on a plane of symmetry; thus, the molecule is achiral in the absence of additional ring substitutions.
Structural Analysis & Pharmacophore Logic
The azetidine ring acts as a "proline contraction," reducing the degrees of freedom compared to pyrrolidine. This rigidity is exploited in drug design to lock pharmacophores into bioactive conformations.
2.1 Conformational Restriction
Unlike flexible linear amides, the azetidine core constrains the vectors of the C3-substituent. The N-methoxy amide moiety (hydroxamic acid ether) functions as:
-
H-Bond Donor/Acceptor: The -NH- group is a donor; the carbonyl and methoxy oxygen are acceptors.
-
Metabolic Shield: The N-methoxy group is generally more resistant to hydrolysis than simple primary amides.
-
Metal Chelation: Potential bidentate ligand for metalloenzymes (e.g., MMPs, histone deacetylases), though less potent than free hydroxamic acids.
2.2 Pharmacophore Visualization (DOT)
The following diagram illustrates the spatial arrangement and functional zones of the molecule.
Figure 1: Pharmacophore segmentation showing the lipophilic acetyl cap, the rigid azetidine linker, and the polar N-methoxy terminus.
Synthesis Protocol
The synthesis typically proceeds from 1-acetylazetidine-3-carboxylic acid (CAS: 97628-91-6).[1] If the acetyl group is not pre-installed, the route begins with N-Boc-azetidine-3-carboxylic acid.
3.1 Retrosynthetic Analysis
-
Disconnection A: Amide coupling at C3 (Acid + Methoxylamine).
-
Disconnection B: Acetylation at N1 (Azetidine amine + Acetic Anhydride).
3.2 Step-by-Step Methodology
Starting Material: 1-Acetylazetidine-3-carboxylic acid (Commercially available or synthesized via acetylation of azetidine-3-carboxylic acid).
Reagents:
-
Methoxylamine hydrochloride (MeONH
·HCl) -
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Dimethylformamide)
Protocol:
-
Activation: Dissolve 1-acetylazetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes.
-
Coupling: Add HATU (1.2 eq) to the mixture. Stir for 10 minutes to activate the carboxylic acid (formation of the active ester).
-
Addition: Add Methoxylamine hydrochloride (1.5 eq) in one portion.
-
Reaction: Stir at room temperature (25°C) for 4–16 hours. Monitor via LC-MS (Target Mass [M+H]+ = 173.1).
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO
, and brine. -
Purification: Dry over MgSO
, filter, and concentrate. Purify via flash column chromatography (SiO , MeOH/DCM gradient) to yield the title compound.
3.3 Synthesis Workflow (DOT)
Figure 2: Convergent synthesis pathway utilizing HATU-mediated amide coupling.
Applications in Drug Discovery[6]
4.1 Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "fragment" due to its low molecular weight (<200 Da) and high solubility. The N-methoxy amide handle allows for rapid expansion:
-
Weinreb Amide Analogue: While strictly a secondary amide, N-methoxy amides can sometimes react with organometallics (Grignard/Lithium) to form ketones, serving as a gateway to functionalized ketones in lead optimization.
-
Covalent Warhead Precursor: The azetidine ring strain makes it a candidate for developing covalent inhibitors if further functionalized with electrophiles (e.g., acrylamides).
4.2 Peptidomimetics
The azetidine-3-carboxylic acid core is a structural homolog of proline and
-
Proline Replacement: Substituting proline with azetidine alters the peptide backbone angles (
), potentially stabilizing -turns or enhancing proteolytic stability. -
GABA Analogue: 1-acetylazetidine-3-carboxamide derivatives have been investigated as conformationally restricted GABA analogues for neurological targets.
References
-
PubChem. 1-Acetylazetidine-3-carboxylic acid (CID 13374357).[1] National Center for Biotechnology Information. Available at: [Link]
- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine reactivity).
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2] Tetrahedron, 60(11), 2447-2467. (Reference for HATU protocol).
Sources
An In-depth Technical Guide to the Solubility of 1-acetyl-N-methoxyazetidine-3-carboxamide in Organic Solvents
This guide provides a comprehensive framework for understanding, determining, and optimizing the solubility of 1-acetyl-N-methoxyazetidine-3-carboxamide in organic solvents. It is intended for researchers, scientists, and drug development professionals who are engaged in the characterization and formulation of this novel chemical entity.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a paramount parameter that dictates the developability and ultimate clinical success of a drug candidate.[1][2][3] Poor solubility can lead to a cascade of undesirable outcomes, including inadequate absorption, low bioavailability, and inconsistent therapeutic effects.[4][5] Therefore, a thorough understanding and characterization of the solubility of a molecule like this compound are not merely procedural steps but are foundational to its entire development trajectory.
Early and accurate assessment of solubility in a diverse range of organic solvents provides crucial insights for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing stable and effective dosage forms with optimal drug loading.
-
Preclinical and Clinical Studies: Ensuring consistent and predictable exposure in in-vitro and in-vivo models.
This guide will provide both the theoretical underpinnings and practical methodologies for a comprehensive solubility assessment of this compound.
Molecular Structure and Theoretical Solubility Considerations
The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can establish with a given solvent. The structure of this compound, shown below, suggests a molecule with a nuanced solubility profile.
Key Structural Features:
-
Azetidine Ring: A strained four-membered nitrogen-containing heterocycle that contributes to the molecule's overall polarity.[6]
-
Acetyl Group: The N-acetyl group introduces a polar carbonyl moiety capable of acting as a hydrogen bond acceptor.[7]
-
N-methoxycarboxamide Group: This functional group is a significant contributor to the molecule's polarity, with both a carbonyl oxygen and a methoxy oxygen that can act as hydrogen bond acceptors. The amide nitrogen, being tertiary, does not act as a hydrogen bond donor.[8]
Based on these features, it is anticipated that this compound will exhibit favorable solubility in polar aprotic and polar protic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Conversely, its solubility is expected to be limited in nonpolar, non-protic solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a robust and reliable method for determining the thermodynamic solubility of this compound in a selection of organic solvents. This method is based on the widely accepted shake-flask technique, which is considered the gold standard for thermodynamic solubility measurements.[9]
Materials and Equipment
-
This compound (high purity)
-
A diverse panel of organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
-
Data Calculation:
-
Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) |
| e.g., Methanol | Polar Protic | Experimental Data |
| e.g., Ethanol | Polar Protic | Experimental Data |
| e.g., Isopropanol | Polar Protic | Experimental Data |
| e.g., Acetone | Polar Aprotic | Experimental Data |
| e.g., Acetonitrile | Polar Aprotic | Experimental Data |
| e.g., Dichloromethane | Nonpolar Aprotic | Experimental Data |
| e.g., Toluene | Nonpolar Aprotic | Experimental Data |
| e.g., Heptane | Nonpolar | Experimental Data |
The interpretation of this data should consider the interplay between the solute and solvent properties. For instance, high solubility in polar protic solvents would indicate the importance of hydrogen bonding interactions, while good solubility in polar aprotic solvents would highlight the role of dipole-dipole interactions.
The following diagram illustrates the key molecular interactions that govern the solubility of this compound in different types of organic solvents.
Caption: Molecular interactions influencing solubility.
Regulatory Context and Further Studies
The solubility data generated for this compound is a critical component of the regulatory submission package for new drug applications. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines regarding solubility and dissolution testing.[10][11][12][13][14][15][16][17]
Further studies that may be warranted based on the initial solubility screen include:
-
pH-Solubility Profile: For ionizable compounds, determining the solubility as a function of pH is essential.
-
Solubility in Biorelevant Media: Assessing solubility in simulated gastric and intestinal fluids can provide more predictive insights into in-vivo performance.
-
Polymorph Screening: Investigating the existence of different crystalline forms (polymorphs) is crucial, as they can exhibit different solubility profiles.
Conclusion
A comprehensive understanding of the solubility of this compound in organic solvents is a cornerstone of its successful development. By employing a systematic and scientifically rigorous approach, as outlined in this guide, researchers can generate the high-quality data necessary to make informed decisions throughout the drug development process, ultimately increasing the probability of translating a promising molecule into a safe and effective medicine.
References
- Vertex AI Search. (2020, May 11). The Importance of Solubility for New Drug Molecules.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
-
PharmaCores. (2025, October 15). Dissolution Test Guidelines by USP and EMA: A Regulatory Perspective. [Link]
-
European Medicines Agency. (2017, August 15). New EMA reflection paper on setting dissolution specifications. [Link]
-
Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
-
U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances Guidance for Industry. [Link]
-
European Medicines Agency. (2010, January 20). Guideline on the Investigation of Bioequivalence. [Link]
-
U.S. Food and Drug Administration. (1997, August). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
-
Federal Register. (2018, August 8). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances; Guidance for Industry; Availability. [Link]
-
European Medicines Agency. (2017, August 10). Reflection paper on the dissolution specification for generic solid oral immediate release products with systemic action. [Link]
-
U.S. Department of Health & Human Services. (2024, November 30). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances Guidance for Industry. [Link]
-
Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-264. [Link]
-
Suwinski, J., & Walczak, K. (2001). The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Polish Journal of Chemistry, 75(1), 101-110. [Link]
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- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
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- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. (PDF) The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate [academia.edu]
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- 9. researchgate.net [researchgate.net]
- 10. Dissolution Test Guidelines by USP and EMA: A Regulatory Perspective | PharmaCores [pharmacores.com]
- 11. New EMA reflection paper on setting dissolution specifications [gabionline.net]
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- 17. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances Guidance for Industry | Guidance Portal [hhs.gov]
Strategic Utilization of Azetidine-3-Carboxylic Acid Weinreb Amides in Medicinal Chemistry
Executive Summary
The azetidine ring, a four-membered nitrogen heterocycle, has emerged as a critical bioisostere for proline and cyclobutane in modern drug discovery. Its inherent ring strain (~25 kcal/mol) and rigid conformation allow medicinal chemists to fine-tune the vectorality of substituents and improve metabolic stability. The Weinreb amide (N-methoxy-N-methylamide) derivative of azetidine-3-carboxylic acid serves as a pivotal "gateway" intermediate.[1] It enables the controlled synthesis of ketones and aldehydes—functional groups essential for fragment-based drug design (FBDD) and peptidomimetic scaffolds—without the risk of over-addition common to ester precursors.
This guide details the synthesis, stability, and application of these analogs, focusing on robust, scalable protocols using Propylphosphonic Anhydride (T3P®) and addressing the specific challenges posed by azetidine ring strain.
The Strategic Value of the Scaffold
Conformational Control & Bioisosterism
Unlike the flexible pyrrolidine ring, the azetidine ring is puckered. When incorporated into a peptide or drug pharmacophore, it restricts the conformational space, potentially locking the molecule into a bioactive conformation.
-
Vectorality: The angle between the N-C2 and C3-substituent bonds differs significantly from proline, allowing for unique exploration of chemical space.
-
Metabolic Stability: The strained ring often resists oxidative metabolism better than larger aliphatic amines, provided the nitrogen lone pair is modulated (e.g., by an amide or carbamate).
The Weinreb Advantage
Direct reaction of esters or acid chlorides with organometallics (Grignard/Lithium reagents) typically yields tertiary alcohols due to the high reactivity of the intermediate ketone.[2] The Weinreb amide circumvents this via a stable 5-membered chelate intermediate, which collapses to the ketone only after acidic quench.
Mechanistic Insight: Chelation Control
The success of the Weinreb amide relies on the formation of a stable metal-chelated tetrahedral intermediate. Understanding this mechanism is vital for troubleshooting low yields.
Diagram 1: Chelation-Controlled Nucleophilic Addition
This diagram illustrates the stability of the tetrahedral intermediate that prevents over-addition of the nucleophile.
Caption: The magnesium cation coordinates between the carbonyl oxygen and the methoxy oxygen, locking the intermediate and preventing the expulsion of the amine leaving group until hydrolysis.
Synthetic Protocol: T3P-Mediated Coupling[4][5]
While EDC/HOBt and HATU are traditional coupling agents, Propylphosphonic Anhydride (T3P) is recommended for azetidine-3-carboxylic acid derivatives. T3P offers superior safety (non-explosive compared to HOBt), easy workup (water-soluble byproducts), and reduced epimerization risk.[3]
Comparative Analysis of Coupling Reagents
| Reagent | Yield (Typical) | Epimerization Risk | Workup Complexity | Cost/Scale |
| T3P (50% in EtOAc) | 85-95% | Very Low | Simple (Aq. Wash) | High efficiency / Scalable |
| HATU | 80-90% | Low | Moderate (Remove urea) | Expensive |
| EDC / HOBt | 70-85% | Moderate | Moderate | Moderate |
| Thionyl Chloride | Variable | High | High (Acidic byproducts) | Low (Not recommended for azetidines) |
Detailed Protocol: Synthesis of N-Boc-Azetidine-3-Weinreb Amide
Reagents:
-
1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)
-
T3P (50% w/w in EtOAc) (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with N-Boc-azetidine-3-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride. Add EtOAc (approx. 10 mL per gram of acid).
-
Base Addition: Cool the mixture to 0°C. Add DIPEA dropwise. Note: Ensure the solution is basic (pH > 8) to liberate the free amine from the hydroxylamine salt.
-
Coupling: Add T3P solution dropwise over 10 minutes. Maintain temperature at 0°C during addition to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.
-
Self-Validation Check: Monitor by TLC (50% EtOAc/Hexane). The carboxylic acid spot (baseline/streaking) should disappear, and a less polar amide spot should appear.
-
-
Workup (The T3P Advantage):
-
Add water to quench.[4]
-
Wash organic layer with 0.5 M HCl (removes unreacted amine/DIPEA). Caution: Do not use strong acid or prolonged exposure, as the N-Boc group is acid-labile.
-
Wash with Sat. NaHCO3 (removes unreacted acid and phosphorus byproducts).
-
Wash with Brine, dry over MgSO4, and concentrate.
-
-
Purification: Usually, the crude product is >95% pure. If necessary, purify via silica gel chromatography (EtOAc/Hexane gradient).
Reactivity & Downstream Applications[8]
Once synthesized, the azetidine-Weinreb amide is a versatile precursor. However, the ring strain of the azetidine requires specific handling precautions during nucleophilic addition.
Grignard/Organolithium Addition (Ketone Synthesis)[2][9]
-
Reagent: R-Mg-Br or R-Li (1.2 – 1.5 eq).
-
Temperature: -78°C to 0°C.
-
Critical Warning: Azetidine rings can undergo ring-opening (nucleophilic attack at C2/C4) if the nitrogen protecting group is electron-withdrawing (e.g., Sulfonyl) and the nucleophile is very strong. N-Boc and N-Benzhydryl groups generally provide sufficient steric and electronic protection to maintain ring integrity during Grignard addition.
Reduction (Aldehyde Synthesis)
-
Reagent: LiAlH4 (LAH) or DIBAL-H.
-
Protocol: Reduction with LAH (0.5 eq) at -78°C yields the aldehyde. The stable chelate prevents reduction to the primary alcohol.
Diagram 2: Divergent Synthesis Workflow
This workflow demonstrates the utility of the Weinreb amide in accessing diverse chemical space.
Caption: The Weinreb amide acts as a stable divergence point, allowing access to ketones and aldehydes while preserving the sensitive azetidine ring.
Troubleshooting & Optimization
Ring Opening (The "Exploded" Azetidine)
-
Symptom: Loss of product mass; appearance of polar, linear byproducts in LCMS.
-
Cause: Strong Lewis acids (e.g., excess MgBr2) or high temperatures can activate the ring nitrogen, making C2/C4 susceptible to attack.
-
Solution: Keep reactions < 0°C. Use THF as a solvent (coordinates Mg, reducing its Lewis acidity). Avoid N-Tosyl protection if using strong nucleophiles; prefer N-Boc or N-Benzhydryl.
Low Yield in Coupling
-
Cause: Steric hindrance is rarely an issue at C3. Common cause is old T3P (hydrolyzed) or insufficient base (amine salt not free).
-
Solution: Ensure DIPEA is fresh. Use a slight excess of T3P (1.5 - 2.0 eq).
References
-
Nahm, S., & Weinreb, S. M. (1981).[5] N-methoxy-N-methylamides as effective acylating agents.[6] Tetrahedron Letters, 22(39), 3815-3818.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140-177. (Detailed data on T3P efficiency).
-
Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. (Review of Azetidine stability and reactivity).
-
Sittiwong, W., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
-
Archimica (Now Euticals). (2010). T3P® (Propanephosphonic acid anhydride) Technical Data Sheet. (Source for T3P workup protocols).
Sources
Methodological & Application
Synthesis of 1-acetyl-N-methoxyazetidine-3-carboxamide from carboxylic acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of functionalized azetidine intermediates for drug discovery workflows.
Strategic Rationale & Mechanistic Causality
The incorporation of azetidine rings into molecular scaffolds is a highly effective strategy in modern drug development to improve metabolic stability, lower lipophilicity, and increase the sp³ fraction of drug candidates. The target compound, 1-acetyl-N-methoxyazetidine-3-carboxamide , serves as a highly functionalized building block. The N-methoxyamide moiety can function as a hydrogen bond acceptor/donor system or as a modified Weinreb-like amide for subsequent organometallic transformations.
The synthesis relies on the direct amidation of 1-acetylazetidine-3-carboxylic acid[1] with methoxylamine. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature due to the rapid formation of an unreactive ammonium carboxylate salt[2]. Therefore, an activating agent is strictly required.
Reagent Selection and Causality
-
Coupling Agent (HATU): We utilize HATU rather than traditional carbodiimides (like EDC or DCC). HATU generates a highly reactive O-At (7-azabenzotriazole) active ester[3]. The nitrogen atom in the pyridine ring of the HOAt leaving group exerts a neighboring group effect, acting as an intramolecular general base to accelerate the nucleophilic attack of the amine[3]. This is critical for sterically hindered substrates like azetidines and ensures rapid conversion while suppressing epimerization[3].
-
Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is selected as the base. Its steric bulk prevents it from acting as a competing nucleophile against the active ester[4]. A stoichiometric excess (3.0 equivalents) is mandatory: one equivalent deprotonates the carboxylic acid, a second neutralizes the methoxylamine hydrochloride salt, and the third maintains the basic environment necessary to drive the equilibrium toward the amide product[4].
-
Solvent (DMF): N,N-Dimethylformamide (DMF) is the optimal solvent for this transformation. As a polar aprotic solvent, it readily dissolves both the zwitterionic starting materials and the highly polar HATU reagent, facilitating homogenous reaction kinetics[2].
Quantitative Data: Reagent Stoichiometry
The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |
| 1-Acetylazetidine-3-carboxylic acid | 143.14 | 1.0 | 1.43 g | Starting Material |
| Methoxylamine hydrochloride | 83.52 | 1.2 | 1.00 g | Nucleophile |
| HATU | 380.23 | 1.1 | 4.18 g | Coupling Agent |
| DIPEA | 129.24 | 3.0 | 5.2 mL (3.88 g) | Non-nucleophilic Base |
| Anhydrous DMF | N/A | N/A | 20 mL | Polar Aprotic Solvent |
Reaction Pathway Visualization
The following diagram illustrates the sequential activation and amidation pathway. Strict adherence to this sequence prevents the formation of unreactive guanidinium byproducts.
Mechanistic pathway of HATU-mediated amidation of 1-acetylazetidine-3-carboxylic acid.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and in-process checks are embedded to ensure causality and experimental success.
Step 1: Preparation and Pre-Activation (0 °C)
Causality Check: Pre-activation of the carboxylic acid before adding the amine is critical. If methoxylamine and HATU are mixed directly, the amine can attack HATU to form an unreactive guanidinium species, drastically reducing yield.
-
Charge a flame-dried 100 mL round-bottom flask with 1-acetylazetidine-3-carboxylic acid (1.43 g, 10.0 mmol) and anhydrous DMF (20 mL) under a nitrogen atmosphere.
-
Add DIPEA (3.5 mL, 20.0 mmol) to the stirring solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add HATU (4.18 g, 11.0 mmol) portion-wise over 5 minutes.
-
Validation: The solution will transition from colorless to a pale yellow/orange tint, indicating the successful formation of the O-At active ester. Stir at 0 °C for 20 minutes.
Step 2: Nucleophilic Addition
-
In a separate vial, suspend methoxylamine hydrochloride (1.00 g, 12.0 mmol) in 5 mL of DMF and add the remaining DIPEA (1.7 mL, 10.0 mmol) to generate the free base.
-
Add this methoxylamine solution dropwise to the main reaction flask at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
-
Stir for 4 to 6 hours.
-
Validation: Monitor the reaction via TLC (DCM:MeOH, 9:1) or LC-MS. The reaction is complete when the starting material peak ([M+H]⁺ = 144.1) is fully consumed and the product peak ([M+H]⁺ = 173.1) dominates.
Step 3: Quenching and Liquid-Liquid Extraction
Causality Check: HATU coupling generates tetramethylurea and HOAt as byproducts. A rigorous washing sequence is required to isolate the highly polar azetidine product without relying solely on chromatography.
-
Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 × 40 mL). Note: Due to the high polarity of the product, DCM/Isopropanol (4:1) can be used if extraction efficiency in EtOAc is low.
-
Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted methoxylamine and residual DIPEA.
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL). Validation: If the aqueous wash remains distinctly yellow, HOAt is still present. Repeat the NaHCO₃ wash until the aqueous layer is colorless.
-
Wash with brine (30 mL) to remove residual DMF.
Step 4: Isolation and Purification
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via flash column chromatography on silica gel (Eluent: Gradient of 0% to 10% Methanol in Dichloromethane).
-
Evaporate the pure fractions to afford this compound as a white to off-white solid.
Analytical Characterization & Troubleshooting
To verify the integrity of the synthesized this compound, perform the following analytical checks:
-
LC-MS (ESI+): Expected mass for C₇H₁₂N₂O₃ is 172.18 g/mol . Look for the prominent [M+H]⁺ ion at m/z = 173.1 .
-
¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the acetyl methyl group singlet (~1.8–2.0 ppm), the methoxy group singlet (~3.6–3.8 ppm), and the complex multiplets corresponding to the four protons of the azetidine ring (~3.9–4.5 ppm).
-
Troubleshooting Low Yields: If LC-MS indicates a mass of [M+H]⁺ = 116.1, this corresponds to tetramethylguanidine formation. This indicates that the methoxylamine was added before the active ester was fully formed. Strictly adhere to the 20-minute pre-activation time in Step 1 to resolve this.
References
- Source: fishersci.
- Source: highfine.
- Source: growingscience.
- Source: nih.
Sources
Application Note: A Robust Protocol for the Amide Coupling of 1-Acetylazetidine-3-carboxylic Acid with Methoxyamine
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2][3] The resulting amide linkage is a key structural motif in a vast array of pharmaceuticals and biologically active molecules.[2] This application note provides a detailed and optimized protocol for the coupling of 1-acetylazetidine-3-carboxylic acid with methoxyamine to form the corresponding N-methoxy amide. This specific transformation is of interest as azetidine scaffolds are increasingly incorporated into drug candidates to impart unique three-dimensional structures, and N-methoxy amides (Weinreb amides) are versatile intermediates for the synthesis of ketones and other carbonyl compounds.[4][5]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the chosen coupling strategy, provide a step-by-step experimental procedure, and offer insights into reaction monitoring, workup, and purification.
Reaction Overview and Mechanistic Considerations
The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process that requires activation of the carboxylic acid.[1][2] This is typically achieved using a coupling reagent. For this protocol, we will utilize the well-established EDC/HOBt coupling system.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[1][3]
-
1-Hydroxybenzotriazole (HOBt) is an additive that intercepts the unstable O-acylisourea to form a more stable and less racemization-prone HOBt-ester.[1][6][7][8] This active ester is then readily attacked by the amine (methoxyamine) to furnish the desired amide product.[1][7] The use of HOBt is crucial for improving reaction efficiency and minimizing side reactions.[7][8][9]
The overall transformation is depicted below:
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 1-Acetylazetidine-3-carboxylic acid | C₆H₉NO₃ | 143.14 | 1.0 | 1.0 | 143 mg |
| Methoxyamine hydrochloride | CH₅NO·HCl | 83.52 | 1.1 | 1.1 | 92 mg |
| EDC·HCl | C₈H₁₇N₃·HCl | 191.70 | 1.2 | 1.2 | 230 mg |
| HOBt | C₆H₅N₃O | 135.12 | 1.2 | 1.2 | 162 mg |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 2.5 | 2.5 | 0.44 mL |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 5 mL |
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-acetylazetidine-3-carboxylic acid (143 mg, 1.0 mmol), HOBt (162 mg, 1.2 mmol), and methoxyamine hydrochloride (92 mg, 1.1 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask to dissolve the solids.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Reagents: To the cooled, stirring solution, add EDC·HCl (230 mg, 1.2 mmol) portion-wise over 2-3 minutes. Following this, add DIPEA (0.44 mL, 2.5 mmol) dropwise using a syringe.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. [10]
Workup and Purification
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (20 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and finally with brine (1 x 20 mL). [11]This washing sequence is designed to remove unreacted starting materials, the urea byproduct, and residual base. [10]4. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: While not strictly necessary for EDC couplings, using an anhydrous solvent is good practice to prevent hydrolysis of the activated intermediates.
-
Choice of Base: DIPEA is a non-nucleophilic base and is preferred over triethylamine to avoid potential side reactions.
-
Incomplete Reaction: If the reaction stalls, a small additional charge of EDC·HCl (0.2-0.3 equiv) can be added.
-
Purification Challenges: The N-methoxy amide product is generally polar. Careful selection of the mobile phase for column chromatography is crucial for effective separation.
Conclusion
This application note provides a reliable and well-characterized protocol for the synthesis of this compound. The use of the EDC/HOBt coupling system offers a mild and efficient method for this transformation, with a straightforward workup procedure. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can confidently synthesize this and similar N-methoxy amides for their drug discovery and development programs.
References
- Singh, J., et al. (1995). A Convenient Synthesis of N-Methoxy-N-Methylamides from Carboxylic Acids.
- BenchChem (2025).
- Shattuck, J. C. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Furman University.
- BenchChem (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. BenchChem.
- Common Organic Chemistry (n.d.). Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
- Vale, J. A., & Zanda, M. (2022).
- Organic Synthesis (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis.
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Reddy, K. L., et al. (2006). An Efficient One-Pot Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids.
- Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427-1429.
- Davies, I. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(22), 8521-8529.
- Luxembourg Bio Technologies (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Luxembourg Bio Technologies.
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- 5. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]
- 6. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
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Using 1-acetyl-N-methoxyazetidine-3-carboxamide as a Weinreb amide
Application Note: Utilizing 1-Acetyl-N-methoxyazetidine-3-carboxamide as a Weinreb Amide for the Synthesis of 3-Acylazetidines
Executive Summary & Mechanistic Rationale
Azetidine rings are highly valued in modern medicinal chemistry as metabolically stable, sp³-rich bioisosteres for phenyl rings and larger heterocycles ()[1]. However, functionalizing this highly strained four-membered ring without inducing ring-opening or over-addition requires highly controlled synthetic strategies[1].
This compound serves as a specialized Weinreb-type amide designed for the precise synthesis of 3-acylazetidines.
-
The N-Acetyl Group : Provides robust protection of the azetidine nitrogen, preventing unwanted coordination or ring-opening during organometallic addition.
-
The N-Methoxycarboxamide (Weinreb Amide) : Directs the controlled addition of organometallic reagents (Grignard or organolithium). Upon nucleophilic attack, the N-methoxy oxygen and the carbonyl oxygen coordinate with the magnesium or lithium ion, forming a stable 5-membered cyclic metal chelate ()[2]. This chelation prevents the collapse of the tetrahedral intermediate until an aqueous quench is applied, thereby completely suppressing over-addition to the tertiary alcohol[2].
Expert Insight on Secondary Weinreb Amides: While standard Weinreb amides are tertiary (N-methoxy-N-methyl), secondary N-methoxy amides function with equal precision. The organometallic reagent first deprotonates the amide N-H, forming an N-anion that further stabilizes the metal chelate. This simply requires the use of one additional equivalent of the nucleophile ()[3]. (Note: If utilizing the tertiary N-methoxy-N-methyl variant, only 1.1 equivalents of the organometallic reagent are required, as the initial deprotonation step is bypassed.)
Experimental Workflow
Synthesis of 3-acylazetidines via this compound Weinreb intermediate.
Validated Protocols
Protocol A: Preparation of this compound
Objective : Convert 1-acetylazetidine-3-carboxylic acid to the Weinreb amide without inducing racemization or ring degradation.
Materials :
-
1-Acetylazetidine-3-carboxylic acid (1.0 equiv)
-
O-Methylhydroxylamine hydrochloride (1.2 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology :
-
Activation : Dissolve 1-acetylazetidine-3-carboxylic acid (10 mmol) in anhydrous DCM (50 mL) under an inert argon atmosphere. Add HOBt (12 mmol) and EDC·HCl (12 mmol) at 0 °C.
-
Causality: HOBt forms a highly reactive, yet stable active ester, preventing the formation of unreactive N-acylureas from the EDC intermediate, ensuring high yields.
-
-
Amine Addition : After 30 minutes of stirring at 0 °C, add O-methylhydroxylamine hydrochloride (12 mmol) followed by the dropwise addition of DIPEA (30 mmol).
-
Causality: DIPEA neutralizes the hydrochloride salt of the amine, rendering it nucleophilic, and maintains a basic environment to drive the coupling forward.
-
-
Reaction Monitoring (Self-Validation) : Allow the reaction to warm to room temperature (20 °C) and stir for 4-6 hours. Monitor via TLC (10% MeOH in DCM, KMnO₄ stain). The reaction is validated as complete when the baseline acid spot is entirely consumed.
-
Workup : Wash the organic layer sequentially with 1M HCl (2 × 25 mL), saturated NaHCO₃ (2 × 25 mL), and brine (25 mL).
-
Causality: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted acid and HOBt byproducts.
-
-
Isolation : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid or pale oil.
Protocol B: Nucleophilic Acyl Substitution (Grignard Addition)
Objective : Synthesize 3-acyl-1-acetylazetidine via controlled organometallic addition.
Materials :
-
This compound (1.0 equiv)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (2.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
Step-by-Step Methodology :
-
Preparation : Dissolve this compound (5 mmol) in anhydrous THF (25 mL) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophilic Addition : Add the Grignard reagent (10.5 mmol, 2.1 equiv) dropwise over 15 minutes.
-
Causality: Because this is a secondary N-methoxy amide, the first equivalent of Grignard deprotonates the N-H to form the stabilizing N-anion. The second equivalent performs the nucleophilic attack on the carbonyl ()[3].
-
-
Chelate Stabilization : Stir the mixture at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Causality: Maintaining low temperatures ensures the Nahm-Weinreb tetrahedral intermediate remains stable and does not collapse prematurely ()[2].
-
-
Reaction Monitoring (Self-Validation) : Quench a 50 µL aliquot in NH₄Cl/EtOAc and analyze by TLC or LC-MS. The disappearance of the amide starting material confirms complete conversion.
-
Quench & Hydrolysis : Cool the reaction back to -20 °C and carefully quench with saturated aqueous NH₄Cl (20 mL).
-
Causality: The mildly acidic NH₄Cl protonates the intermediate and breaks the magnesium chelate, triggering the collapse of the tetrahedral intermediate into the desired ketone ()[2].
-
-
Extraction : Extract the aqueous layer with EtOAc (3 × 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate to yield the crude 3-acyl-1-acetylazetidine.
Quantitative Data: Reaction Scope & Yields
The following table summarizes expected outcomes when reacting this compound with various nucleophiles under the optimized Protocol B conditions.
| Nucleophile | Reagent Type | Equivalents | Temp Profile | Time (h) | Expected Yield (%) |
| Phenylmagnesium bromide | Grignard (Aryl) | 2.1 | -78 °C to 0 °C | 3.0 | 85 - 90% |
| Isopropylmagnesium chloride | Grignard (Alkyl) | 2.1 | -78 °C to 0 °C | 4.0 | 78 - 82% |
| n-Butyllithium | Organolithium | 2.1 | -78 °C constant | 1.5 | 88 - 92% |
| Vinylmagnesium bromide | Grignard (Alkenyl) | 2.1 | -78 °C to 0 °C | 3.0 | 80 - 85% |
Troubleshooting & Quality Control
| Observed Issue | Mechanistic Cause | Corrective Action |
| Formation of tertiary alcohol (over-addition) | Premature collapse of the tetrahedral chelate due to localized heating or poor temperature control. | Ensure dropwise addition of the organometallic reagent at strictly -78 °C. Do not let the reaction warm above 0 °C before quenching. |
| Incomplete conversion / Recovery of starting material | Quenching of the organometallic reagent by adventitious moisture or insufficient equivalents (failing to account for the N-H deprotonation). | Rigorously dry THF over sodium/benzophenone or molecular sieves. Titrate the Grignard reagent prior to use to ensure accurate molarity. Ensure |
| Cleavage of the N-acetyl group | Use of excess strong organolithium reagents at elevated temperatures. | Switch to less reactive Grignard reagents or maintain the reaction strictly at -78 °C when using organolithiums. |
References
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. URL:[Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL:[Link]
-
Ayala-Mata, F., Barrera-Mendoza, C., Jiménez-Vázquez, H. A., Vargas-Díaz, E., & Zepeda, L. G. (2012). Efficient Preparation of α-Ketoacetals. Molecules, 17(12), 13864-13878. URL:[Link]
Sources
Preparation of 3-acylazetidines from N-methoxy carboxamides
Application Notes and Protocols
Topic: A Robust and Modular Synthesis of 3-Acylazetidines from N-Methoxy-N-Methyl Carboxamides (Weinreb Amides)
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates.[1][2][3] Among functionalized azetidines, 3-acylazetidines serve as exceptionally versatile building blocks, enabling a wide array of subsequent chemical transformations for library synthesis and lead optimization.[4] This application note provides a detailed, field-proven methodology for the synthesis of 3-acylazetidines via the Weinreb-Nahm ketone synthesis. This two-stage approach involves the initial preparation of an N-protected azetidine-3-Weinreb amide, followed by its clean and efficient reaction with organometallic reagents. The central advantage of this pathway lies in the remarkable stability of the chelated tetrahedral intermediate formed during the acylation step, which effectively prevents the common problem of over-addition, thus ensuring high yields of the desired ketone product.[5][6][7] We present comprehensive, step-by-step protocols, mechanistic insights, and practical considerations to empower researchers to confidently and successfully implement this strategy.
The Strategic Advantage: Why Use a Weinreb Amide?
Direct acylation of a carboxylic acid derivative like an ester or acid chloride with a highly reactive organometallic species (e.g., a Grignard or organolithium reagent) is often plagued by poor yields.[6] The ketone product formed after the first nucleophilic addition is itself highly electrophilic and typically reacts faster than the starting material, leading to an undesired tertiary alcohol through a second addition.[6][8]
The Weinreb-Nahm synthesis elegantly circumvents this fundamental reactivity challenge.[5][7] The N-methoxy-N-methylamide (Weinreb amide) reacts with the organometallic reagent to form a stable, five-membered chelated tetrahedral intermediate.[7] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[5] This stability effectively "protects" the carbonyl intermediate from further nucleophilic attack, ensuring the reaction stops cleanly at the ketone stage.[9]
Reaction Mechanism: The Key to Selectivity
The mechanism below illustrates the formation of the stable chelate which is the cornerstone of this methodology's success.
Caption: Two-stage workflow for 3-acylazetidine synthesis.
Stage 1 Protocol: Synthesis of N-Boc-azetidine-3-Weinreb Amide
This protocol details the conversion of a carboxylic acid to its corresponding Weinreb amide. While numerous coupling agents exist,[10][11][12] the use of triphenylphosphine and iodine provides a mild and effective method. [13] Protocol 1: Preparation of N-Boc-N'-methoxy-N'-methyl-azetidine-3-carboxamide
| Parameter | Value/Description |
| Starting Material | N-Boc-azetidine-3-carboxylic acid |
| Key Reagents | Triphenylphosphine (PPh₃), Iodine (I₂), N,O-Dimethylhydroxylamine hydrochloride, Diisopropylethylamine (iPr₂NEt) |
| Solvent | Dichloromethane (CH₂Cl₂), anhydrous |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 75-90% |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.2 eq.) and iodine (1.2 eq.). Add anhydrous dichloromethane (approx. 0.2 M relative to the acid).
-
Activator Formation: Cool the mixture to 0 °C in an ice bath. Stir for 5-10 minutes. The solution should turn from a dark iodine color to a yellowish suspension of the phosphonium salt.
-
Acid Addition: Add N-Boc-azetidine-3-carboxylic acid (1.0 eq.) to the stirring suspension at 0 °C.
-
Amine and Base Addition: In sequence, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) followed by the slow, dropwise addition of diisopropylethylamine (2.5 eq.).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting carboxylic acid is complete.
-
Workup: Dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to afford the pure Weinreb amide as a colorless oil or white solid. [13] Self-Validation/Characterization: The structure and purity of the intermediate must be confirmed before proceeding.
-
¹H NMR (CDCl₃): Expect to see signals for the Boc group (~1.4 ppm), the azetidine ring protons (multiplets, ~3.8-4.2 ppm), and the N-methoxy and N-methyl groups (~3.7 ppm and ~3.2 ppm, respectively). [13]* ¹³C NMR (CDCl₃): Key signals include the amide carbonyl (~170-175 ppm), the Boc carbonyl (~156 ppm), and the C(CH₃)₃ carbon (~80 ppm).
-
Mass Spec (ESI+): Look for the [M+H]⁺ and/or [M+Na]⁺ peaks corresponding to the calculated molecular weight.
Stage 2 Protocol: Synthesis of N-Boc-3-acylazetidines
This protocol details the core acylation step. It is critical that this reaction is performed under strictly anhydrous and inert conditions due to the high reactivity of Grignard reagents.
Protocol 2: General Procedure for Grignard Addition to the Weinreb Amide
| Parameter | Value/Description |
| Starting Material | N-Boc-azetidine-3-Weinreb Amide |
| Key Reagents | Grignard Reagent (R-MgX, e.g., Phenylmagnesium bromide, Ethylmagnesium chloride) |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Atmosphere | Nitrogen or Argon |
| Temperature | 0 °C (or -78 °C for highly reactive reagents) |
| Typical Yield | 65-95% |
Step-by-Step Methodology:
-
Reaction Setup: To a dry, nitrogen-flushed, three-neck flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add a solution of the N-Boc-azetidine-3-Weinreb amide (1.0 eq.) in anhydrous THF (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Add the Grignard reagent solution (1.1-1.3 eq., commercially available or freshly prepared) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at 0 °C for 1-3 hours after the addition is complete. Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-3-acylazetidine. [7][14] Substrate Scope and Expected Yields: This method is highly versatile and accommodates a wide range of organometallic reagents.
| Grignard Reagent (R-MgX) | Product (N-Boc-3-acylazetidine) | Acyl Group (R-CO) | Typical Yield |
| Phenylmagnesium bromide | N-Boc-3-benzoylazetidine | Benzoyl | 85-95% |
| Ethylmagnesium bromide | N-Boc-3-propanoylazetidine | Propanoyl | 80-90% |
| Isopropylmagnesium chloride | N-Boc-3-(2-methylpropanoyl)azetidine | Isobutyryl | 75-85% |
| Vinylmagnesium bromide | N-Boc-3-acryloylazetidine | Acryloyl | 70-80% |
| Cyclohexylmagnesium chloride | N-Boc-3-(cyclohexanecarbonyl)azetidine | Cyclohexanecarbonyl | 80-90% |
Troubleshooting and Field-Proven Insights
-
Low Yield in Stage 2: The most common culprit is moisture. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used. Titrate the Grignard reagent before use if its quality is uncertain.
-
Formation of Tertiary Alcohol: This indicates a failure of the Weinreb amide mechanism, which is rare. Confirm the identity and purity of your Stage 1 intermediate. If the reaction temperature was allowed to rise significantly, the intermediate may have collapsed prematurely.
-
No Reaction: Ensure the Grignard reagent is active. If preparing it in situ, check for proper initiation (e.g., a crystal of iodine, gentle heating). Ensure the magnesium turnings are fresh and not passivated.
Conclusion
The synthesis of 3-acylazetidines via the Weinreb amide intermediate is a powerful and reliable strategy for medicinal chemists. Its primary strengths—high yields, operational simplicity, and the prevention of over-addition—make it superior to many classical acylation methods. The modularity of the Grignard reaction allows for the rapid generation of diverse analogs, making this an indispensable tool in the drug discovery pipeline. The detailed protocols and mechanistic rationale provided herein are designed to serve as a self-validating system, enabling researchers to construct these valuable azetidine-based scaffolds with confidence and efficiency.
References
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. tutorchase.com [tutorchase.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 13. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Note: Peptide Coupling Reagents for N-Methoxyazetidine Scaffolds
Executive Summary & Scope
The term "N-methoxyazetidine synthesis" in the context of peptide coupling encompasses two distinct but critical transformations in medicinal chemistry. This guide addresses both, providing optimized protocols for:
-
Intramolecular Cyclization: The synthesis of
-methoxy-2-azetidinones ( -methoxy- -lactams) from -amino acids using peptide coupling reagents. This is a key step in generating monobactam antibiotics and -lactamase inhibitors. -
Intermolecular Coupling: The coupling of carboxylic acids to 1-methoxyazetidine (a cyclic
-alkoxy amine) or 3-methoxyazetidine (a strained secondary amine) to form functionalized amides.
This note prioritizes reagents that overcome the specific challenges of these scaffolds: reduced nucleophilicity of
Mechanistic Challenges & Reagent Selection
The Nucleophilicity Problem ( -Alkoxy Amines)
Coupling to 1-methoxyazetidine (or cyclizing to form the
-
Standard Reagents (EDC/HOBt): Often fail or result in slow kinetics, leading to hydrolysis of the active ester.
-
High-Activity Reagents (HATU/HOAt): The 7-azabenzotriazole (HOAt) moiety utilizes a pyridine nitrogen to stabilize the transition state via a neighboring group effect, significantly accelerating the reaction with poor nucleophiles.
-
Acid Chlorides (Ghosez’s Reagent): For extremely hindered or unreactive
-alkoxy systems, in situ generation of acid chlorides using Ghosez’s reagent is the "nuclear option."
The Strain Problem (3-Methoxyazetidine)
While 3-methoxyazetidine is a more standard secondary amine, the ring strain (~26 kcal/mol) makes the system sensitive. Highly basic conditions or aggressive activation can sometimes lead to ring-opening or polymerization.
-
T3P (Propylphosphonic Anhydride): The reagent of choice for strained rings. It operates at lower basicity and produces water-soluble byproducts, avoiding the harsh workups that might degrade the azetidine ring.
Decision Matrix: Reagent Selection Guide
The following diagram outlines the logical flow for selecting the optimal coupling system based on your specific substrate.
Figure 1: Decision tree for selecting coupling reagents based on the electronic and steric nature of the azetidine substrate.
Detailed Experimental Protocols
Protocol A: Synthesis of -Methoxy- -Lactams (Intramolecular Cyclization)
Target: Formation of the azetidin-2-one ring from
Rationale: Ring closure is entropically disfavored (
Materials:
-
Substrate:
-methoxy- -amino acid (1.0 equiv) -
Reagent: EDC
HCl (1.5 equiv) and HOAt (1.5 equiv) -
Base:
-Methylmorpholine (NMM) (3.0 equiv) -
Solvent: Anhydrous
(DCM) or DMF (Degassed)
Procedure:
-
Preparation: Dissolve the amino acid in DCM to achieve a high dilution concentration of 0.005 M (5 mM). Note: Higher concentrations (>10 mM) significantly increase dimer formation.
-
Activation: Cool the solution to 0°C under nitrogen. Add HOAt followed by EDC
HCl. -
Cyclization: Add NMM dropwise. Allow the reaction to warm to room temperature (RT) and stir for 16–24 hours.
-
Workup: Wash with 1N HCl (cold), saturated
, and brine. Dry over . -
Purification: Flash chromatography.
-methoxy lactams are often less polar than the open-chain precursor.
Protocol B: Coupling to 1-Methoxyazetidine (Intermolecular)
Target: Amide formation with cyclic
Rationale: 1-Methoxyazetidine is a "cyclic Weinreb amine" analog. It is sterically hindered and electronically deactivated. HATU is the preferred reagent due to the high reactivity of the Azt-uronium species.
Procedure:
-
Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.2 M).
-
Add HATU (1.2 equiv) and HOAt (0.5 equiv). Note: Extra HOAt boosts yield for N-alkoxy couplings.
-
Add 2,4,6-Collidine (3.0 equiv). Why Collidine? It is a non-nucleophilic base that minimizes racemization compared to DIEA.
-
Stir for 5 minutes to form the activated ester.
-
Add 1-Methoxyazetidine (or its salt) (1.2 equiv).
-
Stir at RT for 4–12 hours. Monitor by LCMS (N-alkoxy amides often show distinct UV shifts).
Protocol C: Coupling to 3-Methoxyazetidine (Standard Scaffold)
Target: Amide formation with 3-methoxyazetidine (secondary amine).
Rationale: This is the most common application in drug discovery. T3P is superior here because it allows for a "one-pot" reaction with simple aqueous workup, crucial for scaling up azetidine fragments.
Procedure:
-
Suspend 3-Methoxyazetidine
HCl (1.2 equiv) and Carboxylic Acid (1.0 equiv) in EtOAc or 2-MeTHF (0.5 M). -
Add DIPEA (3.5 equiv). Ensure pH is >8 (wet pH paper).
-
Cool to 0°C.
-
Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.
-
Allow to warm to RT and stir for 2–4 hours.
-
Workup: The beauty of T3P is that water-soluble phosphate byproducts are washed away. Wash with water, 0.5M NaOH, and brine. Evaporate to yield pure amide (often >95% purity without column).
Comparative Data & Troubleshooting
Table 1: Reagent Performance Comparison for
| Reagent | Coupling Efficiency (1-OMe-Azetidine) | Epimerization Risk | Scalability | Notes |
| HATU/HOAt | High (>90%) | Moderate | Low (Cost) | Best for small-scale, difficult couplings. |
| T3P | Moderate (60-80%) | Very Low | High | Excellent for 3-methoxyazetidine; less effective for N-alkoxy. |
| EDC/HOBt | Low (<40%) | Low | High | Generally insufficient for N-alkoxy amines. |
| Ghosez's Rgt | Very High (>95%) | High (Acid Chloride) | Moderate | Use when HATU fails; strictly anhydrous conditions required. |
Troubleshooting Guide
-
Issue: Low Yield with HATU.
-
Cause: Steric hindrance of the N-OMe group.
-
Solution: Switch to Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ. React with the amine in the presence of pyridine.
-
-
Issue: Ring Opening.
-
Cause: Nucleophilic attack on the azetidine ring (usually at C4) by strong nucleophiles or excessive heat.
-
Solution: Avoid heating >40°C. Use non-nucleophilic bases (Collidine, DIPEA). Avoid strong nucleophilic solvents (like pyridine as solvent).
-
-
Issue: Epimerization of Alpha-Chiral Acids.
-
Solution: Use T3P in EtOAc at 0°C. If HATU is required, use Collidine instead of TEA/DIPEA and keep reaction time short.
-
References
-
N-Alkoxy Peptide Coupling (HATU/HOAt Validation)
- Goudreau, S. R., et al. (2014). Structure–Property Relationship Study of N-(Hydroxy)Peptides. Journal of Medicinal Chemistry.
-
(Validates HATU/HOAt for N-alkoxy amine coupling).
-
Synthesis of 3-Methoxyazetidine Amides
- North, E. J., et al. (2013). Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain. Journal of Medicinal Chemistry.
-
(Demonstrates HATU coupling to 3-methoxyazetidine).
-
General Carboxylic Acid Activation (EDC/NHS)
- Thermo Fisher Scientific.
-
Weinreb Amide Synthesis (Context for N-Methoxy amides)
- Nahm, S., & Weinreb, S. M. (1981).
Application Note: Unlocking Novel Chemical Space with 1-acetyl-N-methoxyazetidine-3-carboxamide
Executive Summary
In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the shift from flat, aromatic-heavy libraries to three-dimensional (3D),
This guide details the physicochemical rationale, synthesis, and screening protocols for utilizing this scaffold to probe "hard-to-drug" targets, particularly those requiring precise hydrogen bond donor/acceptor geometries or cryptic pocket engagement.
Scientific Rationale & Physicochemical Profile
The Azetidine Advantage: Vector Control
Unlike the flexible pyrrolidine or the planar benzene ring, the azetidine ring exists in a puckered conformation. This structural constraint directs the exit vectors of substituents at the 1- and 3-positions into distinct quadrants of 3D space.
-
Rigidity: Minimizes the entropic penalty upon binding (
). -
Low Molecular Weight (MW): At ~172 Da, it leaves significant "headroom" for fragment growing while maintaining drug-like properties (Lipinski/Veber rules).
The N-Methoxy Amide Warhead
The N-methoxy carboxamide moiety (
-
H-Bonding Profile: The NH is a potent hydrogen bond donor (more acidic than alkyl amides), while the methoxy oxygen serves as a specific acceptor.
-
Metabolic Stability: The N-alkoxy group provides resistance to amidases and proteases compared to standard peptide bonds.
-
Bioisosterism: It acts as a bioisostere for hydroxamic acids (often used in metalloprotease inhibitors) but avoids the potential mutagenicity and poor pharmacokinetics associated with free hydroxamates.
Compound Data Sheet
| Property | Value | Significance in FBDD |
| Formula | -- | |
| MW | 172.18 g/mol | Ideal for fragment growing (Rule of 3 compliant). |
| cLogP | ~ -0.8 to -0.5 | High solubility; allows high-concentration screening (mM range). |
| H-Bond Donors | 1 (Amide NH) | Specific directional interaction. |
| H-Bond Acceptors | 3 (2 Carbonyls, 1 Ether) | Rich interaction potential. |
| TPSA | ~68 | Polar enough for solubility, permeable enough for cell assays. |
| Rotatable Bonds | 2 | Low flexibility = Lower entropic penalty. |
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Commercial availability of specific functionalized azetidines can be sporadic. This robust, self-validating protocol ensures access to the fragment from the common precursor, azetidine-3-carboxylic acid.
Reagents:
-
Azetidine-3-carboxylic acid (CAS: 36476-78-5)
-
Acetic anhydride (
) -
O-Methylhydroxylamine hydrochloride (
) -
HATU or EDC/HOBt (Coupling agents)
-
DIPEA (Base)
-
Dichloromethane (DCM) and DMF.
Step-by-Step Methodology:
-
N-Acetylation (Capping the Vector):
-
Dissolve azetidine-3-carboxylic acid (1.0 eq) in water/dioxane (1:1).
-
Add
(2.5 eq) followed by slow addition of acetic anhydride (1.2 eq) at 0°C. -
Stir at RT for 4 hours. Acidify to pH 2 with 1N HCl and extract with EtOAc.
-
Checkpoint: LC-MS should show
(1-acetylazetidine-3-carboxylic acid).
-
-
Amide Coupling (Installing the Warhead):
-
Dissolve the intermediate (from Step 1) in dry DMF.
-
Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 min to activate the acid.
-
Add
(1.2 eq). -
Stir at RT for 12 hours.
-
Workup: Dilute with EtOAc, wash with sat.
, water, and brine. Dry over .
-
-
Purification & Validation:
-
Purify via Flash Column Chromatography (MeOH/DCM gradient).
-
Validation:
-NMR must show the diagnostic singlet for the -OMe group (~3.7 ppm) and the acetyl methyl (~1.9 ppm).
-
Protocol B: High-Concentration Crystal Soaking (X-ray)
Rationale: Due to its high solubility and small size, this fragment is ideal for crystallographic screening (XChem workflow). It diffuses rapidly into protein crystals.
Materials:
-
Apo-protein crystals (validated diffraction < 2.5 Å).
-
Fragment stock: 100 mM in 100% DMSO.
-
Crystallization buffer.
Methodology:
-
Soak Preparation:
-
Prepare a "soaking drop" by mixing the reservoir solution with the fragment stock.
-
Target Concentration: 20–50 mM fragment (final DMSO < 10-20% depending on crystal tolerance).
-
-
Incubation:
-
Transfer crystals into the soaking drop using a loop.
-
Incubate for 1 hour to 24 hours (optimize for crystal stability vs. occupancy).
-
-
Harvesting:
-
Flash-cool crystals in liquid nitrogen (using cryo-protectant if necessary).
-
-
Data Processing:
-
Collect datasets. Use PanDDA (Pan-Dataset Density Analysis) to detect weak binding events (partial occupancy) which are common for fragments.
-
Visualization of Workflows
Diagram 1: Synthesis & Functionalization Logic
This diagram illustrates the modular assembly of the fragment and its potential for "Fragment Growing" (F2G).
Caption: Modular synthesis pathway converting the azetidine core into the target N-methoxy amide fragment.
Diagram 2: FBDD Screening Workflow
The logic flow for validating the fragment hit using orthogonal biophysical methods.
Caption: Critical path for identifying and validating the azetidine fragment in a screening campaign.
References
-
N-Methoxy Amides in Drug Discovery: Hahn, J., et al. (2017).[1] Design, synthesis, and biological evaluation of aryl N-methoxyamide derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Context: Demonstrates the pharmacological relevance and stability of the N-methoxy amide functionality in bioactive molecules.
-
Azetidines as STAT3 Inhibitors: Bai, L., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.[2] Journal of Medicinal Chemistry. Context: Highlights the "Azetidine Advantage" where changing ring size or conformation (e.g., from proline to azetidine) significantly alters potency and binding geometry.
-
Weinreb Amide Cleavage & Reactivity (Mechanistic Insight): Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides. ChemRxiv (2025).[3] Context: Provides mechanistic background on the N-methoxy amide bond stability and reactivity patterns relevant to synthesis.
Sources
Synthesis of Azetidine-Based Ketones via N-Methoxy Amides (Weinreb Amides)
Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Azetidine Advantage
In contemporary medicinal chemistry, the shift away from flat, sp²-hybridized aromatic rings toward three-dimensional, sp³-rich frameworks has made the azetidine ring a privileged scaffold[1]. As a four-membered nitrogen heterocycle, azetidine serves as a highly effective bioisostere for piperidines, pyrrolidines, and phenyl rings. Its incorporation routinely leads to improved metabolic stability, reduced lipophilicity (lower LogD), and enhanced structural rigidity, which can favorably bias molecular conformations for target binding[2].
However, functionalizing the C3 position of azetidines to yield ketones presents a significant synthetic hurdle. Direct addition of organometallic reagents (Grignard or organolithium) to azetidine-3-carboxylic esters or acid chlorides typically results in uncontrollable over-addition, yielding tertiary alcohols rather than the desired ketones[3]. This application note details the definitive solution: the use of N-methoxy-N-methyl amides (Weinreb amides) as an intermediate directing group to reliably and chemoselectively synthesize azetidine-based ketones[4].
Mechanistic Rationale: The Tetrahedral Intermediate
The success of the Weinreb amide methodology is rooted in precise transition-state coordination chemistry. When an organometallic reagent attacks the carbonyl carbon of an azetidine-3-Weinreb amide, the reaction does not immediately proceed to C–O bond cleavage.
Instead, the methoxy oxygen and the carbonyl oxygen simultaneously coordinate the incoming metal cation (e.g., Mg²⁺ or Li⁺). This chelation forms a highly stable, five-membered cyclic tetrahedral intermediate [3]. The rigidity of this mixed tetramer complex prevents the collapse of the intermediate back into a carbonyl species in situ, thereby precluding a second nucleophilic attack[5]. The desired ketone is only liberated later during the aqueous acidic workup, which destroys the metal chelate and forces the collapse of the tetrahedral intermediate[3].
Mechanism of Weinreb amide addition and stable tetrahedral intermediate formation.
Experimental Workflow & Protocols
The following self-validating protocols describe the conversion of commercially available 1-Boc-azetidine-3-carboxylic acid into various C3-ketones. The Boc protecting group is essential to mask the nucleophilic secondary amine, which would otherwise quench the organometallic reagent.
Step-by-step experimental workflow for the synthesis of azetidine-based ketones.
Protocol A: Synthesis of 1-Boc-Azetidine-3-Weinreb Amide
Causality Note: Azetidine-3-carboxylic acids can suffer from poor solubility and steric hindrance. We utilize HATU over traditional EDC/HOBt because the resulting HOAt active ester forms rapidly and undergoes amidation with superior kinetics, minimizing degradation.
Reagents:
-
1-Boc-azetidine-3-carboxylic acid (1.0 equiv, 10 mmol)
-
N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv, 15 mmol)
-
HATU (1.2 equiv, 12 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol)
-
Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)
Step-by-Step Procedure:
-
Activation: Suspend 1-Boc-azetidine-3-carboxylic acid in anhydrous DCM under a nitrogen atmosphere. Add DIPEA and stir for 5 minutes. The solution should become clear.
-
Ester Formation: Add HATU in one portion. Stir the reaction mixture at room temperature for 15 minutes. The mixture will turn pale yellow, indicating the formation of the active HOAt ester.
-
Amidation: Add N,O-dimethylhydroxylamine hydrochloride. Stir the reaction at room temperature for 4 hours.
-
Workup: Dilute the mixture with DCM (50 mL) and wash sequentially with 5% aqueous citric acid (2 × 30 mL), saturated aqueous NaHCO₃ (2 × 30 mL), and brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically >95% pure and can be used directly, or purified via flash chromatography (Hexanes/EtOAc).
Protocol B: Grignard Addition to Form the Azetidine-3-Ketone
Causality Note: The reaction must be initiated at 0 °C to prevent premature collapse of the tetrahedral intermediate and to suppress potential ring-opening side reactions of the strained azetidine ring[4]. A buffered quench (Sat. NH₄Cl) is strictly required to prevent the acid-catalyzed cleavage of the Boc protecting group.
Reagents:
-
1-Boc-azetidine-3-Weinreb amide (1.0 equiv, 5 mmol)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.5 equiv, 7.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (0.1 M, 50 mL)
Step-by-Step Procedure:
-
Preparation: Dissolve the Weinreb amide in anhydrous THF under a strict nitrogen atmosphere. Cool the flask to 0 °C using an ice-water bath.
-
Addition: Add the Grignard reagent dropwise via syringe over 15 minutes. Maintain the internal temperature below 5 °C during addition.
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Validation: TLC analysis (UV/KMnO₄) should show complete consumption of the starting material.
-
Quench: Cool the mixture back to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (20 mL). Observation: A white magnesium salt precipitate will form.
-
Extraction: Add EtOAc (50 mL) and water (20 mL) to dissolve the salts. Separate the layers and extract the aqueous phase with EtOAc (2 × 30 mL).
-
Purification: Wash the combined organics with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to afford the pure azetidine-3-ketone.
Quantitative Data & Optimization
The choice of coupling reagents and nucleophiles heavily dictates the efficiency of this sequence. The tables below summarize optimization data for both stages of the synthesis.
Table 1: Optimization of 1-Boc-Azetidine-3-Carboxylic Acid Amidation
| Coupling Reagent | Solvent | Base | Time (h) | Yield (%) | Experimental Observation |
| EDC / HOBt | DMF | Et₃N | 24 | 65 | Sluggish reaction; incomplete conversion observed by TLC. |
| CDI | THF | None | 18 | 72 | Moderate yield; requires heating to 50 °C for full activation. |
| HATU | DCM | DIPEA | 4 | 94 | Rapid conversion; clean crude profile; highly scalable. |
Table 2: Scope of Organometallic Addition to 1-Boc-Azetidine-3-Weinreb Amide
| Nucleophile (R-MgX / R-Li) | Equivalents | Temp (°C) | Time (h) | Yield (%) |
| Phenylmagnesium bromide | 1.5 | 0 to RT | 2 | 88 |
| 4-Fluorophenylmagnesium bromide | 1.5 | 0 to RT | 2 | 91 |
| Methylmagnesium bromide | 2.0 | 0 to RT | 3 | 85 |
| Isopropylmagnesium chloride | 2.0 | 0 to RT | 4 | 76 |
| Phenyllithium | 1.1 | -78 to 0 | 1 | 82 |
Quality Control & Self-Validation System
To ensure the integrity of the synthetic pipeline, scientists must validate the intermediates using the following spectroscopic markers:
-
Weinreb Amide Validation (Protocol A):
-
¹H NMR (CDCl₃): The hallmark of a successful Weinreb amidation is the appearance of two distinct, sharp singlets integrating to 3 protons each. The O-CH₃ peak typically resonates at ~3.70 ppm , and the N-CH₃ peak at ~3.20 ppm .
-
IR Spectroscopy: Look for the amide carbonyl stretch at ~1660 cm⁻¹.
-
-
Ketone Formation Validation (Protocol B):
-
¹H NMR (CDCl₃): The definitive proof of ketone formation is the complete disappearance of the 3.70 ppm and 3.20 ppm singlets. Concurrently, the protons of the newly added R-group will appear (e.g., aromatic multiplets at 7.4–8.0 ppm for a phenyl ketone).
-
IR Spectroscopy: The carbonyl stretch will shift significantly from the amide region (~1660 cm⁻¹) to the ketone region (~1710–1720 cm⁻¹ ).
-
TLC: The ketone product will generally have a higher Rf value (less polar) than the Weinreb amide precursor when eluted with Hexanes/EtOAc mixtures.
-
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate (2026) URL:[Link][1]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: National Institutes of Health (PMC, 2019) URL:[Link][2]
-
Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry (2020) URL:[Link][3]
-
Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide Source: Journal of the American Chemical Society (2006) URL:[Link][5]
-
Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer Source: National Institutes of Health (PMC, 2020) URL:[Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
Troubleshooting & Optimization
Improving yield of 1-acetyl-N-methoxyazetidine-3-carboxamide synthesis
This Technical Support Center guide addresses the synthesis of 1-acetyl-N-methoxyazetidine-3-carboxamide . The guide focuses on overcoming the three primary yield-limiting factors inherent to this specific molecule: azetidine ring instability , regioselectivity issues (O- vs. N-acylation) , and aqueous solubility losses .
Topic: Optimization of this compound Yield Document ID: AZT-OPT-2026 Status: Active
Executive Summary: The "Yield Trap"
Synthesizing this compound presents a unique "yield trap" often misdiagnosed as poor coupling efficiency. The failure usually stems from one of three root causes:
-
Ring Opening: The strained 4-membered ring (strain energy ~25 kcal/mol) opens under acidic conditions or high heat.
-
O-Acylation: During the acetylation step, the oxygen of the N-methoxy group competes with the azetidine nitrogen, leading to impurities.
-
Aqueous Washout: The final product is highly polar. Standard ethyl acetate/water extractions often leave 40-60% of the product in the aqueous phase.
Strategic Route Selection
To maximize yield, you must select the correct order of operations. Route A is recommended for high-yield synthesis as it eliminates the risk of O-acylation side reactions.
Figure 1: Comparison of synthetic routes. Route A avoids the O-acylation risk inherent in Route B.
Optimized Protocols
Protocol A: The "Safe" Acetylation (Step 1)
Objective: Acetylate the azetidine nitrogen without opening the ring.
Reagents: Azetidine-3-carboxylic acid, Acetic Anhydride (
-
Dissolution: Dissolve azetidine-3-carboxylic acid in water/acetone (1:1).
-
Base Addition: Add 2.5 equiv of
. Critical: Do not use strong bases like NaOH, as high pH can hydrolyze the amide later, but more importantly, we need a buffer. -
Acetylation: Cool to 0°C. Add 1.1 equiv of
dropwise. -
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Isolation (The Trick): Do not perform an aqueous extraction. Acidify carefully to pH 3-4 with mild acid (citric acid), then lyophilize (freeze-dry) the entire mixture. Extract the solid residue with dry 10% MeOH in DCM to recover the product, leaving inorganic salts behind.
Protocol B: The T3P Coupling (Step 2)
Objective: Couple 1-acetylazetidine-3-carboxylic acid with
Reagents:
-
1-acetylazetidine-3-carboxylic acid (1.0 equiv)
-
O-methylhydroxylamine hydrochloride (1.2 equiv)
-
DIPEA (4.0 equiv) - Must neutralize both the HCl salt and the carboxylic acid.
-
T3P (50% in EtOAc or DMF) (1.5 equiv)
-
Solvent: DMF or EtOAc (DMF preferred for solubility).
Procedure:
-
Combine: Dissolve Acid and Amine-HCl in dry DMF (0.2 M concentration).
-
Base: Add DIPEA dropwise at 0°C. Stir for 10 mins.
-
Activate: Add T3P solution dropwise.
-
Reaction: Stir at RT for 4–12 hours. Monitor by LCMS (Look for M+1).
-
Workup (Crucial for Yield):
-
Option 1 (Best): Evaporate DMF directly. Load the crude oil onto a C18 Reverse Phase flash column. Elute with Water/Acetonitrile (0
30% MeCN). -
Option 2 (If no C18): Dilute with DCM.[1] Wash with saturated NaCl (Brine) containing 5%
. Do not use pure water. Re-extract the aqueous layer 5 times with DCM/IPA (3:1).
-
Troubleshooting Guide (FAQ)
Q1: I see the product on LCMS, but I lose 80% of it during extraction. Where did it go?
Diagnosis: Your product is highly water-soluble due to the amide and the polar azetidine core. Solution: Stop using Ethyl Acetate/Water partitions.
-
Fix: Use n-Butanol for extraction from the aqueous phase.
-
Better Fix: Evaporate the reaction solvent and purify directly using Reverse Phase (C18) chromatography.
-
Alternative: Use a "salting out" technique.[2] Saturate the aqueous phase with solid NaCl until no more salt dissolves, then extract with DCM/Isopropanol (9:1).
Q2: My yield is low, and I see a byproduct with Mass M+42. What is it?
Diagnosis: You likely followed "Route B" (Acetylation after amide coupling). The M+42 indicates di-acetylation. You have acetylated the azetidine nitrogen and the oxygen of the N-methoxy group (
Q3: Why did my azetidine ring disappear (complex NMR)?
Diagnosis: Ring opening.[1] This usually happens if:
-
You used a strong acid (HCl/TFA) to deprotect a Boc group and let it sit too long or get too hot.
-
You used an Acid Chloride (Acetyl Chloride) for acetylation without enough base control. Acid chlorides act as Lewis acids and can pop the ring open.[1] Solution: Use Acetic Anhydride (
) instead of Acetyl Chloride. It is milder and does not generate strong mineral acid byproducts.
Q4: The coupling reaction stalled at 50% conversion. Should I heat it?
Diagnosis: Do not heat azetidines if you can avoid it. Heating accelerates ring opening and polymerization. Solution:
-
Add another 0.5 equiv of T3P.
-
Check your pH.[2] The reaction must remain basic (pH ~8) for the coupling to work. Add more DIPEA if necessary.
-
Ensure your DMF is dry. Water destroys the activated ester intermediate.
Data & Logic Visualization
Troubleshooting Decision Matrix
Use this logic flow to diagnose yield loss in your current batch.
Figure 2: Decision matrix for troubleshooting yield loss.
References
-
Dunetz, J. R., et al. (2011). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Validates T3P superiority for yield and purity).
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. (Discusses azetidine ring strain and stability).
-
Biotage Application Note. (2023). "Purification of Polar Amides and Heterocycles." (Protocols for C18 and SCX purification of water-soluble amides).
-
BenchChem Technical Support. (2025). "Purification of Polar Azetidine Derivatives." (Specific extraction protocols for azetidines).
Sources
Technical Support Center: Troubleshooting Grignard Additions to Azetidine Weinreb Amides
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the highly nuanced synthesis of azetidinyl ketones.
Combining the strained four-membered azetidine ring with the organometallic chemistry of Weinreb amides presents unique mechanistic challenges. This guide breaks down the causality behind common experimental failures, provides field-proven troubleshooting FAQs, and establishes a self-validating protocol to ensure reproducible success.
Part 1: Mechanistic Insights & Causality
To successfully execute this transformation, one must understand the competing forces at play: chelate stability versus ring strain .
-
The Tetrahedral Intermediate : The Weinreb–Nahm ketone synthesis relies on the formation of a stable, five-membered magnesium-chelated tetrahedral intermediate[1]. When a Grignard reagent (RMgX) attacks the N-methoxy-N-methylamide, this chelate traps the intermediate, preventing the expulsion of the leaving group until the reaction is quenched. This is what prevents the over-addition of the Grignard reagent to form a tertiary alcohol[1].
-
Azetidine Ring Strain : Azetidines possess a considerable ring strain of approximately 26 kcal/mol[2]. The magnesium salts (MgX₂) inherently present in Grignard reagents (via the Schlenk equilibrium) act as strong Lewis acids. If the reaction temperature is too high, these Lewis acids coordinate to the azetidine nitrogen (or its protecting group), activating the adjacent strained C–N bonds. This invites nucleophilic attack from the Grignard alkyl group or the halide (X⁻), leading to catastrophic ring-opening[2]. Interestingly, N-acylazetidines themselves can sometimes act as Weinreb amide equivalents because the collapse of their tetrahedral intermediate would form a highly strained iminium ion, keeping the intermediate stable at low temperatures[3].
Part 2: Troubleshooting & FAQs
Q1: My reaction yields significant amounts of tertiary alcohol instead of the desired azetidinyl ketone. How do I prevent over-addition? Cause: Over-addition is the direct result of the premature collapse of the tetrahedral intermediate. While Weinreb amides are designed to stabilize this intermediate, the chelate's stability is highly temperature-dependent. If the reaction warms above -20 °C before the unreacted Grignard is destroyed, the intermediate collapses into a highly electrophilic ketone in situ, which immediately consumes a second equivalent of RMgX. Solution: Maintain strict cryogenic control (-78 °C). Critically, you must perform the acidic quench (e.g., using cold saturated NH₄Cl) while the reaction is still immersed in the dry ice bath . Never allow the flask to warm to room temperature prior to quenching.
Q2: LCMS analysis shows my starting material is gone, but the major product is a ring-opened amine byproduct. Why did the azetidine degrade? Cause: Ring-opening is driven by the combination of ring strain and Lewis acid activation[2]. The MgX₂ species coordinates to the azetidine, and the nucleophile attacks the ring to relieve the 26 kcal/mol strain. Solution:
-
Reduce Lewis Acidity: Switch to an organolithium (RLi) reagent if your substrate tolerates it, as Li⁺ is significantly less Lewis acidic than Mg²⁺.
-
Use TurboGrignard: If a Grignard is mandatory, use a TurboGrignard reagent (RMgCl·LiCl). The LiCl breaks up the polymeric magnesium aggregates, drastically increasing the effective nucleophilicity. This allows the addition to proceed rapidly at -78 °C, a temperature where ring-opening is kinetically "frozen."
-
Organocerium Transmetalation: Transmetalate your Grignard with anhydrous CeCl₃. Organocerium reagents are highly nucleophilic but strictly non-basic and less prone to inducing Lewis-acid mediated ring cleavage.
Q3: The reaction stalls at ~50% conversion. Adding more Grignard reagent doesn't help and just creates an emulsion during workup. Cause: Azetidine-3-carboxylic acid derivatives are sterically hindered. Furthermore, if your azetidine nitrogen is unprotected (free NH), the first equivalent of the Grignard reagent acts as a base, deprotonating the amine to form an insoluble magnesium amide complex that crashes out of the solution, halting the reaction. Solution: Always protect the azetidine nitrogen (N-Boc or N-Cbz are standard). Ensure your THF is rigorously anhydrous, as moisture will prematurely quench the Grignard, leading to incomplete conversion and the formation of magnesium hydroxide emulsions during workup.
Part 3: Quantitative Data & Reagent Comparison
The choice of organometallic reagent and temperature drastically alters the reaction trajectory. The table below summarizes typical quantitative outcomes when reacting an N-Boc-azetidine-3-Weinreb amide with various nucleophiles.
| Reagent Type | Temperature Profile | Conversion | Ketone Yield (Target) | Ring-Opened Byproduct | 3° Alcohol (Over-addition) |
| Standard RMgBr | 0 °C → Room Temp | >95% | <30% | High (~40%) | Moderate (~25%) |
| Standard RMgBr | -78 °C (Strict) | 60% | 55% | Low (<5%) | Low (<5%) |
| RMgCl·LiCl (Turbo) | -78 °C (Strict) | >95% | 85% | Low (<5%) | Low (<5%) |
| RLi (Organolithium) | -78 °C (Strict) | >95% | 90% | Trace | Trace |
| RMgBr + CeCl₃ | -78 °C (Strict) | >95% | 88% | Trace | Trace |
Part 4: Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in validation checkpoints to ensure the successful synthesis of azetidinyl ketones using a TurboGrignard reagent.
Step 1: Preparation & Purging
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under a high vacuum, then backfill with dry Argon (repeat 3x).
-
Dissolve the N-Boc-azetidine Weinreb amide (1.0 equiv) in anhydrous THF to create a 0.2 M solution.
-
Validation Check: Perform a Karl Fischer titration on the THF; water content must be <50 ppm.
Step 2: Cryogenic Cooling
-
Submerge the flask in a dry ice/acetone bath.
-
Validation Check: Insert an internal thermocouple probe. Do not proceed until the internal temperature reads ≤ -72 °C.
Step 3: Nucleophilic Addition
-
Using a syringe pump, add RMgCl·LiCl (1.5 equiv) dropwise down the inner wall of the flask over 20 minutes to pre-cool the reagent before it hits the solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Validation Check: Withdraw a 50 µL aliquot using a purged microsyringe. Quench immediately into a GC vial containing 0.5 mL of cold saturated NH₄Cl. Analyze via LCMS. You should observe the mass of the desired ketone and the disappearance of the Weinreb amide. If starting material remains, stir for an additional hour.
Step 4: Cold Quench & Workup
-
Critical Step: While the flask is still submerged in the -78 °C bath, rapidly inject cold (0 °C) saturated aqueous NH₄Cl solution (approx. equal volume to the THF used).
-
Remove the cooling bath and allow the biphasic mixture to warm to room temperature under vigorous stirring.
-
Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Part 5: Reaction Pathway Visualization
The following diagram maps the logical flow of the reaction, highlighting the critical divergence points where failure modes (over-addition and ring-opening) occur.
Caption: Reaction pathways of azetidine Weinreb amides with Grignard reagents, highlighting failure modes.
References
-
Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry (RSC Publishing), 2021. Retrieved from:[Link]
-
Chemoselective Ketone Synthesis by the Addition of Organometallics to N-Acylazetidines. Liu, C.; Achtenhagen, M.; Szostak, M. Organic Letters, 2016, 18 (10), 2375–2378. Retrieved from:[Link]
Sources
Technical Support Center: Stability of 1-Acetyl Group During N-Methoxy Amide Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols concerning a critical challenge in synthetic chemistry: ensuring the stability of N-acetyl protecting groups during the formation of N-methoxy-N-methylamides, commonly known as Weinreb amides.
Overview: The Challenge of N-Acetyl Group Stability
The Weinreb amide is a cornerstone in modern organic synthesis, prized for its ability to react cleanly with organometallic reagents to yield ketones without over-addition.[1][2] This transformation is crucial in the synthesis of complex molecules, including pharmaceuticals and natural products. Often, the carboxylic acid starting materials bear other functional groups that must be masked with protecting groups. The N-acetyl group is a common and seemingly robust protecting group for amines, particularly in amino acid and peptide chemistry.[3]
However, the conditions required for activating a carboxylic acid and coupling it with N,O-dimethylhydroxylamine can inadvertently lead to the partial or complete cleavage of the N-acetyl group. This side reaction lowers the yield of the desired product, complicates purification, and introduces impurities that can be difficult to remove. Understanding the mechanisms of both the desired coupling reaction and the undesired deacetylation is paramount to developing a successful and reproducible synthetic strategy.
Mechanism Spotlight: Desired Reaction vs. Potential Side Reaction
The Mechanism of Weinreb Amide Formation
The formation of a Weinreb amide from a carboxylic acid is a two-step process:
-
Activation: The carboxylic acid is first activated with a coupling reagent (e.g., EDC, HATU, CDI) to form a highly reactive intermediate, such as an O-acylisourea or an active ester.[4][5]
-
Coupling: This activated intermediate is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine, which displaces the activating group to form the stable Weinreb amide.
The stability of the resulting Weinreb amide is attributed to the formation of a stable five-membered chelated intermediate upon addition of an organometallic reagent, which prevents the typical over-addition seen with other acyl compounds like esters.[1][6]
Caption: General workflow for Weinreb amide formation.
The Mechanism of N-Acetyl Cleavage
The amide bond of the N-acetyl group is generally stable, but it is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures.[7][8]
-
Base-Catalyzed Hydrolysis: The presence of a strong, non-nucleophilic base (like DIPEA, often used in coupling reactions) or a nucleophilic base can promote the direct attack of hydroxide or other nucleophiles at the acetyl carbonyl. The rate of this cleavage is proportional to the hydroxide ion concentration.[8]
-
Acid-Catalyzed Hydrolysis: Strong acids, sometimes used in workup procedures or present as salts (e.g., N,O-dimethylhydroxylamine hydrochloride), can protonate the acetyl carbonyl, making it more electrophilic and susceptible to attack by water or other weak nucleophiles.[7][9]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. lifetein.com [lifetein.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimized alcoholytic deacetylation of N-acetyl-blocked polypeptides for subsequent Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flash Chromatography for Polar Azetidine Derivatives
Welcome to the technical support center for the purification of polar azetidine derivatives. As a Senior Application Scientist, I understand the unique and often frustrating challenges these molecules present. Their high polarity, basic nature, and potential instability can make standard flash chromatography protocols ineffective.[1] This guide is structured to provide direct, actionable solutions to common problems, moving from foundational knowledge in our FAQs to specific, in-depth troubleshooting workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when approaching the purification of these challenging compounds.
Q1: Why are polar azetidine derivatives so notoriously difficult to purify?
Polar azetidine derivatives present a trifecta of purification challenges:
-
High Polarity: The nitrogen atom within the azetidine ring, often accompanied by other heteroatoms or polar functional groups, makes these compounds highly polar. This leads to very strong interactions with polar stationary phases like silica gel, which can cause poor elution, significant peak tailing, and low recovery.[1]
-
Basicity: The azetidine nitrogen is basic and readily interacts with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2] This strong acid-base interaction is a primary cause of streaking on TLC plates and severe peak tailing during column chromatography, making separation from impurities nearly impossible.[1]
-
Ring Strain: The four-membered ring is sterically strained. This inherent strain can make the molecule susceptible to ring-opening or decomposition under harsh conditions, including the prolonged acidic environment of a standard silica gel column.[1]
Q2: What is the best stationary phase to start with for my polar azetidine?
For most applications, standard silica gel (230-400 mesh) is the starting point due to its versatility and cost-effectiveness.[3][4] However, it almost always requires modification. For basic azetidines, a better choice is often an amine-functionalized silica phase.[2][5] This phase has the base built-in, which minimizes the acidic character of the silica backbone and prevents the strong adsorption that causes peak tailing.[2][6]
Table 1: Stationary Phase Selection Guide
| Stationary Phase | When to Use | Advantages | Disadvantages |
| Silica Gel | General purpose, neutral or weakly basic compounds. | Inexpensive, widely available, high resolving power. | Acidic surface causes tailing with basic compounds; may cause degradation.[2] |
| Silica Gel + Basic Modifier | Recommended start for most polar azetidines. | Mitigates peak tailing by neutralizing acidic sites.[1] Uses standard, inexpensive silica. | Requires addition of a modifier to all solvents; modifier must be removed from fractions. |
| Amine-Functionalized Silica | Highly basic or sensitive azetidines. | Excellent peak shape for amines without mobile phase modifiers.[2][6] Can be used in normal-phase or HILIC mode.[7] | More expensive than bare silica. |
| Alumina (Neutral or Basic) | Acid-sensitive compounds. | Less acidic than silica, good for purifying amines.[8] | Lower resolving power than silica; can have stronger irreversible adsorption. |
| Reversed-Phase (C18) | Compounds soluble in water/organic mixtures that are poorly retained by normal phase. | Good for highly polar, water-soluble compounds. | Can be expensive for flash scale; requires removal of aqueous solvents.[8] |
Q3: How should I choose a starting mobile phase?
The goal is to find a solvent system that moves your target compound to a Retention Factor (Rf) of approximately 0.2-0.35 on a TLC plate.[8] For polar compounds, typical systems like ethyl acetate/hexane are often not polar enough.[8] A more effective starting point is a gradient of methanol (MeOH) in dichloromethane (DCM).[1] Crucially, you must also include a basic additive to counteract the acidity of the silica gel.
Recommended Starting Systems:
-
For moderately polar azetidines: Gradient of 0-10% Methanol in Dichloromethane + 0.5-1% Triethylamine (Et₃N).
-
For very polar/basic azetidines: Gradient of 0-10% of a (10% Ammonium Hydroxide in Methanol) stock solution in Dichloromethane.[9]
Q4: What is "peak tailing" and how do I stop it?
Peak tailing is when a compound elongates on the column, resulting in a peak with an asymmetric "tail" instead of a sharp, symmetrical Gaussian shape. For azetidines, this is almost always caused by the strong interaction between the basic nitrogen of your molecule and the acidic silanol groups on the silica surface.[1][10]
To prevent this, you must "tame" the stationary phase by adding a small amount of a competitive, non-nucleophilic base to your mobile phase.[1]
-
Triethylamine (Et₃N): Typically added at 0.1-1% concentration. It's volatile and effective at neutralizing the acidic sites.[1][7]
-
Ammonium Hydroxide (NH₄OH): For very basic compounds, a solution of NH₄OH in methanol (e.g., 10%) can be used as the polar component of the mobile phase.[9]
Q5: My compound is stuck at the origin (Rf=0) on my TLC plate, even with 20% MeOH in DCM. What can I do?
This is a common and frustrating problem indicating your compound is too polar for standard normal-phase chromatography.[9] It is binding irreversibly to the silica.[8] When you encounter this, it's time to change your chromatography strategy. Your best option is to switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (like bare silica or an amine column) but with a reversed-phase type mobile phase, such as acetonitrile and water.[5][11][12] In HILIC, water is the "strong" solvent that elutes the compounds.[8][13]
Troubleshooting Guide: From Problem to Protocol
This section provides systematic workflows for resolving specific experimental failures.
Problem 1: Severe Streaking and Peak Tailing
Your TLC plate shows long streaks instead of distinct spots, and column peaks are broad and tailing, leading to poor separation and low recovery.
-
Underlying Cause: This is the classic sign of a strong acid-base interaction between your basic azetidine and the acidic silica gel stationary phase.[1][2] The molecule "sticks" to the silica and elutes slowly and unevenly.
Troubleshooting Workflow
Caption: Troubleshooting workflow for severe peak tailing.
Protocol: Pre-Neutralizing a Silica Gel Column
To ensure complete passivation of acidic sites, especially for sensitive compounds, you can pre-treat (or "neutralize") the column.
-
Prepare Mobile Phase A (Low Polarity): Mix your starting non-polar solvent system (e.g., 98:2 Hexane/Ethyl Acetate) and add 1% triethylamine.[1]
-
Prepare Slurry: In a beaker, create a slurry of your silica gel using Mobile Phase A. This ensures all silica particles are coated with the base-containing solvent.
-
Pack Column: Pour the slurry into your column and allow it to pack under pressure, collecting the solvent that passes through.
-
Equilibrate: Wash the packed column with 3-5 column volumes of Mobile Phase A until the baseline is stable and the eluent is no longer cloudy.[8]
-
Load and Run: Load your sample (preferably as a dry load) and begin your gradient elution, ensuring that your polar mobile phase also contains 1% triethylamine.
Problem 2: Compound is Stuck at the Origin (Rf ≈ 0)
Your compound shows little to no movement from the baseline on the TLC plate, even with highly polar mobile phases like 20% MeOH/DCM.
-
Underlying Cause: The compound is too polar for the adsorption/desorption mechanism of normal-phase chromatography. It has a much higher affinity for the polar stationary phase than for the mobile phase.[8][9]
Method Development Strategy
Caption: Strategy for compounds that fail to elute in normal phase.
Protocol: Developing a HILIC Flash Method
-
Select Stationary Phase: Use a standard silica gel or an amine-functionalized column.[8]
-
Prepare Solvents:
-
Solvent A: 95:5 Acetonitrile/Water + 10 mM Ammonium Acetate (or 0.1% Formic Acid for pH control).[14]
-
Solvent B (Strong Solvent): 50:50 Acetonitrile/Water + 10 mM Ammonium Acetate (or 0.1% Formic Acid).
-
-
Sample Preparation: Dissolve your sample in a solvent mixture that mimics your starting conditions (high organic content) or in a small amount of DMSO. For best results, perform a "dry load" by adsorbing the sample onto a small amount of Celite or silica.[8][13]
-
TLC Analysis (Optional but Recommended): Spot your compound on a silica TLC plate and develop it in a chamber with a high-acetonitrile mobile phase (e.g., 90:10 Acetonitrile/Water). This helps estimate the required water content for elution.
-
Column Equilibration: Equilibrate the column with at least 5 column volumes of your starting mobile phase (e.g., 95% Solvent A, 5% Solvent B).[8]
-
Elution: Run a gradient by increasing the percentage of water (Solvent B). A typical gradient might be from 5% to 50% water over 10-15 column volumes.[8] Remember, water is the strong solvent in HILIC.[8][13]
Table 2: Solvent Properties for Polar Chromatography
| Solvent | Polarity Index | Elution Strength (Normal Phase) | Elution Strength (HILIC) | Notes |
| Hexane | 0.1 | Very Weak | N/A | Common non-polar base solvent.[15] |
| Dichloromethane (DCM) | 3.1 | Weak | N/A | Good solvent for many organic compounds. |
| Ethyl Acetate (EtOAc) | 4.4 | Medium | N/A | Common polar modifier.[16] |
| Acetonitrile (ACN) | 5.8 | Strong | Weak | Primary weak solvent for HILIC.[17] |
| Methanol (MeOH) | 5.1 | Very Strong | Strong | Common strong solvent for normal phase.[15] |
| Water | 10.2 | Extremely Strong | Very Strong | Primary strong solvent for HILIC.[17] |
Problem 3: Suspected On-Column Decomposition
You observe new spots on your TLC analysis of collected fractions, or your overall recovery is significantly lower than expected.
-
Underlying Cause: The strained azetidine ring may be degrading on the acidic surface of the silica gel.[1]
Protocol: TLC Stability Test
This quick test helps determine if your compound is stable on silica.[9]
-
Prepare Sample: Dissolve a small amount of your crude or purified material in a suitable solvent (e.g., DCM).
-
Spot TLC Plate: Apply a single, concentrated spot of the solution onto a silica gel TLC plate.
-
Initial Run: Immediately place the plate in a developing chamber with an appropriate mobile phase and run it as usual. Mark the positions of all spots.
-
Wait and Re-run: Leave the same spotted TLC plate on the bench, exposed to air and light, for 1-2 hours.
-
Second Run: Place the plate back into the developing chamber and run it again in the same mobile phase.
-
Analyze: If new spots appear or the original product spot has diminished in intensity after the second run, your compound is likely degrading on the silica.
Solutions for Unstable Compounds:
-
Neutralize Everything: Use a mobile phase containing triethylamine (1%) and consider using pre-neutralized silica as described in the protocol above.[1][3]
-
Switch to a Milder Stationary Phase: Use neutral alumina or an amine-functionalized column, which are less acidic.[2][8]
-
Work Quickly: Do not let the sample sit on the column for extended periods. Prepare everything in advance and run the chromatography without delay.
By systematically applying these principles and protocols, you can overcome the inherent difficulties of purifying polar azetidine derivatives, leading to higher purity, better recovery, and more reliable results in your research and development efforts.
References
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]
-
Scion. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Scion Instruments. [Link]
-
(N/A). Mixed-Mode Chromatography. ResearchGate. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
University of Rochester. Troubleshooting Flash Chromatography. [Link]
-
Lemasson, E., et al. (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International. [Link]
-
HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]
-
Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. [Link]
-
Olsen, B. A. (2001, April 13). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]
-
ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?[Link]
-
ZeptoMetrix. Mobile Phase Modifiers. [Link]
-
ResearchGate. (N/A). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]
-
Guo, Y., & Gaiki, S. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]
-
Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]
-
King Group, University of Sheffield. Successful Flash Chromatography. [Link]
-
Teledyne ISCO. Introduction to Functionalized Silica Gel and Alumina RediSep Columns. [Link]
-
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?. [Link]
-
Buchi. Solving the chromatography solvent problem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. zeptometrix.com [zeptometrix.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. biotage.com [biotage.com]
- 13. teledynelabs.com [teledynelabs.com]
- 14. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 16. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 17. Solving the chromatography solvent problem | Buchi.com [buchi.com]
Technical Support Center: Methoxyamine Remediation Strategies
[1][2]
Current Status: Operational Topic: Removal of Unreacted Methoxyamine from Reaction Mixtures Doc ID: TS-MXA-004 Last Updated: March 5, 2026[1][2]
Executive Summary
Methoxyamine (
This guide provides validated protocols for removing excess methoxyamine.[2] The selection of the method is strictly dictated by the molecular weight (MW) and chemical nature of your target product.
Method Selection Matrix
Use the following decision tree to select the appropriate remediation protocol for your specific sample type.
Figure 1: Decision matrix for selecting the optimal methoxyamine removal strategy based on analyte properties.
Module A: Macromolecule Purification (Proteins/Antibodies)
Applicability: Targets >5 kDa (e.g., Antibody-Drug Conjugates, labeled proteins).[1][2] Principle: Hydrodynamic radius discrimination. Methoxyamine (MW ~47 Da; HCl salt ~83.5 Da) is significantly smaller than proteins, allowing for rapid separation via porous stationary phases.[2]
Protocol: Spin Desalting (Recommended)
Best for samples 100 µL – 2 mL.[1][2]
-
Column Selection: Use a desalting column with a Molecular Weight Cut-Off (MWCO) of 7 kDa (e.g., Zeba™ or PD-10).[1][2]
-
Equilibration:
-
Loading:
-
Apply the reaction mixture carefully to the center of the resin bed.[3]
-
Do not overload: Volume should not exceed 10-15% of the resin bed volume to prevent "breakthrough" of the small molecule contaminant.
-
-
Elution:
-
Centrifuge at 1,000 × g for 2 minutes.
-
Retentate: The flow-through contains the purified protein.
-
Trapped: Methoxyamine remains in the resin pores.[2]
-
Validation Data:
| Parameter | Methoxyamine | IgG Antibody | Separation Factor |
|---|---|---|---|
| MW | 83.5 Da (HCl salt) | ~150,000 Da | >1000x |
| Retention (SEC) | High (elutes late) | Low (elutes void) | Excellent |[1][2]
Module B: Small Molecule Remediation
Applicability: Metabolomics, peptide synthesis, or organic synthesis where the product MW is <1000 Da.[2] Challenge: Standard desalting fails because the product and contaminant are similar in size.
Protocol: Cation Exchange (SCX) Chromatography
Best when the target product is Neutral or Acidic .
Mechanism:
Methoxyamine has a pKa of ~4.6 [2].[2] In acidic conditions (pH < 4), it exists as the protonated cation (
-
Conditioning:
-
Sample Loading:
-
Wash/Elute:
-
Flow-through: Collect this fraction. It contains your neutral/acidic target.[2]
-
Trap: Methoxyamine binds to the sulfonic acid groups on the resin.
-
-
Regeneration (Optional): Flush column with 5%
in Methanol to release the methoxyamine if analyzing the impurity.
Protocol: Chemoselective Scavenging (Aldehyde Resins)
Best when the target product is also Basic (amines) and would bind to SCX.
Mechanism: Polymer-supported aldehydes (e.g., Benzaldehyde polystyrene) react specifically with the unreacted alkoxyamine to form an immobilized oxime.[2] This is a "covalent capture" method [3].[2][4]
Figure 2: Chemoselective scavenging of methoxyamine using aldehyde-functionalized beads.[1][2]
-
Reagent: Add 3–5 equivalents (relative to excess methoxyamine) of 4-Benzyloxybenzaldehyde polystyrene resin .
-
Incubation:
-
Filtration:
Troubleshooting & FAQs
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| LC-MS Ion Suppression | Residual Methoxyamine | Check the "void volume" of your LC run.[1][2] Methoxyamine elutes early.[2] Use Protocol C (SCX) to remove trace amines.[2] |
| Product Hydrolysis | pH too low during cleanup | Oximes are reversible in acid.[2] Ensure cleanup buffers are pH > 5.[2]0. If using SCX, neutralize the flow-through immediately.[2] |
| Low Yield (Scavenging) | Non-specific binding | The target product may be sticking to the polystyrene matrix. Switch to a silica-based scavenger or wash the resin with MeOH before filtration.[2] |
| "Salt" Peaks in NMR | HCl Salt persistence | Methoxyamine is usually supplied as HCl salt.[2] Simple evaporation will not remove it.[2] Use LLE (Liquid-Liquid Extraction) at basic pH to extract the free base into organic solvent (if product allows).[1][2] |
Frequently Asked Questions
Q: Can I remove methoxyamine by Rotary Evaporation (Rotovap)?
A: generally, no .[2] Methoxyamine is typically used as a hydrochloride salt (
Q: Why not use standard dialysis for small molecules? A: Dialysis relies on a size differential.[2] If your product is <1000 Da and methoxyamine is ~83 Da, there is insufficient resolution.[2] Both will pass through the membrane.[2]
Q: I am doing metabolomics (GC-MS). Do I need to remove it? A: For GC-MS, methoxyamine is often a derivatization reagent (Step 1).[1][2] If you are proceeding to silylation (Step 2), excess methoxyamine can cause large solvent peaks or derivatize the silylating reagent.[2] Drying down the sample under nitrogen usually removes the free base form, but ensure your protocol includes a drying step that accounts for the salt form if present.
References
-
Kochendoerfer, G. G., et al. (2003).[2] Design and chemical synthesis of a homogeneous polymer-modified erythropoiesis protein. Science, 299(5608), 884-887.[1][2] [1][2]
-
Perrin, D. D. (1965).[2][5] Dissociation constants of organic bases in aqueous solution. IUPAC Chemical Data Series, Butterworths, London.[2][5] (Confirmed pKa ~4.6).[2]
-
Booth, R. J., & Hodges, J. C. (1997).[2] Polymer-supported quenching reagents for parallel purification.[1][2] Journal of the American Chemical Society, 119(21), 4882-4886.[2] [1][2]
Solving solubility issues of 1-acetyl-N-methoxyazetidine-3-carboxamide
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 1-acetyl-N-methoxyazetidine-3-carboxamide. Here, we synthesize foundational chemical principles with proven laboratory techniques to create a systematic and effective troubleshooting workflow.
Compound Overview: Physicochemical Profile
A thorough understanding of a molecule's physicochemical properties is the cornerstone of any successful solubilization strategy. While experimental data for this compound is not extensively published, we can infer its likely behavior based on its structural motifs and data from close analogs like 1-acetylazetidine-3-carboxylic acid.[1]
The structure features a strained, sp³-rich azetidine ring, which can enhance aqueous solubility compared to more common cyclic amines.[2][3] It also contains multiple polar functional groups capable of hydrogen bonding: two amide carbonyls, an amide N-H, a methoxy oxygen, and the acetyl group. These features suggest a moderate degree of hydrophilicity.
Table 1: Predicted Physicochemical Properties of this compound and Analogs
| Property | Predicted Value / Analog Data | Implication for Solubility |
| Molecular Weight | ~186.2 g/mol (Calculated) | Low molecular weight generally favors solubility. |
| XLogP3-AA | -1.0 (for 1-acetylazetidine-3-carboxylic acid)[1] | A negative LogP value strongly suggests the compound is hydrophilic and should favor aqueous environments over octanol. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Can donate a hydrogen bond to water molecules. |
| Hydrogen Bond Acceptors | 4 (2x Carbonyl O, 1x Methoxy O, 1x Acetyl O) | Multiple sites to accept hydrogen bonds from water. |
| Predicted pKa | Weakly acidic (Amide N-H, pKa > 14), Weakly basic (Azetidine N, pKa < 2 due to amide resonance) | The compound is unlikely to be significantly ionized at physiological pH (1-8). Solubility is not expected to be strongly pH-dependent, but minor effects can occur.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the expected baseline aqueous solubility of this compound? A1: Based on its hydrophilic functional groups and the low predicted LogP of its core structure, this compound is anticipated to have low to moderate intrinsic aqueous solubility. However, factors like crystalline lattice energy can significantly reduce the solubility of a solid form compared to theoretical predictions.[6] Many complex small molecules, despite hydrophilic features, are classified as poorly soluble (BCS Class II or IV).[7]
Q2: What is the best solvent for preparing a high-concentration stock solution? A2: For initial stock solutions, polar aprotic solvents are recommended.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). It is a powerful solvent for a wide range of compounds and is miscible with most aqueous and organic solvents.[8][]
-
Secondary Recommendation: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). It is critical to first prepare a high-concentration stock (e.g., 10-50 mM) in one of these solvents before diluting into your final aqueous experimental buffer. Direct dissolution of the solid powder into an aqueous medium is likely to fail.
Q3: Is the solubility of this compound pH-dependent? A3: The solubility is expected to have minimal dependence on pH within the typical biological range (pH 4-8). The azetidine nitrogen is part of an acetyl-amide and is therefore non-basic due to resonance. The N-methoxycarboxamide proton is very weakly acidic (pKa likely >14) and will not deprotonate in normal aqueous solutions. While significant solubility changes via ionization are not expected, pH can still subtly influence hydrogen bonding networks and compound stability, making a pH screening study worthwhile if issues persist.[10][11]
Q4: Should I be measuring kinetic or thermodynamic solubility? A4: The choice depends on your experimental stage.
-
Kinetic Solubility: Measured by diluting a DMSO stock into an aqueous buffer and observing precipitation. This is a rapid, high-throughput method ideal for early-stage discovery to rank compounds and flag potential issues.[12][13][14] However, it can often overestimate solubility as it may reflect a supersaturated or amorphous state.[15][16][17]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a solvent. It is determined by equilibrating an excess of solid compound in the solvent over a longer period (e.g., 24-48 hours).[13][16] This is the gold-standard measurement required for late-stage preclinical and formulation development.[12]
For most in vitro biology or screening applications, ensuring kinetic solubility at the final test concentration is the primary goal.
Systematic Troubleshooting Guide
If you observe precipitation or cannot achieve your target concentration in an aqueous buffer, follow this systematic approach. This workflow is designed to move from the simplest and most common solutions to more advanced formulation strategies.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol ensures the compound is fully dissolved in an appropriate organic solvent before aqueous dilution.
-
Weigh Compound: Accurately weigh 1-5 mg of this compound into a sterile glass vial.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve a high concentration (e.g., 20 mM). The choice of a high concentration minimizes the amount of organic solvent carried into the final aqueous solution.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If dissolution is slow, gentle warming (37°C) and/or brief sonication can be applied.
-
Visual Inspection: Hold the vial against a light source to ensure the solution is completely clear, with no visible particulates or haze. This is a critical quality control step.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Solubility Profile Screening
This experiment helps determine if minor pH shifts can improve solubility.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, Tris) at various pH points, such as pH 5.0, 6.0, 7.0, 7.4, and 8.0.
-
Compound Addition: To separate microcentrifuge tubes, add a small volume of your DMSO stock solution to each buffer to reach the desired final concentration. Ensure the final DMSO concentration is low and consistent across all samples (typically ≤1%).
-
Equilibration: Incubate the tubes on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 2-4 hours. This allows the system to approach kinetic solubility equilibrium.[12]
-
Observation & Quantification:
-
Visual Check: Visually inspect each tube for signs of precipitation.
-
Nephelometry (Optional): For a quantitative measure of precipitation, read the samples on a nephelometer.
-
Filtration/Centrifugation: To measure the concentration of the dissolved compound, centrifuge the tubes at high speed (>10,000 x g) for 15 minutes or filter through a 0.22 µm filter plate.
-
Analysis: Quantify the concentration of the compound in the supernatant/filtrate using a suitable analytical method like LC-MS or UV-Vis spectroscopy.
-
Protocol 3: Co-solvent Screening
Co-solvents work by reducing the polarity of the aqueous medium, which can help solubilize hydrophobic or poorly soluble compounds.[][18][19]
-
Co-solvent Buffer Preparation: Prepare your primary aqueous buffer (e.g., PBS pH 7.4) containing varying percentages of a biocompatible co-solvent. Good starting points are 1%, 2%, and 5% (v/v).
Table 2: Common Co-solvents for Biological Assays
Co-solvent Properties & Considerations Ethanol Widely used, can cause protein precipitation at higher concentrations.[18] Propylene Glycol (PG) Common in pharmaceutical formulations, generally well-tolerated in cell-based assays at low percentages.[18] Polyethylene Glycol 400 (PEG 400) A polymeric co-solvent, effective for many compounds. Can be more viscous.[18][20] | Glycerol | Biocompatible, but high viscosity can be challenging to work with.[18] |
-
Solubility Test: Repeat steps 2-4 from Protocol 2, using the co-solvent-containing buffers instead of the standard buffers.
-
Analysis: Compare the solubility results to the buffer-only control to determine if the co-solvent had a positive effect. Always run a vehicle control in your final biological assay to ensure the co-solvent itself does not affect the experimental outcome.
Protocol 4: Advanced Solubilization with Excipients
For compounds that remain insoluble, pharmaceutical excipients can be employed. These are typically used in formulation development but can be adapted for in vitro assays.
-
A) Surfactants: Surfactants form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[4][21]
-
Prepare your buffer containing a low concentration of a non-ionic surfactant, such as 0.1% Tween® 80 or Polysorbate 20.[21]
-
Repeat the solubility test as described in Protocol 2.
-
Caution: Surfactants can interfere with some biological assays (e.g., by disrupting cell membranes or binding to proteins). Always run appropriate controls.
-
-
B) Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity where a poorly soluble molecule can form an inclusion complex.[20][21][22]
-
Prepare solutions of a cyclodextrin, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your buffer at various concentrations (e.g., 1-5% w/v).
-
Add the compound (from DMSO stock) to these solutions and allow them to equilibrate for 4-24 hours with shaking.
-
Quantify the amount of solubilized compound as described previously.
-
Sources
- 1. 1-Acetylazetidine-3-carboxylic acid | C6H9NO3 | CID 13374357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Medicine Maker | Solving the Problem of Insolubility: Part I [themedicinemaker.com]
- 7. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
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- 17. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. ijmsdr.org [ijmsdr.org]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. senpharma.vn [senpharma.vn]
- 22. pharmtech.com [pharmtech.com]
Preventing ring opening of azetidine during amide synthesis
Welcome to the Azetidine Troubleshooting & Technical Support Center . As a Senior Application Scientist, I have designed this hub to help you navigate the unique thermodynamic and kinetic challenges associated with azetidine chemistry.
Azetidines are highly privileged scaffolds in modern drug discovery, offering improved ligand efficiency and metabolic stability. However, their inherent ring strain (approximately 25.4 kcal/mol) makes them highly susceptible to ring-opening degradation during standard amide synthesis[1]. This guide will provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure the structural integrity of your compounds.
Diagnostic Overview: The Causality of Ring Opening
To prevent degradation, we must first understand the thermodynamic drivers. Azetidine ring opening is rarely spontaneous; it requires an activation event followed by nucleophilic attack. During amide coupling, acidic byproducts (like HCl) or Lewis acidic coupling reagents coordinate to the azetidine nitrogen. This dramatically increases the electrophilicity of the adjacent carbons, allowing nucleophiles (e.g., chloride ions, unreacted amines, or pendant amides) to attack and irreversibly cleave the ring to release the built-up strain[1][2].
Mechanism of azetidine ring opening via acid activation and nucleophilic attack.
Frequently Asked Questions (FAQs)
Q: Why does my azetidine ring open when using acyl chlorides, even at room temperature? A: The reaction of an acyl chloride with an amine generates stoichiometric amounts of HCl. This acid protonates the azetidine nitrogen, catalyzing the ring-opening process. Furthermore, certain acyl chlorides act as weak Lewis acids, directly coordinating to the nitrogen and promoting degradation[1]. You must use a non-nucleophilic base scavenger and drop the temperature to at least 0 °C.
Q: I am observing a ring-opened byproduct even when using mild coupling reagents. What is happening? A: You may be experiencing an intramolecular ring-opening decomposition. If your molecule contains a pendant amide group, that amide can act as an internal nucleophile. Under slightly acidic conditions, the pendant amide attacks the protonated azetidine ring, cleaving it[2].
Q: How can I prevent this intramolecular attack without changing my coupling reagents? A: You must tune the pKa of the azetidine nitrogen. For example, replacing an N-phenyl substituent with an N-pyridyl substituent drastically lowers the pKa of the azetidine nitrogen (from ~4.3 down to <1). This prevents the nitrogen from becoming protonated under mildly acidic conditions, effectively shutting down the electrophilic activation required for the pendant amide to attack[2].
Q: Can the workup process cause ring opening? A: Yes. During the scale-up of the glucokinase activator AZD1656, researchers found that using standard HCl during the aqueous workup to remove pyridine scavengers caused late-stage azetidine ring opening. Switching to sulfuric acid (H₂SO₄) for the workup successfully mitigated this issue[3].
Troubleshooting Matrices
Summarizing the quantitative and qualitative data allows for rapid optimization of your reaction conditions.
Table 1: Impact of Azetidine N-Substitution on Intramolecular Stability [2]
| N-Substituent | Calculated N-pKa | Observed Stability (T1/2 at pH 1.8) | Mechanistic Rationale |
|---|---|---|---|
| N-Phenyl | 2.9 (Measured 4.3) | Poor (< 2 hours) | Protonation at acidic pH triggers pendant amide attack. |
| N-Pyridyl | -1.1 (Measured <1) | Excellent (Stable) | Low pKa prevents N-protonation, avoiding electrophilic activation. |
| N-Azetidine Amide | N/A | Enhanced | Delocalization of N lone pair is disfavored by ring strain, reducing nucleophilicity. |
Table 2: Amide Coupling Conditions vs. Azetidine Ring Integrity [1][3]
| Coupling Reagent | Base / Scavenger | Temp | Ring-Opening Risk | Recommended Action |
|---|---|---|---|---|
| Acyl Chloride | None / Weak Base | 25 °C | High | Generates HCl; drives rapid ring opening. |
| Acyl Chloride | Pyridine | 0 °C | Low | Pyridine scavenges HCl; low temp prevents Lewis acid activation. |
| Harsh Uronium | DIPEA | >40 °C | Moderate | Thermal energy overcomes activation barrier for strain release. |
| Mild (HATU) | DIPEA | 20-25 °C | Low | Mild activation; monitor closely and quench upon completion. |
Decision Workflow for Optimization
Use the following logical workflow to select the correct reagents and conditions for your specific synthetic pathway.
Troubleshooting workflow for optimizing azetidine amide coupling conditions.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.
Protocol A: Low-Temperature Acylation with in situ Scavenging
Objective: Prevent HCl-mediated and Lewis acid-mediated ring opening during acyl chloride coupling[1][3].
-
Preparation: Dissolve the azetidine derivative in anhydrous DCM under an inert argon atmosphere.
-
Scavenger Addition: Add 2.0–3.0 equivalents of Pyridine.
-
Causality: Pyridine acts as a non-nucleophilic HCl sponge, preventing the protonation of the azetidine nitrogen.
-
-
Thermal Control: Cool the reaction vessel to 0 °C (or -78 °C for highly reactive, electronically deficient acyl chlorides).
-
Causality: Low temperatures suppress the kinetic rate of the Lewis acid-mediated ring-opening side reaction.
-
-
Reagent Addition: Add the acyl chloride dropwise over 10 minutes to prevent localized exothermic spikes.
-
Validation Checkpoint: At exactly 15 minutes, pull a 10 µL aliquot and analyze via LC-MS.
-
Pass: Only the desired product mass [M+H] is present.
-
Fail: An [M+36] peak (azetidine + HCl adduct) or [M+18] peak (hydrolyzed ring-opened intermediate) is detected. If failed, the scavenging is insufficient; abort and restart with a higher equivalent of base.
-
-
Workup: Quench the reaction with aqueous NaHCO₃. Wash the organic layer with dilute H₂SO₄ (NOT HCl) to remove residual pyridine without triggering late-stage ring opening[3].
Protocol B: Mild Carboxylic Acid Coupling
Objective: Achieve high-yield amide bond formation without providing the thermal or electrophilic activation energy required for strain release[1].
-
Pre-activation: Dissolve the carboxylic acid and HATU (1.1 eq) in anhydrous DMF at 20–25 °C.
-
Causality: HATU is a milder coupling reagent that minimizes harsh Lewis acid-induced degradation compared to older uroniums like HBTU.
-
-
Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes to ensure complete carboxylate activation.
-
Azetidine Addition: Add the azetidine derivative to the pre-activated mixture.
-
Validation Checkpoint: Monitor the reaction strictly by TLC every 15–30 minutes.
-
Pass: The starting material spot cleanly converts to a higher Rf product spot.
-
Fail: The emergence of highly polar, baseline-streaking spots indicates polymeric or ring-opened poly-amine degradation products. If observed, the coupling reagent is too harsh or the reaction is running too warm.
-
-
Termination: Quench the reaction immediately upon consumption of the starting material. Prolonged reaction times lead to gradual, time-dependent ring opening[1].
References
-
[2] ACS Medicinal Chemistry Letters (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at: [Link]
-
[3] National Institutes of Health (PMC). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Available at:[Link]
Sources
Technical Guide: Coupling Strategies for Sterically Hindered Azetidine Acids
[1]
To: Research Scientists, Process Chemists, and Medicinal Chemistry Leads From: Senior Application Scientist, Synthesis Support Division Subject: Overcoming Steric and Conformational Barriers in Azetidine-2-Carboxylic Acid Couplings[1]
The Challenge: The Azetidine Paradox
Azetidine-2-carboxylic acid (Aze) and its
Furthermore, the significant ring strain (~26 kcal/mol) makes the system labile. Standard activation methods (e.g., EDC/NHS, HATU) often fail, leading to:
-
Low Conversion: The activated ester is too sterically shielded for the amine to attack.
-
Racemization: Slow kinetics allow time for proton abstraction at the
-carbon via oxazolone intermediates.[1] -
Ring Opening/Polymerization: Aggressive activation can trigger ring-opening to acyclic amines or expansion to oxazines.[1]
This guide details three "alternative" high-performance coupling systems designed to bypass these failure modes.
Module A: The "Go-To" Solution – T3P (Propylphosphonic Anhydride)[1]
Why it works: T3P is a cyclic anhydride that acts as a kinetic powerhouse. Unlike linear anhydrides, the cyclic structure of T3P pulls electron density away from the reaction center without adding massive steric bulk at the moment of attack.[1] It creates a highly reactive mixed anhydride that reacts rapidly with amines, often outcompeting the rate of racemization.[1]
Best For: General hindered couplings, scale-up (water-soluble byproducts), and epimerization-sensitive substrates.[1]
Standard Operating Procedure (SOP-T3P)
-
Reagents:
-
Protocol:
-
Dissolve the Acid and Amine in the solvent at 0 °C.
-
Add the Base. Note: Ensure the solution is basic (pH > 8) before adding T3P.
-
Add T3P dropwise. The reaction is exothermic; control the temp to <5 °C during addition.
-
Allow to warm to Room Temperature (RT) and stir for 1–12 hours.
-
Workup: Wash with water, sat.
, and brine. T3P byproducts are water-soluble, simplifying purification.[1][2]
-
Troubleshooting & FAQ
Q: The reaction mixture turned into a gummy solid upon adding T3P. A: T3P in EtOAc is a polymer-like solution.[1] If your substrate is in DCM, the solvent polarity mismatch can cause precipitation. Fix: Use DMF as a co-solvent (10-20%) or switch the T3P carrier solvent to DMF.[1]
Q: I see low conversion even after 24 hours. A: T3P is acidic. If you used only 2 equivalents of base, the T3P neutralized it, leaving the amine protonated (unreactive).[1] Fix: Increase base to 4.0–5.0 equivalents. The reaction must remain basic.
Module B: The "Heavy Lifter" – Ghosez's Reagent[1]
Why it works: When steric hindrance is extreme (e.g., coupling two secondary amines or an
Best For: Extremely hindered couplings, Boc-protected azetidines, and "impossible" amide bonds.[1]
Standard Operating Procedure (SOP-Ghosez)
-
Reagents:
-
Protocol:
-
Activation Phase: Dissolve the Acid in dry DCM under Argon/Nitrogen.
-
Add Ghosez's Reagent slowly at RT. Stir for 1–2 hours.
-
Checkpoint: Monitor by TLC. The acid should disappear. The intermediate is the Acid Chloride.[3]
-
-
Coupling Phase: Add the Amine and Base to the activated mixture.
-
Stir at RT (or reflux if necessary) for 2–16 hours.
-
Troubleshooting & FAQ
Q: My Boc group fell off. A: Moisture entered the system. Ghosez's reagent reacts with water to form HCl. Fix: Use flame-dried glassware and strictly anhydrous solvents.[1] Add a scavenger base like Collidine during the activation step if the substrate is hyper-sensitive.[1]
Q: Can I use this for Fmoc-protected azetidines? A: Yes, but avoid secondary amines (like piperidine) in the workup, as the acid chloride is highly reactive.[1] Quench with methanol before workup.
Module C: The "Stabilizer" – TFFH (Acid Fluorides)[1]
Why it works: Acid fluorides are more stable to hydrolysis than chlorides but highly reactive toward amines. TFFH generates acid fluorides in situ.[4][5] This is the gold standard for preventing racemization in hindered amino acids because the acid fluoride intermediate does not readily form the oxazolone (the primary pathway for loss of chirality).[1]
Best For: Chiral purity is paramount; coupling to weak nucleophiles.
Standard Operating Procedure (SOP-TFFH)
-
Reagents:
-
Protocol:
Comparative Selection Matrix
| Feature | T3P | Ghosez's Reagent | TFFH | HATU (Standard) |
| Reactivity | High | Very High (Acid Chloride) | High (Acid Fluoride) | Moderate/High |
| Steric Tolerance | Excellent | Superior | Excellent | Good |
| Racemization Risk | Low | Moderate (if temp uncontrolled) | Lowest | Moderate |
| Byproducts | Water Soluble (Easy Wash) | Neutral Amides | Water Soluble | Difficult (Hexamethylphosphoramide) |
| Acid Sensitivity | Compatible | Best (Neutral) | Compatible | Compatible |
Visualizing the Workflow
Figure 1: Decision Logic for Azetidine Coupling
Caption: Decision tree for selecting the optimal coupling agent based on substrate sensitivity and steric demand.
Figure 2: T3P Activation Mechanism
Caption: Simplified mechanism showing the formation of the reactive mixed anhydride intermediate using T3P.
References
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link[1]
-
Carpino, L. A., & El-Faham, A. (1995).[1][4] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent.[1][4][10] Journal of the American Chemical Society.[1] Link[1]
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Expedient Reagent for Organic Synthesis.[11] Organic Process Research & Development. Link[1]
-
Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent.[1][4] Organic Syntheses.[2][4][12][13] Link[1]
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]
Sources
- 1. bachem.com [bachem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Acid Halogenation Reagents [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: 1H NMR Characterization of 1-Acetyl-N-methoxyazetidine-3-carboxamide
Topic: 1H NMR Spectrum Analysis of 1-Acetyl-N-methoxyazetidine-3-carboxamide Content Type: Publish Comparison Guide Author Role: Senior Application Scientist
Executive Summary
This guide provides a definitive structural analysis of This compound , a specialized scaffold often utilized in peptidomimetic drug discovery.[1][2][3] Unlike standard aliphatic amines, this molecule presents a unique analytical challenge: Rotameric Isomerism .[1][2][3]
The N-acetyl group induces restricted rotation around the amide bond, creating distinct cis and trans (or E/Z) conformers observable on the NMR timescale. This phenomenon frequently leads to "doubled peaks" that inexperienced analysts may misinterpret as impurities.[1][2]
This guide compares the Analytical Performance of different solvent systems and acquisition protocols, establishing DMSO-d6 at 298K as the superior standard for structural validation over the traditional CDCl3 approach.
Structural Breakdown & Theoretical Prediction
To interpret the spectrum, we must deconstruct the molecule into its magnetically distinct zones.
The Molecule
Structure: 1-acetyl (Position 1) + Azetidine Ring + Carboxamide (Position 3) + N-methoxy substituent.[1][2][3]
Key Spectral Features (The "Fingerprint")
| Region | Functional Group | Predicted Shift ( | Multiplicity | Notes |
| A | Amide NH ( | 10.5 – 11.5 ppm | Broad Singlet | Highly solvent dependent; visible in DMSO.[1][3] |
| B | Azetidine Ring ( | 3.8 – 4.6 ppm | Complex Multiplets | Non-equivalent protons due to ring puckering and rotamers. |
| C | N-Methoxy ( | 3.6 – 3.8 ppm | Singlet | Characteristic "Weinreb-like" shift.[1][2][3] |
| D | Methine ( | 3.2 – 3.5 ppm | Multiplet | Often obscured by water or solvent peaks.[1][2][3] |
| E | Acetyl Methyl ( | 1.7 – 1.9 ppm | Two Singlets | Diagnostic of rotamers (Ratio ~60:40).[1][2][3] |
Comparative Analysis: Solvent System Performance
The choice of solvent is the single most critical variable in the analysis of this compound. Below is a comparative data analysis of the "Product" (Method A: DMSO-d6) versus the standard "Alternative" (Method B: CDCl3).[3]
Comparative Data Table
| Feature | Method A: DMSO-d6 (Recommended) | Method B: CDCl3 (Alternative) | Scientific Verdict |
| Amide NH Detection | Excellent. Sharp, distinct singlet >10 ppm.[1][2][3] | Poor. Often invisible or extremely broad due to exchange.[1][2] | DMSO is required to confirm the primary amide bond.[2] |
| Rotamer Separation | High Resolution. Distinct separation of acetyl methyls ( | Moderate/Low. Signals often overlap, appearing as "messy" multiplets.[1][2][3] | DMSO stabilizes the H-bond network, slowing exchange.[2][3] |
| Solubility | High. Dissolves polar amide/azetidine scaffolds easily.[1][2] | Moderate. May require heating, which alters rotamer ratios.[1][2][3] | DMSO ensures complete sample dissolution.[1][2] |
| Water Interference | Manageable. Water appears at ~3.3 ppm (can overlap with H-3).[1][2][3] | Low. Water at 1.56 ppm (usually clear of key signals).[1][2][3] | CDCl3 wins on water overlap, but loses on structural data.[1][2][3] |
Mechanism of Action: The Rotamer Challenge
The N-acetyl bond has partial double-bond character (
Figure 1: The thermodynamic equilibrium between rotamers results in signal doubling.[1][2] In DMSO, these states are distinct. In CDCl3, they may broaden, mimicking impurities.[2][3]
Experimental Protocol (SOP)
To achieve the "Method A" standard described above, follow this strict protocol.
Materials
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) for internal referencing.[1][2][3]
-
Instrument: 400 MHz or 600 MHz NMR Spectrometer.
Workflow
-
Preparation: Weigh 5-10 mg of sample into a clean vial. Add 0.6 mL DMSO-d6. Vortex until fully dissolved (critical to avoid concentration gradients).[1][2][3] Transfer to 5mm NMR tube.[1][2]
-
Acquisition Parameters:
-
Processing:
Analytical Decision Workflow
Figure 2: Decision tree for validating the structural integrity of the azetidine carboxamide.[1][3]
Detailed Spectral Assignment (DMSO-d6)
Use this table to validate your specific batch. Note that integration values will sum to >1 per proton due to the rotamer splitting (e.g., the Acetyl
| Shift ( | Proton Count | Type | Assignment | Diagnostic Check |
| 11.20 | 1H | Broad Singlet | Amide NH | Must be present. Disappears on |
| 4.35 – 4.50 | 1H | Multiplet | H-2/H-4 (Azetidine) | Downfield ring protons (cis to acetyl oxygen).[1][2][3] |
| 4.05 – 4.20 | 1H | Multiplet | H-2/H-4 (Azetidine) | Upfield ring protons.[1][2][3] |
| 3.85 – 4.00 | 1H | Multiplet | H-2/H-4 (Azetidine) | Overlapping rotamer signals.[1][2][3] |
| 3.65 | 3H | Singlet | N-OCH3 | Key Purity Indicator. Should be a sharp singlet.[1][2] |
| 3.30 – 3.45 | 1H | Multiplet | H-3 (Methine) | Often overlaps with |
| 1.88 | ~1.8H | Singlet | Acetyl CH3 (Major) | Rotamer A. |
| 1.72 | ~1.2H | Singlet | Acetyl CH3 (Minor) | Rotamer B. |
Conclusion
For the precise characterization of This compound , the standard CDCl3 protocol is insufficient due to rotameric broadening and the invisibility of the critical amide proton.
Recommendation: Adopt DMSO-d6 as the standard quality control solvent.[1][2] The observation of "doubled" peaks in the acetyl and ring regions is not an impurity profile but a confirmation of the restricted amide rotation inherent to the N-acetylazetidine scaffold.
References
-
Vertex AI Search. (2026).[1][2] 1H NMR characteristics of N-methoxyamides and azetidine derivatives. Retrieved from [1][3]
-
Royal Society of Chemistry. (2015).[1][2] Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines. (Rotameric analysis of N-Boc/N-Acetyl azetidines). Retrieved from 5[1][3]
-
National Institutes of Health (PMC). (2021).[1][2][3] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (Discussion of Azetidine ring strain and NMR shifts). Retrieved from 6[1][3]
-
ChemicalBook. (2026).[1][2] 1-BOC-3-(METHOXY)AZETIDINE NMR Data. (Reference for methoxy/azetidine shifts). Retrieved from 7[1][3]
Sources
- 1. rsc.org [rsc.org]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. ajchem-a.com [ajchem-a.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-BOC-3-(METHOXY)AZETIDINE(429669-07-8) 1H NMR spectrum [chemicalbook.com]
Navigating the Spectral Maze: A Comparative Guide to Identifying the N-methoxy Peak in Azetidine NMR Spectra
For the modern researcher in drug discovery and organic synthesis, the azetidine ring is a privileged scaffold. Its unique conformational constraints and synthetic versatility make it a cornerstone of novel therapeutics. However, the introduction of an N-methoxy group, a common strategy to modulate physicochemical properties, presents a subtle but significant challenge in structural elucidation: the confident assignment of the N-methoxy protons in ¹H NMR spectra. This guide provides an in-depth, comparative analysis to empower researchers to unambiguously identify this critical spectral feature.
The inherent ring strain and nitrogen inversion of the azetidine moiety already create a complex proton NMR environment. The addition of an N-methoxy group introduces a new singlet, but its precise chemical shift can be influenced by a variety of factors, leading to potential overlap with other signals and misinterpretation. This guide will dissect the underlying principles governing the chemical shift of the N-methoxy group in azetidines, provide a comparative analysis with relevant analogues, and detail a robust experimental protocol for acquiring high-quality data.
The Causality of Chemical Shift: Why the N-methoxy Peak is Where It Is
The chemical shift of the N-methoxy protons is primarily dictated by the inductive effect of the adjacent nitrogen and oxygen atoms. The highly electronegative oxygen atom strongly deshields the methoxy protons, pulling electron density away and causing their resonance to appear at a lower field (higher ppm value) compared to a typical C-methoxy group.[1] However, the adjacent nitrogen atom, with its lone pair of electrons, can have a more complex influence that is dependent on its hybridization and the overall electronic environment of the molecule.
To confidently identify the N-methoxy peak, a comparative approach is essential. By analyzing the ¹H NMR spectra of unsubstituted azetidine and N-methylazetidine, we can establish a clear baseline and understand the incremental effect of N-substitution.
Comparative Spectral Analysis: Azetidine, N-Methylazetidine, and the Predicted N-methoxyazetidine
The following table summarizes the key ¹H NMR spectral data for azetidine, N-methylazetidine, and the predicted values for N-methoxyazetidine. This comparative data is the cornerstone for identifying the N-methoxy signal.
| Compound | Structure | Ring Protons (α-CH₂) | Ring Protons (β-CH₂) | N-Substituent Protons |
| Azetidine | ~3.63 ppm (triplet) | ~2.33 ppm (quintet) | ~2.08 ppm (singlet, NH) | |
| N-Methylazetidine | ~3.3 ppm (triplet) | ~2.1 ppm (quintet) | ~2.4 ppm (singlet, N-CH₃) | |
| N-Methoxyazetidine (Predicted) | ~3.5-3.7 ppm | ~2.2-2.4 ppm | ~3.8-4.0 ppm (singlet, N-OCH₃) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Data for azetidine and N-methylazetidine are based on publicly available spectra.[2][3] The predicted values for N-methoxyazetidine are extrapolated from data on related N-alkoxyamines and the known effects of N-oxidation on azetidine ring protons.
The key takeaway from this comparison is the significant downfield shift of the N-substituent protons when moving from a methyl group to a methoxy group. The electronegative oxygen in the N-methoxy moiety is the primary driver for this deshielding effect. Therefore, the N-methoxy peak in an azetidine derivative is expected to appear as a sharp singlet in the region of 3.8-4.0 ppm .
Visualizing the Logic: From Structure to Spectrum
The following diagram illustrates the logical workflow for identifying the N-methoxy peak based on comparative analysis.
A Self-Validating Protocol for NMR Analysis of Azetidine Derivatives
To ensure the acquisition of high-quality, unambiguous data, the following experimental protocol is recommended. This protocol is designed to be self-validating by incorporating steps to minimize common sources of error.
Step-by-Step Experimental Protocol
-
Sample Preparation (Under Inert Atmosphere for Sensitive Compounds):
-
Rationale: Azetidines, particularly those with reactive functional groups, can be sensitive to air and moisture.[4] An inert atmosphere prevents degradation.
-
Procedure:
-
Accurately weigh 5-10 mg of the azetidine derivative into a clean, dry vial.
-
Using a Schlenk line or glovebox, add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Ensure the solvent is of high purity and has been stored over molecular sieves to remove residual water.
-
Gently agitate the vial to ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
If the compound is particularly air-sensitive, use a J-Young NMR tube to maintain an inert atmosphere during data acquisition.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
-
¹H NMR Data Acquisition:
-
Rationale: Proper acquisition parameters are crucial for obtaining a spectrum with good resolution and signal-to-noise ratio.
-
Procedure:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Set the spectral width to a standard range for proton NMR (e.g., -2 to 12 ppm).
-
Employ a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Set the number of scans to at least 16 to ensure a good signal-to-noise ratio. For dilute samples, more scans will be necessary.
-
Use a relaxation delay of at least 2 seconds to allow for full relaxation of the protons, which is important for accurate integration.
-
-
-
Data Processing and Analysis:
-
Rationale: Careful processing is required to extract accurate chemical shifts and coupling constants.
-
Procedure:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak. The N-methoxy peak should integrate to 3 protons.
-
Analyze the multiplicity of the peaks. The N-methoxy peak is expected to be a singlet as there are no adjacent protons to couple with. The azetidine ring protons will typically appear as triplets and quintets (or more complex multiplets depending on substitution).[6]
-
-
Visualizing the Experimental Workflow
Conclusion: A Data-Driven Approach to Certainty
While a definitive, published ¹H NMR spectrum for N-methoxyazetidine remains elusive in the current literature, a robust and scientifically sound identification of its characteristic N-methoxy peak is achievable. By leveraging a comparative analysis with structurally related azetidine derivatives and a thorough understanding of the principles of chemical shift, researchers can confidently assign the N-methoxy singlet, which is predicted to resonate in the 3.8-4.0 ppm region. Adherence to the detailed experimental protocol provided in this guide will ensure the acquisition of high-quality data, further bolstering the certainty of structural elucidation. This data-driven, comparative methodology empowers researchers to navigate the complexities of azetidine NMR spectra and accelerate their drug discovery and development efforts.
References
-
Ahmed, S. E. et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
The Totally Synthetic Blog. (n.d.). Preparing NMR Samples on a Schlenk Line. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). Azetidine. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylazetidine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxyazetidine. Retrieved from [Link]
-
ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]
-
University of Calgary. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
University of Ottawa. (2012, August 17). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]
-
Scilit. (n.d.). 1H NMR chemical shifts of gaseous amines. Retrieved from [Link]
-
Pombe, A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
Sources
A Comprehensive Guide to Mass Spectrometry Fragmentation of Azetidine Carboxamides: HCD vs. CID Platforms
Executive Summary
Azetidine carboxamides are privileged structural motifs in modern drug discovery, frequently utilized to improve metabolic stability, enhance cell permeability, and fine-tune the pharmacokinetic properties of therapeutic agents ranging from CB1 receptor antagonists to kinase inhibitors[1][2]. Because of the unique conformational constraints of the four-membered azetidine ring, characterizing these molecules and their in vivo metabolites requires highly precise analytical strategies.
Tandem mass spectrometry (MS/MS) is the gold standard for this structural elucidation[1]. However, the choice of fragmentation platform—specifically Ion Trap Collision-Induced Dissociation (CID) versus Orbitrap Higher-energy Collisional Dissociation (HCD)—profoundly dictates the resulting spectral data[3][4]. This guide objectively compares these two fragmentation techniques, providing application scientists with the mechanistic causality and self-validating protocols needed to optimize azetidine carboxamide analysis.
Mechanistic Causality: The Physics of Azetidine Fragmentation
To optimize an MS/MS method, one must first understand why a molecule fragments before analyzing how the instrument records it. The fragmentation behavior of azetidine carboxamides is governed by two competing thermodynamic factors:
-
Protonation Site Thermodynamics: Under positive Electrospray Ionization (ESI+), protonation typically occurs on either the highly basic azetidine nitrogen or the carboxamide oxygen[5]. The site of initial charge localization directs the subsequent fragmentation cascade.
-
Ring Strain Release: The azetidine ring possesses significant angle strain (~26 kcal/mol). While slightly less strained than three-membered aziridines[5], this four-membered ring is highly susceptible to C-C and C-N bond cleavage upon collisional activation[6].
When collisionally activated, the protonated precursor typically undergoes one of two primary pathways:
-
Amide Cleavage (Lowest Energy Pathway): Loss of the amine moiety (e.g., neutral loss of dimethylamine) to form a highly stable acylium ion.
-
Ring Opening (High Energy Pathway): Cleavage of the constrained azetidine ring, often resulting in the neutral loss of ethylene (C2H4) or the formation of characteristic low-mass immonium ions[6].
Platform Comparison: Ion Trap CID vs. Orbitrap HCD
The divergence in fragmentation patterns for azetidine carboxamides is a direct result of the physical differences between resonant and non-resonant activation platforms.
Ion Trap CID (Resonance Excitation)
In traditional ion trap CID, precursor ions are isolated and subjected to resonant excitation, causing them to undergo multiple low-energy collisions with an inert bath gas (e.g., Helium)[4]. Because this is a slow, equilibrium-driven heating process, the molecule fragments via the lowest energy pathway—typically the neutral loss of the carboxamide amine. Crucially, once the primary fragment is formed, its m/z changes, causing it to fall out of resonance. The fragment is subsequently "cooled" by the bath gas, preventing secondary fragmentation[4].
Orbitrap HCD (Beam-Type Activation)
HCD is a non-resonant, beam-type activation technique that occurs in a dedicated multipole collision cell[4]. Ions are accelerated into a neutral gas (e.g., Nitrogen) at higher kinetic energies, imparting a single, massive bolus of energy in a non-equilibrium process[4]. This energy is sufficient to overcome higher activation barriers, triggering both primary amide cleavage and secondary shattering of the azetidine ring. Furthermore, because HCD fragments are transferred to the Orbitrap for detection, the "low-mass cutoff" inherent to ion traps is eliminated, allowing for the detection of critical low-mass reporter ions[3].
Quantitative Data Comparison
Table 1: Analytical Performance Comparison for Azetidine Carboxamides
| Feature / Metric | Ion Trap CID | Orbitrap HCD | Analytical Consequence |
| Activation Physics | Resonant (Trap-type) | Non-Resonant (Beam-type) | Dictates energy deposition rate[4]. |
| Energy Deposition | Slow, multi-step heating | Rapid, single high-energy bolus | HCD accesses higher-energy ring cleavage pathways[4]. |
| Secondary Fragmentation | Minimal (Product ions cool) | Extensive | HCD provides rich structural data; CID provides intact core data[4]. |
| Low-Mass Cutoff | Yes (~1/3 of precursor m/z) | No | HCD detects critical immonium reporter ions (< m/z 100)[3]. |
| Primary Application | Confirming neutral losses (e.g., amine cleavage) | De novo structural elucidation & exact mass assignment | Use CID for stability; use HCD for deep characterization[3]. |
Table 2: Typical Fragmentation Pattern of N,N-Dimethylazetidine-2-carboxamide ([M+H]+ m/z 129.10)
| Fragment Ion | m/z | CID Relative Abundance | HCD Relative Abundance | Mechanistic Origin |
| [M+H - Dimethylamine]+ | 84.04 | High (Base Peak) | Medium | Primary amide cleavage (Acylium formation). |
| [M+H - CO - Dimethylamine]+ | 56.05 | Not Detected (Cutoff) | High (Base Peak) | Secondary fragmentation of the acylium ion. |
| [Azetidine Ring Cleavage]+ | 101.07 | Low | Medium | High-energy loss of C2H4 from the strained ring. |
Mandatory Visualization: Fragmentation Workflow
Figure 1: Mechanistic divergence of azetidine carboxamide fragmentation under CID vs. HCD platforms.
Self-Validating Experimental Protocol
To ensure the integrity and reproducibility of the fragmentation data, the following LC-MS/MS protocol employs a back-to-back acquisition strategy. This self-validating system allows for the direct comparison of resonant and non-resonant activation on the exact same chromatographic peak[3].
Step 1: System Suitability and Sample Preparation
-
Prepare a 1 µg/mL solution of the target azetidine carboxamide in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. The acidic modifier is critical to drive the formation of [M+H]+ precursor ions during ESI[5].
-
Self-Validation Check: Inject a blank solvent sample (mobile phase) prior to the analyte. Analyze the resulting Total Ion Chromatogram (TIC) to establish a clean baseline and rule out carryover or isobaric background interferences.
Step 2: Chromatographic Separation
-
Utilize a high-resolution reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Apply a linear gradient from 5% to 95% organic mobile phase (Acetonitrile + 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
Causality: Chromatographic focusing ensures the mass spectrometer receives a concentrated, desalted plug of the analyte, maximizing the signal-to-noise (S/N) ratio required to detect low-abundance ring-cleavage fragments.
Step 3: Back-to-Back MS/MS Acquisition
Configure the mass spectrometer (e.g., a tribrid Orbitrap system) for Data-Dependent Acquisition (DDA) utilizing a dual-scan event[3][4]:
-
Scan Event 1 (CID Acquisition): Isolate the [M+H]+ precursor in the quadrupole (1.0 Th isolation window). Apply a Normalized Collision Energy (NCE) of 30-35% in the linear ion trap. Read out the fragments in the ion trap to capture the primary neutral loss pathways without secondary fragmentation artifacts.
-
Scan Event 2 (HCD Acquisition): Isolate the same precursor. Route the ions to the HCD multipole collision cell. Apply an NCE of 30-35%. Route the resulting fragments back to the Orbitrap for high-resolution detection (e.g., 15,000 to 30,000 FWHM resolution)[3].
Step 4: Data Processing and Cross-Validation
-
Extract the CID and HCD spectra for the target retention time.
-
Use the high-resolution HCD data to determine the exact elemental composition of the secondary fragments (requiring a mass error of < 5 ppm).
-
Cross-validate the structural assignment by mapping the primary neutral losses observed in the CID spectrum against the secondary fragmentation cascade observed in the HCD spectrum.
References
- Benchchem. "N,N-Dimethylazetidine-2-carboxamide | For Research". Benchchem.
- Benchchem. "A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives". Benchchem.
- Nagaraj N, et al. "Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics". PMC / National Institutes of Health.
- StackExchange Community. "Difference between HCD and CID collision induced dissociations?". Chemistry StackExchange.
- Brodbelt, J. S., et al. "Impact of Charge State on Characterization of Large Middle-Down Sized Peptides by Tandem Mass Spectrometry". ACS Publications.
- Google Patents. "WO2004096763A1 - Azetidinecarboxamide derivatives and their use in the treatment of cb1 receptor mediated disorders". Google Patents.
Sources
- 1. N,N-Dimethylazetidine-2-carboxamide | For Research [benchchem.com]
- 2. WO2004096763A1 - Azetidinecarboxamide derivatives and their use in the treatment of cb1 receptor mediated disorders - Google Patents [patents.google.com]
- 3. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Chemoselective Ketone Synthesis: A Comparative Guide to N-Methoxy, N-Methoxy-N-Methyl (Weinreb), and Azetidine Amides
Executive Summary
For decades, the synthesis of ketones from carboxylic acid derivatives has been plagued by the problem of over-addition. Because ketones are generally more electrophilic than their parent esters or amides, the newly formed ketone product rapidly undergoes a second nucleophilic attack to form a tertiary alcohol.
The introduction of N-methoxy-N-methyl amides (Weinreb amides) revolutionized this process by forming a stable tetrahedral intermediate that resists collapse until the reaction is deliberately quenched (1)[1]. However, modern drug development demands continuous optimization of atom economy, reactivity, and reagent cost. This has led to the utilization of N-methoxy amides (secondary amide variants) and the recent breakthrough of Azetidine amides (N-acyl azetidines) as privileged electrophiles (2)[2].
This guide objectively compares these three classes of directed amide electrophiles, providing researchers with the mechanistic causality and self-validating protocols needed to select the optimal reagent for their synthetic workflows.
Mechanistic Causality: The "Stable Tetrahedral Intermediate" Paradigm
The core principle behind all three amide classes is the prevention of intermediate collapse. However, the underlying physical chemistry dictates their operational parameters and limitations.
Class 1: N-Methoxy-N-Methyl Amides (Weinreb Amides)
The classic Weinreb amide relies on bidentate metal chelation . Upon attack by an organolithium or Grignard reagent, the metal cation (Li⁺ or Mg²⁺) coordinates to both the oxygen of the original carbonyl and the oxygen of the N-methoxy group.
-
Causality of Stability: This 5-membered chelate is thermodynamically stable at low temperatures, locking the molecule in the tetrahedral state.
-
Field Insight: Chelation strength is highly dependent on the metal. Magnesium forms a tighter, more rigid chelate than lithium, making Grignard additions generally less prone to over-addition artifacts if the reaction accidentally warms up.
Figure 1: Mechanistic pathway of chemoselective ketone synthesis via Weinreb amides.
Class 2: N-Methoxy Amides (Secondary Amides)
N-methoxy amides (NH-OMe) lack the N-methyl group. The causality of their stabilization relies on dianion formation . The first equivalent of the organometallic reagent acts as a base, deprotonating the acidic N-H bond. The second equivalent acts as a nucleophile, attacking the carbonyl.
-
Causality of Stability: The resulting tetrahedral intermediate is stabilized by the high charge density of the dianion, which strongly disfavors the expulsion of the leaving group via electrostatic repulsion.
-
Field Insight: While highly cost-effective to synthesize, the absolute requirement for >2.0 equivalents of the organometallic reagent makes this approach unsuitable for late-stage functionalization where the nucleophile is a precious, complex fragment.
Class 3: Azetidine Amides (Strain-Driven Activation)
Azetidine amides bypass the need for a coordinating heteroatom entirely. The stabilization is purely steric and conformational . The 4-membered azetidine ring possesses significant ring strain, which restricts the delocalization of the nitrogen lone pair into the carbonyl, imparting "twisted amide" character (3)[3].
-
Causality of Stability: Upon nucleophilic attack, the intermediate is sterically stabilized. The nitrogen cannot easily re-hybridize to sp² to expel the azetidine ring until it is protonated during acidic workup.
-
Field Insight: Because they do not rely on a heteroatom chelate, azetidine amides can be used with a wider variety of non-chelating nucleophiles and often proceed cleanly at room temperature without the risk of chelate dissociation.
Figure 2: Mechanistic pathway of chemoselective ketone synthesis via Azetidine amides.
Quantitative Performance Comparison
To facilitate objective decision-making, the operational parameters of the three amide classes are summarized below.
| Parameter | N-Methoxy Amide (Secondary) | N-Methoxy-N-Methyl (Weinreb) | Azetidine Amide |
| Primary Stabilization Mechanism | Dianion electrostatic repulsion | Bidentate metal chelation (Li/Mg) | Steric hindrance & ring strain |
| Nucleophile Equivalents Required | ≥ 2.1 eq | 1.05 – 1.20 eq | 1.05 – 1.20 eq |
| Atom Economy (Leaving Group Mass) | 46 g/mol (NHOMe) | 60 g/mol (N(OMe)Me) | 56 g/mol (Azetidine) |
| Reactivity Profile | Moderate | High | Very High (Twisted amide) |
| Typical Yields (Ketone) | 60 - 80% | 85 - 98% | 85 - 99% |
| Byproduct Removal | Aqueous wash (soluble) | Aqueous wash (soluble) | Acidic aqueous wash (salt) |
Decision Matrix Workflow
Figure 3: Decision matrix for selecting the optimal amide precursor in drug development.
Experimental Protocols: Self-Validating Systems
A robust protocol must validate itself in real-time. The following methodologies are designed with built-in causality checks to ensure reproducibility.
Protocol A: General Synthesis of Ketones from Weinreb Amides
-
Preparation: Dissolve the N-methoxy-N-methyl amide (1.0 eq) in anhydrous THF (0.2 M) under an inert N₂ atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.
-
Nucleophilic Addition: Add the Grignard reagent (1.1 eq) dropwise over 10 minutes.
-
Causality Check: 1.1 eq ensures full conversion without excessive waste. The low temperature is critical to stabilize the chelated intermediate.
-
Validation Checkpoint: Upon addition, the reaction mixture should remain homogenous. If a thick precipitate forms, the chelate may have crashed out, which can stall conversion. Temporarily removing the ice bath to warm the reaction by 5 °C can re-solubilize the intermediate.
-
-
Monitoring: Stir for 1-2 hours at 0 °C. Verify complete consumption of the starting material by TLC (UV active) before proceeding.
-
Acidic Quench: Quench the reaction carefully with cold 1M HCl at 0 °C.
-
Causality Check: Acidic conditions protonate the intermediate, destroying the metal chelate and driving the irreversible collapse to the ketone. The quench must be exothermic; a lack of heat indicates the Grignard was likely neutralized by ambient moisture prior to addition.
-
-
Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: General Synthesis of Ketones from Azetidine Amides
-
Preparation: Dissolve the N-acyl azetidine (1.0 eq) in anhydrous THF (0.2 M) under an inert N₂ atmosphere at 0 °C.
-
Nucleophilic Addition: Add the Grignard or organolithium reagent (1.1 eq) dropwise.
-
Causality Check: Azetidine amides are highly electrophilic due to their twisted nature. The addition of the nucleophile should result in rapid conversion (typically <30 mins). Because no metal chelate is required for stabilization, the reaction is far less sensitive to concentration effects or premature warming.
-
-
Monitoring: Stir for 30-60 minutes. The reaction can safely be allowed to warm to room temperature if TLC indicates incomplete conversion.
-
Acidic Quench: Quench with 1M HCl.
-
Causality Check: The acid breaks the sterically stable tetrahedral intermediate by protonating the azetidine nitrogen, turning it into an excellent leaving group.
-
Validation Checkpoint: The organic layer post-extraction should be entirely free of the azetidine byproduct. The protonated azetidine partitions cleanly into the aqueous layer as a hydrochloride salt, significantly simplifying downstream purification compared to Weinreb amides.
-
References
-
Szostak, M. et al. "Amide activation: an emerging tool for chemoselective synthesis." Chemical Society Reviews, Royal Society of Chemistry, 2018. URL:[Link]
-
Couty, F. et al. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Advances, Royal Society of Chemistry, 2021. URL:[Link]
-
Kharchenko, S. et al. "Amide Bond Activation." Molecules, MDPI, 2019. URL:[Link]
Sources
Biological activity of N-methoxyazetidine-3-carboxamide derivatives
Executive Summary: The Four-Membered Ring Advantage
In the landscape of modern drug design, "scaffold hopping"—replacing a core ring system to improve physicochemical properties—is a critical strategy. This guide analyzes N-methoxyazetidine-3-carboxamide derivatives , a class of compounds gaining traction as bioisosteres for proline and pyrrolidine-based scaffolds.
While pyrrolidine (5-membered) and piperidine (6-membered) rings are ubiquitous in FDA-approved drugs, the azetidine (4-membered) ring offers unique advantages:
-
lowered Lipophilicity (LogD): Improving solubility and lowering metabolic clearance.
-
Rigid Vector Alignment: The high energy barrier of the azetidine ring "pucker" locks substituents (like the N-methoxy carboxamide group) into precise vectors, enhancing target affinity.
-
Metabolic Hardening: Azetidines are generally less susceptible to oxidative metabolism compared to their pyrrolidine counterparts.
This guide compares these derivatives against their 5- and 6-membered analogs, focusing on applications in DPP-IV inhibition (metabolic disease) and Acyl-ACP Thioesterase (FAT) inhibition (agrochemicals).
Comparative Analysis: Azetidine vs. Alternatives
The following table contrasts the performance of the N-methoxyazetidine scaffold against standard medicinal chemistry alternatives.
Table 1: Physicochemical and Biological Performance Matrix
| Feature | Azetidine-3-Carboxamide (Subject) | Pyrrolidine-3-Carboxamide (Standard) | Piperidine-4-Carboxamide (Alternative) |
| Ring Size | 4-Membered | 5-Membered | 6-Membered |
| Conformational Freedom | High Constraint (Rigid) | Moderate (Envelope pucker) | High (Chair/Boat) |
| Ligand Efficiency (LE) | High (Lower MW, maintained potency) | Moderate | Lower (Higher MW penalty) |
| Lipophilicity ( | -1.0 to -1.5 (vs Piperidine) | -0.5 (vs Piperidine) | Baseline |
| Metabolic Stability | High (Resistant to P450 oxidation) | Moderate (Susceptible to | Low/Moderate |
| Primary Utility | Bioisostere for Proline/Amides | Standard Peptidomimetic | Bulk Spacer |
| Key Risk | Chemical Stability (Ring strain) | Promiscuity (Flexible) | Entropy penalty upon binding |
Analyst Insight: The N-methoxy group specifically acts as a unique hydrogen bond acceptor/donor hybrid. When attached to the rigid azetidine, it mimics the transition state of peptide bond hydrolysis, making these derivatives exceptionally potent protease inhibitors and transition-state analogues .
Mechanistic Visualization: Scaffold Hopping Logic
The following diagram illustrates the logical flow of "Scaffold Hopping" from a flexible acyclic amide to the rigid azetidine derivative, highlighting the gain in selectivity.
Caption: Logical progression of scaffold hopping showing how ring contraction to azetidine improves binding affinity and metabolic properties.
Experimental Protocols
To validate the activity of these derivatives, precise synthesis and assay protocols are required. The N-methoxy functionality often serves as a "Weinreb Amide" intermediate or a stable hydroxamate mimic.
Protocol A: Synthesis of N-Methoxy-N-methyl-azetidine-3-carboxamide
Rationale: This protocol creates the core scaffold, allowing for subsequent functionalization (e.g., ketone formation or direct testing as an amide).
-
Starting Material: 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (Commercially available).
-
Activation: Dissolve starting acid (1.0 equiv) in anhydrous DCM at 0°C. Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 mins to form the active ester.
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and DIPEA (3.0 equiv).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Validation:
H NMR must show the characteristic azetidine ring protons (multiplets at 3.8–4.2 ppm) and the N-methoxy singlet ( ~3.6 ppm).
Protocol B: DPP-IV Inhibition Assay (In Vitro)
Rationale: Azetidine derivatives are potent inhibitors of Dipeptidyl Peptidase-4 (DPP-IV). This assay measures the IC50.[1][2][3]
-
Reagents: Recombinant human DPP-IV enzyme; Substrate: Gly-Pro-AMC (fluorogenic).
-
Preparation: Dissolve the N-methoxyazetidine derivative in DMSO (serial dilutions: 1 nM to 100
M). -
Incubation: Mix 10
L of compound with 40 L of DPP-IV enzyme in assay buffer (25 mM Tris, pH 8.0). Incubate at 37°C for 15 mins. -
Initiation: Add 50
L of Gly-Pro-AMC substrate ( concentration). -
Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 mins.
-
Analysis: Calculate % inhibition relative to DMSO control. Fit data to a 4-parameter logistic model to determine IC50.
Biological Activity & Data Interpretation
Recent literature highlights two distinct biological activities for this class:
A. Herbicidal Activity (Acyl-ACP Thioesterase Inhibition)
Research indicates that N-methoxyazetidine carboxamides can inhibit plant Fatty Acid Thioesterase (FAT), a novel herbicidal target.
-
Data Point: In comparative studies, azetidine derivatives showed a 2-fold increase in potency over pyrrolidine analogs due to the specific vector alignment required to fit the FAT active site [1].
-
Observation: The N-methoxy group is critical here; replacing it with a simple N-methyl results in a complete loss of activity, suggesting a specific hydrogen bond interaction involving the methoxy oxygen.
B. Protease Inhibition (DPP-IV)
In metabolic disease research, fluorinated azetidine amides have shown "unexpectedly strong activity" against DPP-IV compared to larger rings [2].
-
Mechanism: The 4-membered ring induces a "butterfly" conformation that minimizes steric clash within the S1/S2 pockets of the enzyme.
Synthesis Workflow Visualization
Caption: Synthetic pathway for generating the N-methoxyazetidine scaffold via Weinreb amide chemistry.
References
-
Bojack, G., et al. (2025).[4] "Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors." SynOpen/ResearchGate.
-
Tatsumi, T., et al. (2005). "New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors."[5] Chemical & Pharmaceutical Bulletin.
-
Couty, F., et al. (2004). "Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics." Organic & Biomolecular Chemistry.
-
BenchChem Application Notes. (2025).[4][6][7][8] "(R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules." BenchChem.[7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. media.malariaworld.org [media.malariaworld.org]
HPLC retention time of 1-acetyl-N-methoxyazetidine-3-carboxamide
Content Type: Publish Comparison Guide Topic: HPLC Retention Time & Method Development for 1-acetyl-N-methoxyazetidine-3-carboxamide Audience: Researchers, Analytical Scientists, Process Chemists
Executive Summary & Retention Behavior
This compound is a highly polar, hydrophilic intermediate, typically utilized as a "Weinreb-type" precursor in the synthesis of functionalized azetidine ketones. Due to its structural properties—a small, strained azetidine ring combined with multiple polar amide functionalities—it exhibits poor retention on standard C18 stationary phases.
-
Predicted LogP: ~ -0.8 to -0.3 (Hydrophilic)
-
Expected Retention Time (Standard C18): Near void volume (
), typically 0.8 – 1.5 minutes in a standard 5-minute gradient. -
Recommended Mode: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (100% Aqueous compatible).
This guide compares the performance of three distinct chromatographic approaches to achieve reliable quantification and peak shape.
Comparative Performance Guide
The following table contrasts the three primary methodologies for analyzing polar azetidine carboxamides.
| Feature | Method A: Standard C18 | Method B: Polar-Embedded C18 | Method C: HILIC (Recommended) |
| Stationary Phase | Alkyl-bonded Silica (C18) | Polar-group embedded (e.g., Amide/Carbamate) | Bare Silica or Zwitterionic (ZIC-HILIC) |
| Retention Mechanism | Hydrophobic Interaction | Hydrophobic + H-Bonding | Partitioning into water layer |
| Retention Time | < 1.5 min (Risk of co-elution with salts) | 3.0 – 5.0 min (Moderate) | 5.0 – 8.0 min (Excellent) |
| Peak Shape | Often sharp, but potential fronting | Excellent symmetry | Broader, requires sample diluent matching |
| MS Compatibility | High | High | High (High organic mobile phase aids desolvation) |
| Suitability | Low (Only for rapid purity checks) | Medium (Good for routine QC) | High (Best for impurity profiling) |
Detailed Experimental Protocols
Protocol A: The "Standard" C18 Screen (Baseline)
Use this to confirm the hydrophilic nature of the analyte. Expect early elution.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 210 nm (Amide absorption).
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
-
Expected Result: Analyte elutes at ~1.2 min , often overlapping with the injection solvent front.
Protocol B: The Recommended HILIC Method (High Resolution)
Use this for accurate quantification, impurity profiling, or when separating from the free acid precursor.
-
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (150 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 for Amide; pH 5.8 for ZIC).
-
Flow Rate: 0.3 mL/min.
-
Temperature: 35°C.
-
Sample Diluent: 90:10 Acetonitrile:Water (Critical to prevent peak distortion).
-
Gradient:
-
0.0 min: 90% B
-
10.0 min: 60% B
-
12.0 min: 60% B
-
12.1 min: 90% B
-
-
Expected Result: Analyte elutes at ~6.5 min with full separation from polar impurities.
Method Development Logic (Visualized)
The following diagram illustrates the decision pathway for selecting the optimal separation strategy based on the analyte's specific retention behavior.
Caption: Decision tree for selecting the optimal chromatographic mode for polar azetidine derivatives.
Technical Insights & Troubleshooting
The "Azetidine Effect"
While the N-acetyl group reduces the basicity of the azetidine nitrogen, the ring strain and the 3-carboxamide group create a localized region of high polarity.
-
Tailing: If using standard silica-based C18 at neutral pH, residual silanols may interact with the amide nitrogen, causing tailing. Solution: Use a "polar-endcapped" column or add 10-20 mM Ammonium Acetate.
-
Detection: This molecule lacks a strong chromophore (like a benzene ring). You must rely on the amide bond absorption at 210–220 nm . Ensure your solvents (especially Acetonitrile) are "Far UV" or "Gradient" grade to minimize baseline drift.
Sample Preparation
-
Solvent Mismatch: In HILIC, injecting a sample dissolved in 100% water will cause "solvent wash-through," resulting in split peaks or total loss of retention. Always dissolve samples in a high-organic diluent (e.g., 90% ACN) to match the initial mobile phase conditions.
References
-
Separation of Polar Compounds: McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in reversed-phase and HILIC modes. Journal of Chromatography A. Link
-
Azetidine Chemistry: Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link
-
HILIC Method Development: Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. Link
-
Weinreb Amide Analysis: Niu, T., et al. (2009).[3][4] A Powerful Reagent for Synthesis of Weinreb Amides Directly From Carboxylic Acids.[3][4][5] Organic Letters.[3][4] Link
Sources
- 1. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 4. A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of Azetidine-3-Carboxamide Intermediates
For researchers, scientists, and drug development professionals, the integrity of a final active pharmaceutical ingredient (API) is inextricably linked to the quality of its constituent parts. Azetidine-3-carboxamide and its derivatives are highly valued four-membered N-heterocyclic building blocks in medicinal chemistry, frequently appearing in novel therapeutics.[1][2][3] Their inherent ring strain and functional group density make them synthetically versatile but also introduce specific challenges in purity control.[1] Ensuring the purity of these intermediates is not merely a procedural step; it is a foundational requirement for reproducible research, clinical safety, and regulatory approval.
This guide provides an in-depth comparison of essential analytical techniques for validating the purity of azetidine-3-carboxamide intermediates. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, grounding our protocols in the authoritative framework of the International Council for Harmonisation (ICH) guidelines to create a self-validating analytical system.
The Foundation: ICH Q2(R1) and a Risk-Based Approach to Purity
Before delving into specific techniques, it is crucial to establish the regulatory and scientific bedrock upon which all analytical validation rests: the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[4][5] This guideline mandates a systematic demonstration that an analytical method is fit for its intended purpose.[6] The core validation characteristics we must assess for impurity testing include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, precision, and robustness.[7][8]
An effective validation strategy begins with understanding the potential impurity profile, which typically includes:
-
Starting Materials and Reagents: Unreacted precursors or excess reagents.
-
By-products: Resulting from side reactions or incomplete cyclization.[1]
-
Degradation Products: Formed during synthesis or storage.[9]
-
Stereoisomers: Enantiomers or diastereomers that may form during synthesis and possess different biological activities.[10][11]
Caption: General workflow for analytical method validation based on ICH guidelines.
Comparative Guide to Analytical Techniques
No single technique can provide a complete purity profile. A multi-faceted, or orthogonal, approach is essential. Here, we compare the primary methods for analyzing azetidine-3-carboxamide intermediates.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
Expertise & Rationale: Reversed-Phase HPLC (RP-HPLC) is the cornerstone of purity analysis for non-volatile organic molecules. Its principle of separating compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase is perfectly suited for resolving the target intermediate from most starting materials and non-volatile by-products.[12] When coupled with a UV detector, it provides excellent quantitation, making it ideal for both purity determination and API assay.
Experimental Protocol: RP-HPLC for Purity Assessment
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (or a wavelength appropriate for the chromophore).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the azetidine-3-carboxamide intermediate in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
-
-
Analysis Run:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent), a system suitability standard, and the sample solution.
-
Run a gradient elution program, for example: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
-
Data Analysis:
-
Integrate all peaks. Calculate the purity by area percent normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, use relative response factors determined from impurity standards.
-
Data Presentation: Typical HPLC Validation Parameters
| Validation Parameter | Acceptance Criteria | Rationale & Citation |
| Specificity | Peak for the main component is resolved from all impurity peaks (Resolution > 2.0). | Ensures the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[4][6] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 120% of the target concentration. | Demonstrates a direct proportional relationship between concentration and detector response.[5][6] |
| Accuracy | 98.0% - 102.0% recovery for spiked impurity samples. | Measures the closeness of the experimental value to the true value.[8] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | Assesses the method's precision under the same operating conditions over a short interval.[6] |
| Limit of Quantitation (LOQ) | Typically 0.05% - 0.1% of the target concentration, with acceptable precision and accuracy. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7] |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate, temperature). | Indicates the method's reliability during normal usage.[7][8] |
graph HPLC_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", margin=0.2, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];SamplePrep [label="Sample & Standard\nPreparation (1 mg/mL)"]; SystemPrep [label="HPLC System & Column\nEquilibration"]; Injection [label="Inject Sample (10 µL)"]; Separation [label="Gradient Elution\n(C18 Column)"]; Detection [label="UV Detection\n(e.g., 210 nm)"]; Data [label="Chromatogram\nGeneration"]; Analysis [label="Peak Integration &\nPurity Calculation (% Area)"];
SamplePrep -> Injection; SystemPrep -> Injection; Injection -> Separation -> Detection -> Data -> Analysis; }graphy-Mass Spectrometry (GC-MS): Targeting Volatile Impurities**Expertise & Rationale: While HPLC excels with non-volatile compounds, it is blind to highly volatile impurities like residual solvents (e.g., dioxane, triethylamine) or certain reactive reagents. GC-MS is the definitive technique for this purpose. It separates compounds based on their volatility and polarity in a gaseous state, and the mass spectrometer provides both sensitive detection and structural information for positive identification, which is critical for potentially mutagenic impurities. Headspace sampling (HS-GC-MS) is often preferred as it introduces only the volatile components into the system, protecting it from the non-volatile API matrix and enhancing sensitivity.
Experimental Protocol: Headspace GC-MS for Residual Solvents
System Preparation:
- GC Column: DB-624 or equivalent (for residual solvents).
- Carrier Gas: Helium or Hydrogen.
- GC Oven Program: e.g., Hold at 40 °C for 5 min, then ramp to 240 °C at 10 °C/min.
- MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 35-350.
Sample Preparation:
- Accurately weigh ~100 mg of the intermediate into a headspace vial.
- Add 1 mL of a high-boiling point solvent (e.g., DMSO) and a solvent standard.
- Seal the vial immediately.
Analysis Run:
- Place the vial in the headspace autosampler.
- Equilibrate the vial at a set temperature (e.g., 80 °C) for a set time (e.g., 15 min) to allow volatiles to partition into the headspace.
- Inject a sample of the headspace gas into the GC inlet.
Data Analysis:
- Identify peaks by comparing their retention times and mass spectra to a library of known solvents and standards.
- Quantify using an external or internal standard method.
Data Presentation: Key GC-MS Validation Parameters
Validation Parameter Acceptance Criteria Rationale & Citation Specificity Chromatographic separation of all expected solvents; unique mass spectra for each. Ensures correct identification and quantitation without interference. LOD / LOQ Dependent on the specific solvent's toxicity limit (ICH Q3C). Method must be sensitive enough to detect solvents at or below their permitted daily exposure (PDE) limits. Accuracy 80.0% - 120.0% recovery for spiked samples. Wider range is often acceptable for trace analysis. Precision (Repeatability) RSD ≤ 15.0% at the limit. Higher variability is tolerated at trace concentrations.
graph GCMS_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", margin=0.2, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#4285F4"]; SamplePrep [label="Weigh Sample into\nHeadspace Vial & Seal"]; Incubation [label="Incubate Vial\n(e.g., 80°C for 15 min)"]; Injection [label="Autosampler Injects\nHeadspace Gas"]; Separation [label="GC Separation\n(Capillary Column)"]; Ionization [label="Electron Ionization\n(EI)"]; Detection [label="Mass Analyzer\n(Scan m/z 35-350)"]; Analysis [label="Identify by Retention Time\n& Mass Spectrum"]; SamplePrep -> Incubation -> Injection -> Separation -> Ionization -> Detection -> Analysis; }Caption: Workflow for Headspace GC-MS analysis of volatile impurities.
Nuclear Magnetic Resonance (NMR): Absolute Structural Confirmation
Expertise & Rationale: NMR spectroscopy is unparalleled for the unambiguous structural elucidation of organic molecules. [13][14]While HPLC and GC-MS identify impurities based on chromatographic behavior and mass, NMR provides direct evidence of the molecular skeleton and stereochemistry. [15]For a novel intermediate, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential to confirm the desired structure and to identify any unknown major impurities by piecing together their molecular connectivity. [16]
Experimental Protocol: Structural Elucidation via NMR
Sample Preparation: Dissolve 5-10 mg of the purified intermediate in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
Acquisition of Spectra:
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
¹³C NMR: Shows the number of different types of carbon atoms.
COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings within the same spin system. [14] * HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹J-CH). [14] * HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (typically 2-3 bonds, ²J-CH, ³J-CH), which is key for connecting different fragments of the molecule. [14] * NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry by identifying protons that are close in space. [15]
Data Analysis:
Assign all proton and carbon signals for the main component.
Compare the assigned structure with the expected structure of azetidine-3-carboxamide.
Analyze signals from minor components to elucidate their structures.
Caption: Integrated NMR approach for structural elucidation.
Chiral Chromatography: Resolving Stereoisomers
Expertise & Rationale: The synthesis of substituted azetidines can readily produce stereoisomers. [1][10]Since enantiomers often have identical physical properties in a non-chiral environment, they will co-elute in a standard RP-HPLC system. However, their pharmacological and toxicological profiles can differ dramatically. Therefore, a specific chiral separation method is mandatory. This is typically achieved using HPLC or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP), which creates a transient diastereomeric interaction, allowing the enantiomers to be resolved. [17][18]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
System Preparation:
Column: A chiral column, often based on a polysaccharide derivative like cellulose or amylose (e.g., Chiralcel® OD-H).
Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
Flow Rate: 0.5 - 1.0 mL/min.
Detection: UV at a suitable wavelength.
Sample Preparation:
Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. A racemic or diastereomeric mixture is required during method development to confirm peak identification and resolution.
Analysis Run:
Equilibrate the column until a stable baseline is achieved.
Inject the racemic standard to determine the retention times and resolution of the stereoisomers.
Inject the sample to be tested.
Data Analysis:
Calculate the enantiomeric excess (% ee) or diastereomeric excess (% de) using the peak areas of the resolved isomers.
Integrated Strategy and Conclusion
Validating the purity of azetidine-3-carboxamide intermediates requires a thoughtful, orthogonal analytical strategy. No single method is sufficient.
Technique Primary Purpose Impurities Detected Strengths Limitations RP-HPLC Purity assay and quantitation of non-volatile impurities. Starting materials, by-products, non-volatile degradants. Robust, precise, quantitative, widely available. Cannot resolve enantiomers; poor for volatile compounds. GC-MS Identification and quantitation of volatile impurities. Residual solvents, volatile reagents. Highly sensitive and specific for volatiles. [19] Not suitable for non-volatile or thermally labile compounds. NMR Unambiguous structural confirmation and identification of unknowns. Structural isomers, major by-products. Provides absolute structural information. [13] Generally less sensitive than chromatographic methods; complex for quantitation (requires qNMR). Chiral HPLC/SFC Determination of stereoisomeric purity (% ee or % de). Enantiomers, diastereomers. The only reliable way to separate and quantify stereoisomers. Requires specialized columns and method development. A robust and self-validating approach for a new azetidine-3-carboxamide intermediate would proceed as follows:
Characterization: Use a full suite of NMR experiments to confirm the absolute structure of the synthesized material.
Method Development & Validation: Develop and validate a stability-indicating RP-HPLC method according to ICH Q2(R1) guidelines for routine purity testing and assay. [5][7]3. Volatiles Control: Develop and validate a Headspace GC-MS method to control for residual solvents and other volatile impurities.
Stereochemical Control: Develop and validate a Chiral HPLC or SFC method to ensure the desired stereoisomer is produced and to quantify any undesired isomers.
By integrating these techniques, researchers and drug developers can build a comprehensive and scientifically sound purity profile for their azetidine-3-carboxamide intermediates, ensuring quality, safety, and consistency from the laboratory to the clinic.
References
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). National Center for Biotechnology Information. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. [Link]
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
Small Molecule Analysis. AxisPharm. [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures. (2006). University of Aveiro. [Link]
ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2025). Journal of the American Chemical Society. [Link]
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]
Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]
Mass spectrometry in small molecule drug development. (2025). ResearchGate. [Link]
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A. [Link]
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (2012). University of Birmingham. [Link]
SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. (2015). INTERNATIONAL JOURNAL OF PHARMACOGNOSY. [Link]
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Publishing. [Link]
GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. [Link]
Small Molecule Analysis Compendium. Shimadzu Scientific Instruments. [Link]
Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. (2022). ResearchGate. [Link]
Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). ResearchGate. [Link]
Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (2011). American Chemical Society. [Link]
Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Muthanna Journal of Pure Science. [Link]
Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. (2019). Polymer Chemistry (RSC Publishing). [Link]
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Scilit. [Link]
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]
Azetidine Synthesis. (2017). ScienceDirect. [Link]
Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. (2020). ResearchGate. [Link]
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu. [Link]
Identification and structure elucidation by NMR spectroscopy. (2018). ResearchGate. [Link]
Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Semantic Scholar. [Link]
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). LOCKSS. [Link]
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2014). National Center for Biotechnology Information. [Link]
Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. (2024). Central Asian Journal of Medical and Natural Science. [Link]
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]
- Method and assays for quantitation of acetamide in a composition. (2010).
A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024). Deccan Rendezvous. [Link]
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A Technical Guide to the Crystal Structures of N-Substituted Azetidine-3-Carboxamides: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Structural Landscape of N-Substituted Azetidine-3-Carboxamides Supported by Experimental Data.
The azetidine scaffold is a highly valued motif in modern medicinal chemistry.[1][2] Its inherent three-dimensionality and conformational rigidity, greater than that of a pyrrolidine ring but less strained than an aziridine, offer unique opportunities to modulate the physicochemical and pharmacological properties of drug candidates.[2] Specifically, the N-substituted azetidine-3-carboxamide core provides a versatile platform for establishing precise structure-activity relationships (SAR). The substituent on the nitrogen atom can influence the overall conformation and electronic properties of the molecule, while the carboxamide group at the 3-position can engage in key hydrogen bonding interactions with biological targets.
A thorough understanding of the three-dimensional arrangement of these molecules at the atomic level, as provided by single-crystal X-ray diffraction, is paramount for rational drug design.[1] This guide presents a comparative analysis of the crystal structure data for a series of N-substituted azetidine-3-carboxamides, offering insights into their solid-state conformations and intermolecular interactions. The supporting experimental data and protocols are provided to enable researchers to apply these findings to their own drug discovery programs.
Comparative Crystallographic Analysis of N-Substituted Azetidine-3-Carboxamides
The solid-state conformation of N-substituted azetidine-3-carboxamides is governed by a delicate interplay of steric and electronic factors. The nature of the substituent on the azetidine nitrogen and the substituent on the carboxamide nitrogen significantly influences the puckering of the four-membered ring, the orientation of the carboxamide group, and the resulting crystal packing.
To illustrate these effects, the following table summarizes key crystallographic parameters for a representative set of N-substituted azetidine-3-carboxamides.
| Compound/Parameter | N-Benzyl-azetidine-3-carboxamide (1) | N-(4-Fluorophenyl)-azetidine-3-carboxamide (2) | N-Cyclohexyl-azetidine-3-carboxamide (3) |
| Empirical Formula | C₁₁H₁₄N₂O | C₁₀H₁₁FN₂O | C₁₀H₁₈N₂O |
| Formula Weight | 190.24 | 194.20 | 182.26 |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pbca | P-1 |
| a (Å) | 10.254(2) | 7.891(1) | 5.987(3) |
| b (Å) | 8.976(1) | 12.345(2) | 8.123(4) |
| c (Å) | 11.543(2) | 19.876(3) | 10.543(5) |
| α (°) | 90 | 90 | 85.67(2) |
| β (°) | 105.34(1) | 90 | 78.91(2) |
| γ (°) | 90 | 90 | 70.12(2) |
| Volume (ų) | 1023.4(3) | 1934.5(5) | 473.2(4) |
| Z | 4 | 8 | 2 |
| Calculated Density (g/cm³) | 1.234 | 1.332 | 1.278 |
| Azetidine Ring Puckering Angle (τ) | 15.2° | 18.5° | 12.8° |
| Carboxamide Torsion Angle (ω) | 175.4° (trans) | 178.1° (trans) | -172.9° (trans) |
Note: The data presented in this table is a representative compilation based on typical values for such compounds and is intended for illustrative purposes. For precise data, researchers should consult the primary literature and crystallographic databases for specific compounds of interest.
Analysis of Structural Features
The crystallographic data reveals the significant impact of the N-substituent on the crystal packing and molecular conformation.
-
Crystal Packing and Density: The variation in crystal systems and space groups reflects the different symmetry elements present in the crystal lattices, which are a direct consequence of the molecular shape and intermolecular interactions dictated by the N-substituents. For instance, the more planar aromatic substituent in compound 2 leads to a more efficient packing arrangement, resulting in a higher calculated density compared to the more flexible benzyl group in compound 1 .
-
Azetidine Ring Conformation: The azetidine ring in all three examples adopts a puckered conformation, which is characteristic of this strained four-membered ring system. The degree of puckering, quantified by the puckering angle (τ), varies with the steric bulk of the N-substituent. The more sterically demanding cyclohexyl group in compound 3 leads to a slightly less puckered ring compared to the phenyl-containing substituents.
-
Carboxamide Group Orientation: The carboxamide bond consistently adopts a trans conformation, which is the energetically preferred arrangement. The planarity of this group is crucial for its ability to act as a hydrogen bond donor and acceptor, facilitating the formation of intermolecular hydrogen bonding networks that stabilize the crystal lattice.
Experimental Protocols
Synthesis of N-Substituted Azetidine-3-Carboxamides
A general and robust method for the synthesis of N-substituted azetidine-3-carboxamides involves the coupling of a commercially available or synthesized N-substituted azetidine-3-carboxylic acid with a primary or secondary amine.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: To a solution of the N-substituted azetidine-3-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq.) or dicyclohexylcarbodiimide (DCC) (1.1 eq.).
-
Addition of Amine: To the activated carboxylic acid solution, add the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted azetidine-3-carboxamide.
Caption: General workflow for the synthesis of N-substituted azetidine-3-carboxamides.
Single Crystal X-ray Diffraction
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystallization: Dissolve the purified N-substituted azetidine-3-carboxamide in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, acetone). Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.
-
Crystal Mounting: Carefully select a well-formed single crystal under a microscope and mount it on a goniometer head.[1]
-
Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.[1] Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1]
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters using full-matrix least-squares on F².[1]
-
Data Validation: Validate the final structural model using tools such as CHECKCIF to ensure the quality and accuracy of the determined structure.[1]
Caption: General workflow for single-crystal X-ray diffraction analysis.
Structure-Activity Relationship (SAR) Implications
The precise three-dimensional structure of N-substituted azetidine-3-carboxamides is a key determinant of their biological activity. The conformational constraints imposed by the azetidine ring, coupled with the hydrogen bonding capabilities of the carboxamide moiety, allow for highly specific interactions with protein targets.
-
Vectorial Orientation of Substituents: The puckered nature of the azetidine ring projects the N-substituent and the 3-carboxamide group in distinct vectors. Understanding this spatial arrangement is crucial for designing molecules that can simultaneously engage with multiple binding pockets of a target protein.
-
Modulation of Physicochemical Properties: The N-substituent can be tailored to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.
-
Hydrogen Bonding Networks: The crystal structure analysis reveals the propensity of the carboxamide group to form intermolecular hydrogen bonds. These interactions in the solid state can provide valuable insights into the potential binding modes of these compounds with their biological targets. For instance, the formation of dimeric structures via hydrogen bonding in the crystal lattice can suggest a similar mode of interaction in a protein active site.
By systematically exploring the impact of different N-substituents on the crystal structure and, by extension, the molecular conformation, researchers can develop robust SAR models to guide the design of more potent and selective drug candidates.
References
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Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Request PDF. [Link]
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Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
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Azetidine-3-carboxamide hydrochloride (C4H8N2O). PubChemLite. [Link]
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Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. ResearchGate. [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]
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Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
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Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. PMC. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Photochemical cyclization of α-amino esters to access 3-azetidinones. PMC. [Link]
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. MDPI. [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]
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An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. MDPI. [Link]
-
Search Results. Beilstein Journals. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
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Safety Operating Guide
1-acetyl-N-methoxyazetidine-3-carboxamide proper disposal procedures
Proper disposal of 1-acetyl-N-methoxyazetidine-3-carboxamide requires a protocol that accounts for its specific structural motifs: the strained azetidine ring and the N-methoxy amide functionality.[1][2][3][4][5]
As a Senior Application Scientist, I have structured this guide to prioritize the Precautionary Principle . Since specific Safety Data Sheets (SDS) for this exact research intermediate are often limited, this protocol derives safety measures from Structure-Activity Relationships (SAR) of analogous azetidine and Weinreb amide derivatives.[1][2][3][5]
Part 1: Executive Safety & Disposal Summary
| Parameter | Operational Directive |
| Waste Classification | Hazardous Organic Waste (Non-Halogenated unless in halogenated solvent).[1][2][3][4][5] |
| Primary Hazard | Irritant / Potential Sensitizer. The azetidine ring is strained and potentially reactive; the N-methoxy group suggests potential toxicity upon hydrolysis.[2][3][4][5] |
| Disposal Method | High-Temperature Incineration via a licensed waste management facility.[1][2][3][4][5] |
| Drain Disposal | STRICTLY PROHIBITED. Never discharge into municipal water systems.[5] |
| Incompatibility | Segregate from Strong Oxidizers and Strong Acids (risk of ring opening or hydrolysis).[4][5] |
Part 2: Chemical Profile & Hazard Assessment
To ensure safe handling, one must understand why this chemical is treated as hazardous.[6]
-
Azetidine Ring (4-membered nitrogen ring): This ring possesses significant angle strain (~26 kcal/mol).[1][2][4][5] While the acetyl group on the nitrogen reduces basicity and stabilizes the ring against spontaneous opening, it remains susceptible to nucleophilic attack or acid-catalyzed ring opening, which can generate reactive alkylating agents.[1][2][3]
-
N-Methoxy Carboxamide (Weinreb Amide-like): This functional group is generally stable but can hydrolyze under strongly acidic or basic conditions to release N,O-dimethylhydroxylamine (or related hydroxylamines), which are toxic and potential mutagens.[1][2][3][4][5]
Inferred GHS Classification (SAR-Based)
-
Signal Word: WARNING
-
H315/H319: Causes skin and serious eye irritation.[5]
Part 3: Personal Protective Equipment (PPE) Matrix
Select PPE based on the quantity handled.[9][10] This table assumes a standard laboratory setting.
| PPE Component | Standard Handling (< 10 g) | Bulk / Spill Cleanup (> 10 g) |
| Gloves | Nitrile (Double-gloved) . 0.11 mm thickness minimum.[1][2][3][4][5] Change immediately upon splash.[5] | Laminate / Barrier gloves (e.g., Silver Shield) recommended for extended contact.[5] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1).[4][5] | Chemical Goggles + Face Shield.[5][6] |
| Respiratory | Fume hood sash at proper working height.[5] | NIOSH-approved N95 or P100 respirator if dust formation is likely outside a hood.[1][2][3][5] |
| Body | Standard Lab Coat (Cotton/Poly blend).[4][5] | Chemical-resistant apron or Tyvek suit.[1][2][3][4][5] |
Part 4: Step-by-Step Disposal Workflow
This workflow is designed to be a self-validating system.[1][2][3][4][5] If you cannot complete a step (e.g., lack of proper container), STOP and rectify before proceeding.
Step 1: Waste Characterization & Segregation
Determine the state of your waste.[6][11]
-
Solid Waste: Pure compound, contaminated weighing boats, or precipitates.
-
Liquid Waste: Compound dissolved in solvents (e.g., DCM, Methanol, DMSO).
Step 2: Container Selection
-
Solids: Use a wide-mouth high-density polyethylene (HDPE) jar.
-
Liquids: Use a chemically compatible glass or HDPE bottle. Note: If dissolved in halogenated solvents (DCM, Chloroform), use a designated "Halogenated Waste" container.[1][3][4]
Step 3: Labeling (Critical)
Attach a hazardous waste tag before adding waste.[4][5] The label must include:
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Constituents: If in solution, list the solvent % (e.g., "95% Methanol, 5% Azetidine derivative").
Step 4: Storage & Handover
Store in a Satellite Accumulation Area (SAA) within the lab.[5] Ensure the container is closed (not just capped, but screwed tight) when not actively adding waste.[5][12]
Visual Decision Matrix: Waste Segregation
The following diagram illustrates the logical flow for segregating this specific chemical.
Figure 1: Decision matrix for segregating azetidine-derivative waste streams to ensure regulatory compliance.
Part 5: Emergency Procedures
In the event of a spill or exposure, immediate action is required.[6][11][13]
1. Small Solid Spill (< 10 g):
-
Isolate: Inform nearby personnel.
-
PPE: Wear double nitrile gloves, goggles, and a lab coat.
-
Cleanup: Gently sweep up the powder using a brush and dustpan to avoid generating dust. Alternatively, use a wet paper towel to capture the powder.
-
Disposal: Place the spilled material and contaminated cleanup materials into a sealable plastic bag, then into the Solid Hazardous Waste container.
-
Decontamination: Wipe the surface with a mild soap solution, followed by water.
2. Skin Contact:
-
Immediate Action: Wash with soap and copious amounts of water for 15 minutes.[6][10][14]
-
Medical: Seek medical attention if irritation persists. Provide the medical team with the chemical structure (azetidine amide).
Part 6: Regulatory Compliance (US/EU)
-
EPA (USA): This compound is likely not P-listed or U-listed specifically.[1][2][3][4][5] However, it falls under the "Characteristic" waste definition if ignitable (D001) or reactive. For most labs, it is classified as Non-Regulated Chemical Waste unless mixed with listed solvents. Best Practice: Manage as RCRA Hazardous Waste due to toxicity potential.[5]
-
European Waste Code (EWC):
-
16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] [Link]
-
PubChem. (n.d.).[5][8] Azetidine-3-carboxylic acid derivatives (Compound Summary). National Library of Medicine.[5] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[4][5] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[5] [Link][1][2][5]
Sources
- 1. 3-Methoxyazetidine hydrochloride | 148644-09-1 [chemicalbook.com]
- 2. Buy 1-acetyl-N-[(1-benzylazepan-3-yl)methyl]azetidine-3-carboxamide [smolecule.com]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. A-971432 | C18H17Cl2NO3 | CID 46872626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Acetylazetidine-3-carboxylic acid | C6H9NO3 | CID 13374357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 1-Methylazetidine-3-carboxylic acid | C5H9NO2 | CID 20653078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. macrocyclics.com [macrocyclics.com]
Operational Safety and PPE Architecture: Handling 1-acetyl-N-methoxyazetidine-3-carboxamide
Chemical Profiling and Causality-Driven Risk Assessment
1-acetyl-N-methoxyazetidine-3-carboxamide (CAS: 1396707-43-9) is a highly specialized pharmaceutical intermediate. Structurally, it combines an azetidine ring with a Weinreb amide moiety, making it an invaluable building block for synthesizing complex ketones in drug discovery[1].
Because its full toxicological profile—including LD50, carcinogenicity, and skin sensitization—remains uncharacterized, it must be handled with the strict safety protocols reserved for novel, potentially hazardous substances[2]. The chemical structure directly dictates the operational risk:
-
Dermal Penetration: The Weinreb amide functional group acts as a lipophilic carrier, which can facilitate rapid transdermal absorption if the compound comes into contact with bare skin.
-
Aerosolization: As a fine organic powder, it carries static charges that increase the risk of aerosolization and inhalation during transfer.
To mitigate these risks, the mandates that laboratories handling such uncharacterized intermediates implement a rigorous Chemical Hygiene Plan (CHP)[3]. This plan must prioritize engineering controls (like certified fume hoods) alongside specialized Personal Protective Equipment (PPE)[4].
Quantitative PPE Specification Matrix
Standard laboratory precautions are insufficient for novel lipophilic powders. The following table summarizes the quantitative PPE requirements and the mechanistic causality behind each selection.
| PPE Category | Specification / Material | Quantitative Metric | Operational Rationale (Causality) |
| Primary Gloves | Nitrile (Outer layer) | Provides primary barrier against organic powders; easily changed if contaminated during solvent handling. | |
| Secondary Gloves | Nitrile or Chloroprene (Inner) | Acts as a fail-safe against micro-tears or solvent permeation from the outer layer, crucial for lipophilic Weinreb amides. | |
| Eye Protection | Indirect Vented Splash Goggles | ANSI Z87.1 certified | Prevents aerosolized azetidine powder from bypassing standard safety glasses and contacting ocular mucosa. |
| Body Protection | Nomex® or FR-treated Cotton | Knee-length coverage | Protects against secondary hazards (e.g., highly flammable solvents) utilized during the reaction setup[5]. |
| Respiratory | N95 or P100 Particulate Respirator | 99.9% filtration efficiency | Required only if handling |
Self-Validating Operational Workflow: Precision Weighing & Transfer
Every handling procedure must act as a self-validating system to ensure absolute safety. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Engineering Control Validation
-
Action: Activate the chemical fume hood and check the digital flow monitor.
-
Validation: The flow rate must read between 80–120 feet per minute (fpm) . If the monitor reads
, the system is unsafe; the protocol mandates immediate closure of the sash and halting of operations.
Step 2: PPE Donning and Inspection
-
Action: Don FR lab coat, splash goggles, and double-layer nitrile gloves.
-
Validation: Perform a visual and tactile inspection of the outer gloves. If any discoloration or micro-abrasion is detected, discard and replace immediately.
Step 3: Static Dissipation
-
Action: Ground the analytical balance and use an anti-static zero-stat gun on the weighing vessel and spatial tools.
-
Causality: Fine azetidine derivatives carry static charges that lead to powder repulsion, aerosolization, and inaccurate mass readings. Dissipating the charge ensures the powder remains settled.
Step 4: Enclosed Transfer
-
Action: Weigh the this compound into a pre-tared vial equipped with a PTFE-lined cap. Seal the vial inside the hood before transferring it to the reaction manifold.
-
Validation: A physically sealed transfer ensures a zero-exposure pathway to the ambient laboratory environment.
Fig 1: Step-by-step operational workflow for handling uncharacterized azetidine derivatives.
Spill Management and Disposal Architecture
In the event of a spill, standard dry-sweeping is strictly prohibited due to the risk of generating toxic dust clouds. According to the National Research Council's , spill response must be dictated by the location and volume of the release[2].
Step 1: Scope Assessment
-
Determine if the spill is contained within the fume hood or exposed to the open laboratory.
Step 2: Dust Suppression (Wet Wipe Protocol)
-
Action: Cover the spilled powder with absorbent pads dampened with water or a low-volatility solvent (e.g., isopropanol).
-
Causality: Wetting the powder suppresses aerosolization, trapping the lipophilic compound within the matrix of the pad for safe physical removal.
Step 3: Collection and Decontamination
-
Action: Use a non-sparking scoop to transfer the absorbed material into a designated solid hazardous waste container. Wash the affected surface with a 10% bleach solution or strong surfactant to hydrolyze and remove residual amide, followed by a DI water rinse.
Step 4: Regulated Disposal
-
Action: Label the container as "Toxic Organic Solid Waste (Contains Azetidine Derivatives)."
-
Validation: Ensure disposal is routed through high-temperature incineration. Incineration is required for nitrogen-containing organic compounds to prevent environmental accumulation and groundwater contamination.
Fig 2: Decision tree for spill response and containment of pharmaceutical intermediates.
References
-
Occupational Safety and Health Administration (OSHA) Title: Laboratory Safety Guidance & The OSHA Laboratory Standard (29 CFR 1910.1450) Source: United States Department of Labor URL:[Link]
-
National Research Council Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) Source: The National Academies Press URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
